Product packaging for Andrographin(Cat. No.:CAS No. 1165-40-8)

Andrographin

Cat. No.: B600467
CAS No.: 1165-40-8
M. Wt: 328.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Andrographin is a flavone compound, specifically a monohydroxy trimethoxyflavone, that can be sourced from the plant Andrographis paniculata . Its molecular formula is C18H16O6 and it has a molecular weight of 328.320 g/mol . While preliminary research on Andrographis paniculata extracts has indicated a wide range of potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties, detailed studies on the specific applications, research value, and mechanism of action of purified this compound are not extensively detailed in the current scientific literature . Further investigation is required to fully elucidate its pharmacological potential and cellular targets. This product is intended for research use only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O6 B600467 Andrographin CAS No. 1165-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-7,8-dimethoxy-2-(2-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-12(20)9-15(22-2)17(23-3)18(16)24-14/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMNTEFGXPRZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317877
Record name Andrographin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165-40-8
Record name Andrographin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Andrographin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

andrographolide natural sources and biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the natural sources and biosynthesis of andrographolide, tailored for researchers, scientists, and drug development professionals.

Natural Sources of Andrographolide

Andrographolide is a labdane diterpenoid that is the primary bioactive constituent of Andrographis paniculata (Burm.f.) Nees, a medicinal plant belonging to the Acanthaceae family.[1][2] Commonly known as "King of Bitters," this plant is native to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia.[1][2] The therapeutic properties of the plant are largely attributed to andrographolide and related diterpenoids like neoandrographolide and 14-deoxyandrographolide.[1][3]

The concentration of andrographolide varies significantly among different parts of the plant and is also influenced by the growth stage.[3][4] The leaves consistently show the highest accumulation of this compound.[1][3][5]

Data Presentation: Andrographolide Content

The following table summarizes the quantitative distribution of andrographolide in various parts of Andrographis paniculata, as determined by High-Performance Liquid Chromatography (HPLC) analysis.

Plant PartAndrographolide Content (% w/w)Reference
Leaves3.16% - 5.11%[4][5]
Flowering Tops / Aerial Parts1.90% - 4.90%[1][4]
Stem0.53% - 1.03%[1][4]
Roots0.054%[1]
Capsules / Fruit0.16%[3][5]

Note: The content can vary due to factors such as geographical location, collection time, and plant genotype.[1][6]

Biosynthesis of Andrographolide

Andrographolide is an isoprenoid, synthesized from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[7] Studies using 13C labeling have shown that these precursors are predominantly synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) or deoxyxylulose phosphate (DXP) pathway, which occurs in the plastids.[7][8][9] There is also evidence of a minor contribution from the cytosolic mevalonic acid (MVA) pathway.[8][9]

The biosynthesis proceeds through the following key stages:

  • Formation of GGPP: The C5 units (IPP and DMAPP) are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally, the C20 precursor geranylgeranyl pyrophosphate (GGPP).[7] This is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS).[10][11]

  • Diterpene Skeleton Formation: GGPP is cyclized to form the labdane-type diterpene skeleton, ent-copalol.[12]

  • Oxidative Modifications: A series of subsequent oxidative modifications, primarily catalyzed by cytochrome P450 (CYP450) enzymes, transforms the ent-copalol scaffold into andrographolide.[12][13] These steps include hydroxylations and the formation of the characteristic five-membered lactone ring.[7][12] Recent studies have identified specific P450 enzymes involved, such as ApCYP71D587, ApCYP71BE50, ApCYP706U5, and ApCYP72F1, which catalyze sequential hydroxylations and lactone ring formation to yield the final andrographolide molecule.[12]

Visualization: Andrographolide Biosynthesis Pathway

Andrographolide_Biosynthesis cluster_MEP MEP/DXP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GGPP Geranylgeranyl-PP (GGPP) IPP_DMAPP->GGPP GGPPS AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA HMGR IPP_DMAPP_MVA IPP + DMAPP MVA->IPP_DMAPP_MVA ent_Copalol ent-Copalol GGPP->ent_Copalol ApCPS2 Hydroxy_ent_Copalol 19-Hydroxy-ent-copalol ent_Copalol->Hydroxy_ent_Copalol ApCYP71D587 Andrograpanin Andrograpanin Hydroxy_ent_Copalol->Andrograpanin ApCYP71BE50 Deoxyandrographolide 14-Deoxyandrographolide Andrograpanin->Deoxyandrographolide ApCYP706U5 (C3-hydroxylation) Andrographolide Andrographolide Deoxyandrographolide->Andrographolide ApCYP72F1 (C14-hydroxylation)

Caption: Biosynthesis pathway of andrographolide from primary metabolites.

Experimental Protocols

Accurate quantification and analysis of andrographolide are critical for quality control and drug development. The following sections detail common methodologies.

Protocol 1: Extraction of Andrographolide from Plant Material

This protocol describes a standard methanol-based extraction suitable for subsequent HPLC analysis.[1]

1. Sample Preparation:

  • Harvest plant material (Andrographis paniculata leaves are preferred).
  • Shade-dry the material for 7-8 days, followed by oven drying at 35-40°C for 24 hours to achieve a constant weight.[1]
  • Grind the dried material into a coarse powder.

2. Extraction:

  • Method A: Soxhlet Extraction
  • Place a known quantity of the powdered plant material (e.g., 10 g) into a thimble.
  • Extract with methanol in a Soxhlet apparatus for 12 hours on a boiling water bath.[1]
  • Method B: Sonication-Assisted Extraction
  • Weigh 2 g of powdered sample into a flask.
  • Add a suitable volume of methanol (e.g., 20 mL).
  • Sonicate the mixture for a defined period (e.g., 30-60 minutes).[1][14]

3. Post-Extraction Processing:

  • Filter the extract through Whatman No. 1 filter paper.[14]
  • For Soxhlet extraction, distill off the solvent under reduced pressure to obtain the crude extract.[1]
  • Dry the resulting crude extract completely until a constant weight is achieved.
  • Store the dried extract in a desiccator until further analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated reverse-phase HPLC (RP-HPLC) method for the quantification of andrographolide.[1][15][16]

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV/VIS detector, pump, and autosampler.[15]
  • Column: Sunfire C-18 (4.6 x 250mm, 5µm) or equivalent reverse-phase C18 column.[1]
  • Mobile Phase: An isocratic mixture of Methanol and Water (e.g., 65:35, v/v).[1] A gradient system of acetonitrile and 0.1% phosphoric acid can also be used.[15]
  • Flow Rate: 1.0 mL/min.[15]
  • Detection Wavelength: 220-230 nm.[14][15]
  • Injection Volume: 20 µL.[15]
  • Column Temperature: Ambient or controlled at 25°C.

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh pure andrographolide standard (e.g., 10 mg) and dissolve it in 10 mL of the mobile phase to get a stock solution (1 mg/mL). Prepare a series of dilutions for the calibration curve.
  • Sample Solution: Accurately weigh the dried plant extract (e.g., 10 mg) and dissolve it in 10 mL of the mobile phase.[1] Centrifuge the solution at 3500 rpm and filter through a 0.2 µm membrane filter prior to injection.[1]

3. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.
  • Inject the sample solution.
  • Identify the andrographolide peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Quantify the amount of andrographolide in the sample by interpolating its peak area against the standard calibration curve.

Visualization: Experimental Workflow

Experimental_Workflow Start Plant Material (A. paniculata leaves) Drying Drying (Shade & Oven) Start->Drying Powdering Powdering Drying->Powdering Extraction Extraction (Methanol) Powdering->Extraction Filtration Filtration / Solvent Removal Extraction->Filtration CrudeExtract Crude Dry Extract Filtration->CrudeExtract Dissolution Dissolution & Filtration (Mobile Phase, 0.2µm filter) CrudeExtract->Dissolution HPLC RP-HPLC Analysis Dissolution->HPLC Quantification Quantification (vs. Standard Curve) HPLC->Quantification

Caption: General workflow for extraction and HPLC quantification of andrographolide.

References

pharmacokinetic and pharmacodynamic properties of andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Pharmacodynamic Profile

Andrographolide exhibits a remarkable range of pharmacodynamic effects, primarily attributed to its anti-inflammatory, anticancer, and immunomodulatory activities. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory and Anticancer Activity

Andrographolide exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. Its anticancer activity is characterized by the induction of cell cycle arrest and apoptosis in a variety of cancer cell lines.

Quantitative Pharmacodynamic Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of andrographolide, illustrating its potency in various in vitro models.

Table 3: In Vitro Efficacy of Andrographolide

ActivityCell Line / ModelIC50 Value (µM)Reference
Anti-inflammatory (TNF-α release)THP-1 human monocytic cells21.9[1][2]
Anti-inflammatory (NO production)RAW264.7 macrophages (LPS-induced)6.4 - 36.7[3]
Anti-inflammatory (PGE2 production)RAW264.7 macrophages (LPS-induced)13.1 - 39.5[3]
Anticancer (Cytotoxicity)MCF-7 (Breast Cancer)32.90 (48h)[4][5]
Anticancer (Cytotoxicity)MDA-MB-231 (Breast Cancer)37.56 (48h)[4][5]
Anticancer (Cytotoxicity)KB (Oral Cancer)~298 (as 106 µg/ml)
Anticancer (Cytotoxicity)CACO-2 (Colorectal Cancer)~91 (as 32.46 µg/ml)
Anticancer (Cytotoxicity)Ramos (Lymphoma)20 (48h)
Anticancer (Cytotoxicity)Granta (Lymphoma)40 (48h)
Experimental Protocols for Pharmacodynamic Assays

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, KB) are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/mL and incubated overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of andrographolide (e.g., 5 to 120 µM). A vehicle control (e.g., DMSO) is included. The plates are then incubated for a specified duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Following treatment, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, typically DMSO, is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the andrographolide concentration.

Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats are used. The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: Andrographolide (e.g., 4-108 mg/kg) or a control vehicle is administered, typically via intraperitoneal or oral route, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A subplantar injection of 1% carrageenan solution (in saline) is administered into the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the andrographolide-treated groups to the vehicle-treated control group.

Molecular Mechanisms and Signaling Pathways

Andrographolide's diverse pharmacological effects stem from its ability to modulate multiple key signaling pathways that are often dysregulated in disease states.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Andrographolide is a well-established inhibitor of this pathway. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65/p50 subunits and subsequent transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination p65_p50 p65/p50 (Active) Proteasome->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Andro Andrographolide Andro->IKK Inhibits Activation Andro->p65_p50_nuc Inhibits DNA Binding DNA DNA (κB site) p65_p50_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Transcription Initiates

Caption: Andrographolide inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for regulating cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Andrographolide has been shown to inhibit the phosphorylation of both PI3K and Akt, leading to the suppression of downstream pro-survival signals and promoting apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt (Inactive) PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates Apoptosis Inhibition of Apoptosis pAkt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Andro Andrographolide Andro->PI3K Inhibits Andro->pAkt Inhibits Phosphorylation

Caption: Andrographolide inhibits the PI3K/Akt signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling that governs inflammation and immunity. Andrographolide can suppress this pathway by inhibiting the phosphorylation of JAK and STAT proteins, thereby preventing the transcription of target genes involved in inflammatory and proliferative responses.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer_nuc p-STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation Andro Andrographolide Andro->JAK Inhibits Phosphorylation Andro->pSTAT Inhibits Phosphorylation DNA_gas DNA (GAS Element) STAT_dimer_nuc->DNA_gas Binds Transcription_stat Gene Transcription (Inflammation, Proliferation) DNA_gas->Transcription_stat Initiates

Caption: Andrographolide inhibits the JAK/STAT signaling pathway.

Experimental Workflows

Visualizing experimental workflows provides a clear, step-by-step understanding of the methodologies used to evaluate the pharmacodynamic properties of andrographolide.

In Vitro Anti-inflammatory Assay Workflow

This workflow outlines the key steps in assessing the anti-inflammatory effect of andrographolide on macrophage cells in a laboratory setting.

In_Vitro_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_measure 3. Measurement cluster_analysis 4. Data Analysis seed_cells Seed RAW264.7 cells in 96-well plates incubate_attach Incubate 24h for cell attachment seed_cells->incubate_attach add_andro Pre-treat with Andrographolide (various concentrations) for 1h incubate_attach->add_andro add_lps Stimulate with LPS (e.g., 1 µg/mL) add_andro->add_lps incubate_treat Incubate for 18-24h add_lps->incubate_treat collect_supernatant Collect cell culture supernatant incubate_treat->collect_supernatant griess_assay Measure Nitric Oxide (NO) (Griess Assay) collect_supernatant->griess_assay elisa_assay Measure TNF-α (ELISA Assay) collect_supernatant->elisa_assay calc_inhibition Calculate % inhibition of NO and TNF-α griess_assay->calc_inhibition elisa_assay->calc_inhibition determine_ic50 Determine IC50 values calc_inhibition->determine_ic50

Caption: Workflow for an in vitro anti-inflammatory assay.

In Vivo Carrageenan-Induced Paw Edema Workflow

This workflow details the procedure for evaluating the anti-inflammatory efficacy of andrographolide in a widely used animal model of acute inflammation.

In_Vivo_Workflow cluster_prep_vivo 1. Animal Preparation cluster_treat_vivo 2. Dosing & Induction cluster_measure_vivo 3. Measurement cluster_analysis_vivo 4. Data Analysis acclimatize Acclimatize Sprague-Dawley rats for 1 week fasting Fast animals overnight (with access to water) acclimatize->fasting measure_initial Measure baseline paw volume (Plethysmometer) fasting->measure_initial admin_andro Administer Andrographolide (e.g., 10-100 mg/kg, i.p.) measure_initial->admin_andro admin_vehicle Administer Vehicle Control measure_initial->admin_vehicle wait_30min Wait 30-60 minutes admin_andro->wait_30min admin_vehicle->wait_30min inject_carrageenan Induce edema: Subplantar injection of 1% Carrageenan wait_30min->inject_carrageenan measure_hourly Measure paw volume hourly for 5 hours inject_carrageenan->measure_hourly calc_edema Calculate paw volume increase (ΔV) over time measure_hourly->calc_edema calc_inhibition_vivo Calculate % inhibition of edema vs. control group calc_edema->calc_inhibition_vivo

Caption: Workflow for an in vivo anti-inflammatory paw edema model.

References

Synthesis and Biological Activity of Andrographolide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid extracted from the plant Andrographis paniculata, has garnered significant attention in the scientific community due to its wide spectrum of pharmacological activities. These include anti-inflammatory, anticancer, antiviral, and immunomodulatory properties. However, the clinical application of andrographolide is often limited by its poor solubility and bioavailability. To address these limitations, researchers have focused on the synthesis of novel andrographolide derivatives with improved physicochemical properties and enhanced biological activities. This technical guide provides a comprehensive overview of the synthesis of various andrographolide derivatives, their biological activities, and detailed experimental protocols for their evaluation.

Synthesis of Andrographolide Derivatives

The structural modification of andrographolide has been explored at various positions, including the hydroxyl groups at C-3 and C-19, the α,β-unsaturated γ-butyrolactone ring, and the C-8, C-12, and C-17 positions. These modifications aim to enhance the parent molecule's potency, selectivity, and pharmacokinetic profile.

Synthesis of 3,19-O-Acetal Derivatives

Protecting the hydroxyl groups at C-3 and C-19 as acetals is a common strategy to modulate the lipophilicity and biological activity of andrographolide.

Experimental Protocol: Synthesis of 3,19-(N-phenyl-3-aryl-pyrazole) Acetals of Andrographolide [1]

  • Synthesis of Hydrazones and Carboxaldehydes: Prepare 1–phenyl–2–(1–arylethylidene) hydrazines and N–aryl–pyrazole–4–carboxaldehydes as per established synthetic routes.[1]

  • Acetal Formation:

    • Dissolve andrographolide (1 mmol) and the desired 3-aryl-1H-pyrazole-4-carbaldehyde (4 mmol) in dimethyl sulfoxide (DMSO) (3 mL) at room temperature.

    • Add a catalytic amount of pyridinium para-toluene sulfonate (PPTS) (0.08 mmol).

    • Heat the reaction mixture at 70 °C for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a cold, saturated sodium bicarbonate solution.

    • The resulting precipitate is filtered, washed with water, and dried.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the synthesized derivatives using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), FT-IR, and UV-vis spectroscopy.[1]

Synthesis of C-14 Ester Derivatives

Esterification at the C-14 hydroxyl group is a widely employed modification to enhance the anticancer and antiviral activities of andrographolide.

Experimental Protocol: Synthesis of 14α-O-(1,4-disubstituted-1,2,3-triazolyl) Ester Derivatives

This synthesis involves a multi-step process including protection of the C-3 and C-19 hydroxyls, esterification at C-14, deprotection, and finally a click chemistry reaction.

  • Protection of 3,19-Hydroxyl Groups:

    • To a solution of andrographolide in a suitable solvent, add a protecting group reagent (e.g., benzaldehyde dimethyl acetal) in the presence of a catalytic amount of an acid catalyst (e.g., p-TsOH).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction and purify the product to obtain the 3,19-protected andrographolide.

  • Esterification at C-14:

    • Dissolve the protected andrographolide in a dry solvent (e.g., dichloromethane).

    • Add propiolic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at 0 °C to room temperature.

    • After completion, filter the reaction mixture and purify the crude product to yield the C-14 propargyl ester.

  • Deprotection:

    • Hydrolyze the protecting group using an acidic solution (e.g., acetic acid/water) to obtain the 14-O-propargyl ester of andrographolide.

  • Click Chemistry for Triazole Formation:

    • To a solution of the 14-O-propargyl ester in a mixture of t-BuOH and water, add the desired organic azide, sodium ascorbate, and copper(II) sulfate pentahydrate.

    • Stir the reaction at room temperature for several hours.

    • Extract the product and purify by column chromatography to obtain the final triazole derivatives.

Synthesis of 14-Deoxy-11,12-didehydroandrographolide Derivatives

The dehydration of andrographolide to form 14-deoxy-11,12-didehydroandrographolide is a key step in the synthesis of a variety of potent derivatives.

Experimental Protocol: General Procedure for Modification of 14-Deoxy-12-hydroxyandrographolide [2]

  • Acetylation:

    • Method A: Dissolve 14-deoxy-12-hydroxyandrographolide in acetic anhydride and heat at 70 °C for 2 hours.

    • Method B: Dissolve 14-deoxy-12-hydroxyandrographolide in acetic anhydride and heat at 145 °C for 1.5 hours.

    • For both methods, dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated sodium bicarbonate (NaHCO₃). Extract with EtOAc, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

  • Silylation:

    • To a stirred solution of 14-deoxy-12-hydroxyandrographolide in pyridine, add the desired silyl chloride (e.g., TBSCl, TIPSCl, or TBDPSCl) at room temperature.

    • Stir for 1–8 hours, then quench with ammonium chloride (NH₄Cl) and extract with EtOAc.

    • Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.[2]

Synthesis of Indolo[3,2-b]andrographolide Derivatives

The Fischer indole synthesis can be employed to create novel andrographolide derivatives with a fused indole ring system.

Experimental Protocol: Fischer Indole Synthesis [3][4]

  • Formation of Phenylhydrazone: React andrographolide (which contains a ketone group in its lactone ring) with a substituted phenylhydrazine hydrochloride in anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid.[5]

  • Cyclization: Reflux the reaction mixture for 4-6 hours. The acidic conditions facilitate the cyclization to form the indole ring.[3][4]

  • Work-up and Purification: After cooling, evaporate the solvent. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate it. Purify the crude product by silica gel column chromatography.[5]

Biological Activities of Andrographolide Derivatives

The synthesized derivatives of andrographolide have been extensively evaluated for a range of biological activities, with a primary focus on their anticancer and anti-inflammatory effects. Many derivatives have shown significantly improved potency compared to the parent compound.

Anticancer Activity

Andrographolide derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and metastasis.

Quantitative Data: Anticancer Activity of Andrographolide Derivatives (IC₅₀ in µM)

Derivative TypeCompoundMCF-7 (Breast)HCT-116 (Colon)DU-145 (Prostate)A549 (Lung)K562 (Leukemia)Reference(s)
Parent Compound Andrographolide63.19>50>5036-[1]
Indolo[3,2-b] Derivatives Compound 6l1.851.221.24--[5]
3,19-O-Acetal Derivatives Compound 3d---6.6-[5]
Compound 3e---5.9-[5]
Sulfonyl Ester Derivatives Methyl sulfonyl (4a)-----[6]
Ethyl sulfonyl (4b)-----[6]
Andrographolide-19-oic acid Derivatives Compound 9d-1.18---[7]
Compound 9b6.28----[7]
14-deoxy-11,12-didehydroandrographolide Derivatives Analogue 5a-----[8]
Analogue 5b-----[8]
C-17 Ester Derivatives p-methoxy phenyl acetyl (8s)--5.96.6-[9]
p-methoxy phenyl acetyl (9s)---3.5-[9]

Note: A lower IC₅₀ value indicates greater potency. The absence of a value (-) indicates that the data was not available in the cited sources.

Anti-inflammatory Activity

Andrographolide and its derivatives exhibit potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂). The primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.

Quantitative Data: Anti-inflammatory Activity of Andrographolide and Derivatives (IC₅₀ in µM)

CompoundNitric Oxide (NO)TNF-αPGE₂Cell Line / Assay ConditionReference(s)
Andrographolide 7.423.38.8LPS-induced RAW 264.7 macrophages[10][11]
Dehydroandrographolide 94.12--LPS-induced RAW 264.7 macrophages[12]
Neoandrographolide >100--LPS-induced RAW 264.7 macrophages[12]
Andrograpanin >100--LPS-induced RAW 264.7 macrophages[12]

Note: A lower IC₅₀ value indicates greater potency. The absence of a value (-) indicates that the data was not available in the cited sources.

Antiviral Activity

Several andrographolide derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza, HIV, and dengue virus.

Quantitative Data: Antiviral Activity of Andrographolide Derivatives

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Andrographolide Dengue (DENV)HepG221.304--[13]
Dengue (DENV)HeLa22.739--[13]
Zika (ZIKV)A54931.8--[14]
HIVMT-249.0 (µg/mL)--[13]
Influenza A (H1N1)MDCK7.2784109[15]
14-deoxy-11,12-didehydroandrographolide HIVMT-256.8 (µg/mL)--[13]
Influenza A (IAV)A5495 (µg/mL)>10 (µg/mL)>2[16]
14-aryloxy analogue (ZAD-1) Dengue (DENV)HEK293T/1722.6-6.6[15]
Zika (ZIKV)A54927.9-9.8[15]
3-nitrobenzylidene derivative HIV-0.51--[16]
2,6-dichloro-nicotinoyl ester derivative HIV---12,474[16]

Note: EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells. A higher Selectivity Index (SI = CC₅₀/EC₅₀) indicates a more favorable safety profile.

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]

Experimental Protocol [17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the andrographolide derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. After 24 hours, remove the medium and add 100 µL of the prepared drug solutions to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of nitric oxide (NO).

Experimental Protocol [20][21][22]

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the andrographolide derivatives for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Add 100 µL of the Griess reagent to 100 µL of the supernatant in a new 96-well plate.[20]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[21][22]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition and the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of andrographolide derivatives on signaling pathways like NF-κB and MAPK.

Experimental Protocol [23][24][25]

  • Cell Lysis and Protein Quantification: After treating cells with andrographolide derivatives and/or stimulants (e.g., LPS), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.[23][24]

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling with Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]

    • Incubate the membrane with the primary antibody (specific for the target protein, e.g., p-p65, p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to quantify the changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows

Andrographolide and its derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses. Andrographolide and its derivatives are known to inhibit this pathway.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription Andro Andrographolide Derivatives Andro->IKK inhibits Andro->NFkB inhibits translocation NFkB_nuc NF-κB NFkB_nuc->DNA binds to

Caption: NF-κB signaling pathway and points of inhibition by andrographolide derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer.

MAPK_Pathway cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus TF Transcription Factors (e.g., AP-1) Proliferation Cell Proliferation, Survival TF->Proliferation Andro Andrographolide Derivatives Andro->Raf inhibits Andro->ERK inhibits phosphorylation ERK_nuc ERK ERK_nuc->TF

Caption: Simplified MAPK/ERK signaling pathway and potential inhibition by andrographolide derivatives.

Experimental Workflow for In Vitro Biological Assays

The following diagram illustrates a general workflow for the in vitro evaluation of andrographolide derivatives.

Experimental_Workflow start Start synthesis Synthesis & Purification of Derivatives start->synthesis treatment Treatment with Derivatives synthesis->treatment cell_culture Cell Culture (Cancer or Immune Cells) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability inflammation Anti-inflammatory Assay (Griess Assay) treatment->inflammation protein Protein Analysis (Western Blot) treatment->protein data Data Analysis (IC50/EC50 Calculation) viability->data inflammation->data protein->data end End data->end

Caption: General experimental workflow for in vitro evaluation of andrographolide derivatives.

Conclusion

The synthesis of andrographolide derivatives has emerged as a promising strategy to overcome the limitations of the parent compound and to develop novel therapeutic agents with enhanced biological activities. This guide provides a foundational understanding of the synthetic methodologies, a comparative analysis of the biological activities of various derivatives, and detailed protocols for their in vitro evaluation. The continued exploration of structure-activity relationships and the investigation of the underlying molecular mechanisms will be crucial for the future development of andrographolide-based drugs for the treatment of cancer, inflammatory diseases, and viral infections.

References

A Technical Guide to the Spectroscopic Characterization of Andrographolide and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent isolated from Andrographis paniculata, a plant widely used in traditional Asian medicine.[1][2] Known as the "King of Bitters," this compound and its synthetic analogues have garnered significant interest in the scientific community for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects.[1][3][4] The core structure of andrographolide features an α,β-unsaturated γ-butyrolactone moiety, three hydroxyl groups, and two double bonds, which are key sites for chemical modification to produce analogues with potentially enhanced solubility and therapeutic efficacy.[1][2]

Robust and precise analytical techniques are paramount for the structural elucidation, purity assessment, and quantitative analysis of andrographolide and its derivatives. Spectroscopic methods form the cornerstone of this characterization, providing detailed information about molecular structure, functional groups, and molecular weight. This technical guide offers an in-depth overview of the primary spectroscopic techniques employed in the analysis of these compounds, complete with experimental protocols, tabulated spectral data, and workflow visualizations to support researchers in their drug discovery and development efforts.

Core Spectroscopic Techniques

The structural confirmation and characterization of andrographolide and its analogues rely on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like andrographolide.[5] It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.

  • ¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) in the ¹H NMR spectrum of andrographolide are characteristic of its structure, revealing signals for olefinic, methine, methylene, and hydroxyl protons.[6]

  • ¹³C NMR: This technique provides a spectrum of the carbon skeleton of the molecule. For andrographolide, the ¹³C NMR spectrum typically displays 20 distinct signals, corresponding to each carbon atom in the molecule.[7]

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, which is crucial for assigning specific signals and confirming the complete structure, especially for novel synthetic analogues.[8]

Table 1: ¹H NMR Spectroscopic Data for Andrographolide (Solvent: DMSO-d₆)

Proton PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
H-126.62dt7.0, 1.5
OH-145.71d6.0
H-17a4.89s
H-17b4.67s
H-144.45m
H-33.98m
H-19a3.85d11.0
H-19b3.50d11.0
H-11a2.74m
H-11b2.63m
Data sourced from references[6][9].

Table 2: ¹³C NMR Spectroscopic Data for Andrographolide (Solvent: DMSO-d₆)

Carbon PositionChemical Shift (δ) ppmCarbon PositionChemical Shift (δ) ppm
C-137.2C-1124.8
C-228.0C-12145.7
C-378.1C-13130.5
C-438.0C-1464.2
C-555.1C-1575.1
C-623.5C-16170.1
C-737.9C-17108.7
C-8148.5C-1824.2
C-956.2C-1963.5
C-1040.1C-2015.3
Data sourced from reference[10].
Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[11] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. Tandem MS (MS/MS) techniques are used to fragment the molecule and analyze the resulting pieces, which provides valuable structural information and helps in identifying specific analogues.[12]

Table 3: Mass Spectrometry Data for Andrographolide

TechniqueIonization Mode[M-H]⁻ (m/z)Key Fragments (m/z)
LC-MS/MSESI (-)349.20287.10
Data sourced from reference[12].
Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.[13] The andrographolide molecule absorbs infrared radiation at specific frequencies that correspond to the vibrations of its bonds. The resulting spectrum is a unique molecular fingerprint.

Table 4: Key FT-IR Absorption Bands for Andrographolide

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3386O-H StretchingHydroxyl group
~2935C-H StretchingAlkane C-H
~1726C=O Stretchingα,β-unsaturated γ-lactone
~1673C=C StretchingAlkene
~1028C-O StretchingAlcohol/Ether
Data sourced from references[14][15].
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. Andrographolide contains an α,β-unsaturated lactone system which acts as a chromophore, absorbing UV light at a characteristic wavelength.[16]

Table 5: UV-Vis Absorption Data for Andrographolide

Solventλmax (nm)
Methanol223-224
Ethanol223
Data sourced from references[6][16][17].

Experimental Protocols

The following sections provide generalized protocols for the spectroscopic analysis of andrographolide and its analogues. Specific parameters may require optimization based on the instrument and the specific properties of the analogue being studied.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified compound (andrographolide or analogue) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[8]

  • Internal Standard : For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known chemical shift that does not overlap with analyte signals.[18]

  • Data Acquisition : Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the signals in the ¹H spectrum and assign chemical shifts for all protons and carbons by analyzing the 1D and 2D spectra.

Protocol 2: LC-MS Sample Preparation and Analysis
  • Sample Preparation : Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL. Create a series of dilutions for quantitative analysis. The final sample for injection should be prepared in the mobile phase to avoid peak distortion.[11]

  • Chromatography : Perform chromatographic separation using a reverse-phase C18 column. A typical mobile phase consists of a gradient system of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[9]

  • Mass Spectrometry : Analyze the eluent using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in both positive and negative ion modes to determine the optimal ionization.[12]

  • Data Acquisition : Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, perform tandem MS (MS/MS) experiments to generate fragmentation patterns.[12]

  • Analysis : Process the chromatograms and mass spectra to determine retention times, m/z values of the parent ion, and fragmentation patterns.

Visualization of Workflows and Pathways

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of andrographolide or its analogues.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Reporting A Plant Material / Synthetic Product B Extraction / Reaction Work-up A->B C Column Chromatography B->C D Purity Check (TLC/HPLC) C->D E UV-Vis Spectroscopy (λmax) D->E F FT-IR Spectroscopy (Functional Groups) D->F G Mass Spectrometry (Molecular Weight & Formula) D->G H NMR Spectroscopy (1D & 2D) D->H I Structural Elucidation E->I F->I G->I H->I J Data Compilation & Tabulation I->J K Technical Report / Publication J->K

Caption: Workflow for isolation and spectroscopic characterization.

Signaling Pathway Modulation

Andrographolide exerts significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a central regulator of inflammatory responses. The diagram below illustrates the canonical NF-κB pathway and the point of inhibition by andrographolide.

G cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκBα IkB->IkB_P Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination NFkB_active Active NF-κB IkB_P->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Transcription Andro Andrographolide Andro->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by Andrographolide.

References

In Silico and Molecular Docking Analysis of Andrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention in the scientific community for its broad spectrum of therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.[1] The advent of computational biology has provided a powerful lens through which to investigate the molecular mechanisms underpinning these effects. In silico techniques, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the interactions of andrographolide with a diverse array of biological targets. This technical guide provides a comprehensive overview of these computational studies, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Analysis of Andrographolide's Binding Affinities

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically expressed as a binding energy or docking score (in kcal/mol). A more negative value indicates a stronger binding affinity. The following tables summarize the reported binding energies of andrographolide and its derivatives with various protein targets implicated in different diseases.

Table 1: Molecular Docking Scores of Andrographolide Against Viral and Host Proteins

Target ProteinPDB IDLigandDocking Score (kcal/mol)Software/MethodReference
SARS-CoV-2 & Host Proteins
Main Protease (Mpro)6Y84Andrographolide-8.62-
Main Protease (Mpro)6LU7Andrographolide Derivative 16-8.7PyRx[2]
RNA-dependent RNA Polymerase (NSP12)-Andrographolide-10.7313-[3]
Spike Glycoprotein (RBD)-Andrographolide-10.3460-[3]
Spike Glycoprotein (S)6VXXAndrographolide Derivative 13-8.9PyRx[2]
Spike Glycoprotein (S-RBD)-Andrographolide Derivative 15-8.4PyRx[4]
Angiotensin-Converting Enzyme 2 (ACE2)-Andrographolide-8.99-[5][6]
Angiotensin-Converting Enzyme 2 (ACE2)-Andrographolide Derivative 10-8.3PyRx[4]
Furin-Andrographolide-10.54-[5][6]
TMPRSS-2-Andrographolide-9.50-[5][6]
Cathepsin L-Andrographolide-8.98-[5][6]
NSP15 Endoribonuclease6VWWAndrographolide Derivative 15-8.6PyRx[2]
Hepatitis C Virus (HCV)
NS3/4A Protease (Wild-type)-Andrographolide-15.0862Biosolve LeadIT[7]
NS3/4A Protease (R155K Mutant)-Andrographolide-15.2322Biosolve LeadIT[7]
NS3/4A Protease (D168A Mutant)-Andrographolide-13.9072Biosolve LeadIT[7]
Human Immunodeficiency Virus (HIV)
HIV Protease-Andrographolide-Argus 4.0[8]

Table 2: Molecular Docking Scores of Andrographolide Against Cancer-Related Proteins

Target ProteinPDB IDLigandDocking Score (kcal/mol)Software/MethodReference
Epidermal Growth Factor Receptor (EGFR)1M17Andrographolide--[9]
Human Abl Kinase3CS9Andrographolide-76.06 (fitness score)-[9]
Human cAMP-dependent Protein Kinase3OVVAndrographolide-71.35 (fitness score)-[9]
PI3K-Andrographolide-7.4-[10]
Akt-Andrographolide-8.7-[10]
mTOR-Andrographolide-9.2-[10]
Caspase-3-Andrographolide-5.36-[11]
Bcl-2-Andrographolide-4.67-[12]

Table 3: Molecular Docking Scores of Andrographolide Against Inflammatory and Other Proteins

Target ProteinPDB IDLigandDocking Score (kcal/mol)Software/MethodReference
NF-κB p50-Andrographolide--[1]
NF-κB1-Andrographolide-Autodock Vina[13]
TNF-α-Andrographolide-8.8-[12]
TNF-α-Bisandrographolide A-8.6AutoDock Vina[14]
TNF-α-Andrographidine C-8.6AutoDock Vina[14]
TNF-α-Neoandrographolide-8.5AutoDock Vina[14]
GSK-3β-Andrographolide-8.2-[15]
E. coli Topoisomerase-IV3FV5Andrographolide-9.9Schrodinger[16]
E. coli Topoisomerase-IV3FV5Bis-Andrographolide-9.1Schrodinger[16]
Human Serum Albumin (HSA)1AO6Andrographolide-AutoDock Vina[17]
Bacterial Collagenase (P. gingivalis)-AndrographolideHigh Binding EnergyMolegro Virtual Docker[18]

Experimental Protocols

The following sections outline the generalized methodologies employed in the in silico analysis of andrographolide, based on protocols reported across multiple studies.

Molecular Docking Workflow
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

    • Charges (e.g., Kollman charges) are assigned to the protein atoms.

    • The protein structure is saved in a suitable format, such as PDBQT for AutoDock.[5]

  • Ligand Preparation:

    • The 3D structure of andrographolide or its derivatives is obtained from databases like PubChem or synthesized using chemical drawing software.

    • The ligand's geometry is optimized to its lowest energy conformation using force fields like MMFF94.[19]

    • Gasteiger charges are computed, and rotatable bonds are defined.

    • The ligand is saved in the PDBQT format.[5]

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein.[5] The dimensions and center of the grid are set to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this space during the docking simulation.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina, PyRx, or Schrodinger's Glide.[2][5][16]

    • A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the protein's active site.

    • The program calculates the binding energy for each conformation, and the pose with the most favorable (lowest) energy is selected as the best binding mode.

  • Analysis of Results:

    • The docking results are visualized using software like PyMOL or Discovery Studio.

    • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the molecular basis of binding.[17]

Molecular Dynamics (MD) Simulation Protocol

MD simulations are often performed after molecular docking to assess the stability of the protein-ligand complex over time in a simulated physiological environment.

  • System Preparation:

    • The best-docked protein-ligand complex from the molecular docking study is used as the starting structure.

    • The complex is placed in a simulation box (e.g., cubic or orthorhombic) and solvated with a water model (e.g., SPC or TIP3P).[20]

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to ensure the system reaches a stable state.[20]

  • Production Run:

    • A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the system's atomic motions over time.[14]

  • Trajectory Analysis:

    • Various parameters are analyzed from the MD trajectory, including:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand.

      • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity.[20]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that have been reported to be modulated by andrographolide in various in silico and experimental studies.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK TRAF2->IKK I-kappa-B I-kappa-B IKK->I-kappa-B phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B releases NF-kappa-B_nucleus NF-kappa-B NF-kappa-B->NF-kappa-B_nucleus translocates Andrographolide_Inhibition Andrographolide Andrographolide_Inhibition->NF-kappa-B inhibits Gene_Transcription Pro-inflammatory Gene Transcription NF-kappa-B_nucleus->Gene_Transcription

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth_Survival Cell Growth, Proliferation, & Survival mTOR->Cell_Growth_Survival Andrographolide_Inhibition Andrographolide Andrographolide_Inhibition->PI3K Andrographolide_Inhibition->Akt Andrographolide_Inhibition->mTOR

Caption: Andrographolide's inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram outlines the logical flow of a typical in silico investigation of andrographolide.

G Start Start Target_Identification Target Identification (e.g., from literature, databases) Start->Target_Identification Protein_Preparation Protein Structure Preparation (from PDB) Target_Identification->Protein_Preparation Ligand_Preparation Ligand Structure Preparation (Andrographolide & derivatives) Target_Identification->Ligand_Preparation Molecular_Docking Molecular Docking Simulation Protein_Preparation->Molecular_Docking Ligand_Preparation->Molecular_Docking Analysis_of_Poses Analysis of Binding Poses & Interactions Molecular_Docking->Analysis_of_Poses MD_Simulation Molecular Dynamics Simulation (for top candidates) Analysis_of_Poses->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Simulation->Trajectory_Analysis Binding_Free_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) Trajectory_Analysis->Binding_Free_Energy ADMET_Prediction ADMET Prediction Binding_Free_Energy->ADMET_Prediction Conclusion Conclusion & Hypothesis for Wet Lab Validation ADMET_Prediction->Conclusion End End Conclusion->End

Caption: A generalized workflow for in silico studies of andrographolide.

Conclusion

The collective body of in silico research strongly supports the therapeutic potential of andrographolide and its derivatives across a wide range of diseases. Molecular docking and molecular dynamics simulations have consistently demonstrated favorable binding of andrographolide to key proteins involved in viral replication, cancer progression, and inflammatory responses. This computational evidence provides a solid foundation for further preclinical and clinical investigations. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration of andrographolide as a promising lead compound in modern drug discovery.

References

The King of Bitters: An In-depth Technical Guide to the Ethnobotanical and Traditional Uses of Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata (Burm.f.) Wall. ex Nees, a member of the Acanthaceae family, is an herbaceous plant with a long and rich history of use in traditional medicine systems across Asia, including Ayurveda and Traditional Chinese Medicine (TCM).[1][2] Commonly known as "King of Bitters" due to its intensely bitter taste, this plant has been traditionally employed for a wide array of ailments, ranging from common colds and fevers to more complex inflammatory and infectious diseases.[3][4] The primary bioactive constituent responsible for many of its therapeutic effects is andrographolide, a diterpenoid lactone.[5][6][7] This technical guide provides a comprehensive overview of the ethnobotanical and traditional uses of Andrographis paniculata, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to aid in modern drug discovery and development.

Ethnobotanical and Traditional Uses

The traditional application of Andrographis paniculata is widespread and varied. In Traditional Chinese Medicine, it is considered a 'cold property' herb used to treat 'hot' conditions such as fever, sore throat, and infections. Ayurvedic medicine utilizes it for liver disorders, respiratory infections, and as an anti-inflammatory agent.[2] Its use extends to Malaysian folk medicine for managing diabetes and hypertension. The whole plant, including its aerial parts and roots, has been traditionally used to treat a multitude of conditions such as snakebites, insect stings, dysentery, malaria, and skin diseases.[8]

Quantitative Data on Traditional Preparations and Modern Clinical Trials

The following tables summarize quantitative data on the traditional dosages and findings from modern clinical studies on Andrographis paniculata.

Table 1: Traditional and Clinical Dosage of Andrographis paniculata

Preparation/ExtractIndicationDosageReference
Dried Herb (Adults)Illness Prevention2-3 grams daily[9]
1:2 Fluid Extract (Adults)Illness Prevention4-6 mL daily[9]
Dried Herb (Adults)Treating InfectionsUp to 6 grams daily[9]
1:2 Fluid Extract (Adults)Treating InfectionsUp to 12 mL daily[9]
Standardized Extract (Kan Jang®)Common Cold1200 mg daily (containing 4% andrographolides)[2]
Standardized Extract (KalmCold™)Upper Respiratory Tract Infection100 mg capsules (containing 31.30% andrographolide)[2]
AndrographolideHIV-positive patientsPhase I trial showed increased CD4+ lymphocyte count[2]

Table 2: In Vitro Pharmacological Activities of Andrographis paniculata Extracts and Andrographolide

Extract/CompoundActivityCell Line/ModelIC₅₀ / Effective ConcentrationReference
AndrographolideAnti-HIV (inhibition of gp120-mediated cell fusion)HL2/3 cells0.59 µM[10]
Methanolic ExtractAnti-Dengue Virus (DENV)Vero E6 cells20 µg/mL[10]
AndrographolideAnti-Dengue Virus 2 (DENV2)C6/36 cells15.62 µg/mL (minimum non-toxic dose with 97.23% inhibition)[10]
AndrographolideAnti-Dengue Virus 2 (DENV2)HepG2 cellsEC₅₀: 21.304 µM[10]
AndrographolideAnti-Dengue Virus 2 (DENV2)HeLa cellsEC₅₀: 22.739 µM[10]
Ethanolic ExtractAnti-SARS-CoV-2Calu-3 cellsIC₅₀: 0.036 µg/mL[10]
AndrographolideAnti-SARS-CoV-2Calu-3 cellsIC₅₀: 0.034 µM[10]

Key Bioactive Compounds and Pharmacological Activities

Andrographis paniculata contains a variety of bioactive compounds, with diterpenoid lactones being the most significant.

  • Andrographolide : The most abundant and studied compound, exhibiting anti-inflammatory, antiviral, anticancer, hepatoprotective, and immunomodulatory properties.[5][6][7]

  • Neoandrographolide : Possesses anti-inflammatory, anti-infective, and anti-hepatotoxic activities.[11]

  • 14-Deoxy-11,12-didehydroandrographolide : Known for its immunostimulatory, anti-infective, and anti-atherosclerotic effects.[11]

  • Flavonoids : Contribute to the plant's antioxidant and anti-atherosclerotic properties.[11]

The primary pharmacological activities that validate its traditional uses include:

  • Anti-inflammatory Effects : Andrographolide and other diterpenoids inhibit key inflammatory pathways, including the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12][13][14]

  • Immunomodulatory Effects : A. paniculata can modulate both innate and adaptive immune responses.[12][15] It has been shown to enhance the activity of immune cells such as macrophages and T lymphocytes and modulate cytokine production.[12][16]

  • Antiviral Activity : The plant's extracts and isolated compounds have demonstrated efficacy against a range of viruses, including those responsible for the common cold, influenza, dengue, and HIV.[10][17] The mechanisms include inhibiting viral entry, replication, and protein synthesis.[10][18]

Experimental Protocols

Protocol 1: Extraction of Andrographolide and Other Diterpenoids

This protocol outlines a common method for extracting bioactive compounds from Andrographis paniculata.

  • Plant Material Preparation :

    • Air-dry the aerial parts (leaves and stems) of A. paniculata in the shade.

    • Grind the dried material into a coarse powder.[19]

  • Extraction :

    • Soxhlet Extraction : Place the powdered plant material in a thimble and extract with methanol for 6-8 hours. Methanol is an effective solvent for extracting andrographolides.[20]

    • Maceration (Cold Extraction) : Soak the powdered plant material in a solvent (e.g., a 1:1 mixture of dichloromethane and methanol) for 24-48 hours at room temperature with occasional agitation.[19]

  • Filtration and Concentration :

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.[20]

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[19][20]

  • Purification (Column Chromatography) :

    • Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the solvent and load it onto the column.

    • Elute the column with the solvent gradient and collect fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.[20]

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

This protocol describes a standard method to evaluate the anti-inflammatory effects of A. paniculata extracts.

  • Cell Culture :

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Treatment :

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the A. paniculata extract or isolated compound for 1-2 hours.

  • Induction of Inflammation :

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[21]

  • Measurement of Inflammatory Markers :

    • Nitric Oxide (NO) Production : Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.[21]

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) : Quantify the levels of these cytokines in the cell culture supernatant using ELISA kits according to the manufacturer's instructions.[14]

  • Analysis of Signaling Pathways :

    • Western Blot : Lyse the cells and perform Western blot analysis to determine the expression and phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, ERK, JNK).[14][22]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Andrographis paniculata are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of andrographolide is primarily attributed to its inhibition of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK Nucleus Nucleus MAPK_pathway->Nucleus NFkB_pathway NF-κB Pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates NFkB->Nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_genes transcription Andrographolide Andrographolide Andrographolide->MAPK_pathway Andrographolide->IKK Andrographolide->NFkB inhibits translocation

Caption: Andrographolide inhibits inflammation by suppressing the NF-κB and MAPK signaling pathways.

Immunomodulatory Effects Workflow

Andrographis paniculata and its compounds can modulate the immune system by influencing the activity of various immune cells.

immunomodulatory_workflow cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity AP Andrographis paniculata (Andrographolide) Macrophages Macrophages AP->Macrophages modulates activation & polarization NK_cells Natural Killer (NK) Cells AP->NK_cells enhances activity T_cells T Cells AP->T_cells enhances proliferation & cytotoxicity B_cells B Cells AP->B_cells Cytokine_modulation Cytokine Modulation (↑ IL-2, IFN-γ; ↓ IL-4) T_cells->Cytokine_modulation Antibody_production Modulated Antibody Production B_cells->Antibody_production antiviral_mechanisms cluster_lifecycle Viral Life Cycle Virus Virus Entry 1. Viral Entry Virus->Entry Host_Cell Host Cell Andrographolide Andrographolide Andrographolide->Entry inhibits Replication 2. Genome Replication Andrographolide->Replication inhibits Protein_synthesis 3. Protein Synthesis Andrographolide->Protein_synthesis inhibits Entry->Replication Replication->Protein_synthesis Assembly 4. Virion Assembly & Release Protein_synthesis->Assembly Assembly->Virus New Virions

References

The Discovery and Enduring Legacy of Andrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Andrographolide, a labdane diterpenoid, is the principal bioactive compound isolated from Andrographis paniculata, a plant with a rich history of use in traditional medicine across Asia. First isolated in 1911, andrographolide has since been the subject of extensive scientific investigation, revealing a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects. This technical guide provides an in-depth historical perspective on the discovery of andrographolide, details its traditional applications, presents quantitative data on its bioactivity, and outlines key experimental protocols for its isolation and the characterization of its effects on major signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Historical Perspective and Discovery

The journey of andrographolide from a traditional remedy to a promising therapeutic agent began with its deep roots in traditional medicine systems.

Traditional Uses of Andrographis paniculata

Andrographis paniculata, commonly known as "King of Bitters," has been a staple in Ayurvedic and Traditional Chinese Medicine for centuries.[1][2][3] It has been traditionally used to treat a variety of ailments, including:

  • Infections and Fever: Its most common traditional use is for the treatment of upper respiratory tract infections, fever, sore throat, and influenza.[1][2][4]

  • Inflammatory Conditions: It has been employed to alleviate symptoms of inflammatory diseases.[1][3]

  • Gastrointestinal Issues: Traditional preparations have been used to treat dysentery, diarrhea, and other stomach ailments.[1][3]

  • Other Ailments: It has also been used for snakebites, insect stings, and skin diseases.[1][2][3]

The plant's aerial parts, roots, and the whole plant have been utilized in various preparations, such as decoctions and extracts.[1][3]

The Scientific Discovery of Andrographolide

The pivotal moment in the scientific understanding of Andrographis paniculata's medicinal properties came in 1911 when the Dutch chemist Gorter first isolated a crystalline substance from the plant. He identified this compound as a diterpene lactone and named it andrographolide.[5] This discovery marked the beginning of a new era of research into the plant's active constituents and their mechanisms of action.

Quantitative Data

The following tables summarize key quantitative data regarding the bioactivity of andrographolide.

In Vitro Anticancer Activity: IC50 Values
Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
MCF-7 Breast Cancer63.19 ± 0.0324
32.90 ± 0.0248
31.93 ± 0.0472
MDA-MB-231 Breast Cancer65 ± 0.0224
37.56 ± 0.0348
30.56 ± 0.0372
A549 Lung Cancer22-31 µg/mL (approx. 62.8-88.5 µM)Not Specified
KB Oral Cancer106.2 µg/mL (approx. 303 µM)Not Specified
BGC-823 Gastric Cancer35.3 µg/mL (approx. 100.7 µM)24
25.5 µg/mL (approx. 72.8 µM)48
18 µg/mL (approx. 51.4 µM)72
MKN-45 Gastric Cancer≥ 5048
AGS Gastric Cancer11.3 ± 2.948

Data compiled from multiple sources.[6][7][8][9][10]

Clinical Trial Data: Upper Respiratory Tract Infections (URTIs)

A meta-analysis of clinical trials has shown that andrographolide is effective in the treatment of uncomplicated URTIs.

Study ParameterFinding
Efficacy vs. Placebo Superior in alleviating symptoms of uncomplicated URTIs.
ADR Incidence (Injections) Andrographolide Sulfonate: 5.48%
Potassium Sodium Dehydroandrographolide Succinate: 3.69%
Potassium Dehydroandrographolide Succinate: 5.33%

ADR: Adverse Drug Reaction. Data from a systematic review and meta-analysis of clinical studies.[11]

Experimental Protocols

This section provides detailed methodologies for the isolation of andrographolide and for key experiments to assess its biological activity.

Isolation and Purification of Andrographolide

Objective: To isolate and purify andrographolide from the leaves of Andrographis paniculata.

Protocol: Rapid Isolation by Cold Maceration

  • Plant Material Preparation:

    • Air-dry fresh leaves of Andrographis paniculata in the shade for one day.

    • Oven-dry the leaves at a temperature below 60°C to a constant weight.

    • Grind the dried leaves into a coarse powder (40-80 mesh).

  • Extraction:

    • Macerate the dried leaf powder overnight in a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Filter the extract to separate the solvent from the plant debris.

    • Concentrate the filtrate under vacuum using a rotary evaporator to obtain a dark green crystalline mass.

  • Purification by Recrystallization:

    • Wash the crude crystalline mass multiple times with toluene to remove chlorophyll.

    • Dissolve the resulting crystalline material in hot methanol.

    • Allow the solution to cool slowly in a refrigerator to facilitate crystallization.

    • Filter the solution to collect the crystals.

    • Wash the crystals with cold methanol and dry them to obtain pure andrographolide.

This protocol is adapted from established laboratory methods.[12]

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To determine the inhibitory effect of andrographolide on NF-κB activation.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., A549 human lung carcinoma cells) in appropriate media.

    • Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites using a suitable transfection reagent.

  • Cell Treatment and Stimulation:

    • After transfection, treat the cells with varying concentrations of andrographolide for a predetermined time (e.g., 1 hour).

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL.

  • Cell Lysis and Luciferase Assay:

    • After an incubation period (e.g., 24 hours), lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay substrate.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • A decrease in luciferase activity in andrographolide-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.

This protocol is a standard method for assessing NF-κB activity.[13]

PI3K/Akt Pathway Inhibition Assay (Western Blotting)

Objective: To assess the effect of andrographolide on the phosphorylation of Akt, a key downstream effector of the PI3K pathway.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., Jurkat T-cell acute lymphoblastic leukemia cells) in appropriate media.

    • Treat the cells with andrographolide at various concentrations for a specified duration.

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • The ratio of p-Akt to total Akt is calculated to determine the effect of andrographolide on Akt phosphorylation. A decrease in this ratio indicates inhibition of the PI3K/Akt pathway.[1]

JAK/STAT Pathway Inhibition Assay (Western Blotting for p-STAT3)

Objective: To determine if andrographolide inhibits the phosphorylation of STAT3, a key event in the JAK/STAT signaling cascade.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., primary effusion lymphoma cells) in appropriate media.

    • Treat the cells with andrographolide (e.g., 25 µM) for various time points (e.g., 0, 1, 3, 6, 9, and 12 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and quantify the protein concentration as described in the PI3K/Akt assay protocol.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as previously described.

    • Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Use an appropriate HRP-conjugated secondary antibody for detection.

  • Data Analysis:

    • Analyze the band intensities to determine the ratio of p-STAT3 to total STAT3. A time-dependent decrease in this ratio indicates inhibition of the JAK/STAT pathway.[7][8]

Nrf2 Activation Assay (Immunofluorescence for Nuclear Translocation)

Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation, in response to andrographolide.

  • Cell Culture and Treatment:

    • Grow cells (e.g., HaCaT keratinocytes) on coverslips in a petri dish.

    • Treat the cells with andrographolide at various concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block the cells with a blocking solution (e.g., 5% goat serum) for 30 minutes.

    • Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-rabbit IgG) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • An increase in the nuclear localization of the Nrf2 signal (co-localization with DAPI) in andrographolide-treated cells compared to the control indicates Nrf2 activation.[6]

Key Signaling Pathways and Mechanisms of Action

Andrographolide exerts its diverse pharmacological effects by modulating multiple signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Andrographolide has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκBα Degradation Genes Pro-inflammatory Gene Expression NFkB_n->Genes Induces Nucleus Nucleus Andrographolide Andrographolide Andrographolide->IKK Inhibits

Caption: Andrographolide inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Andrographolide can inhibit this pathway, contributing to its anticancer effects.

PI3K_Akt_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., mTOR) pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Andrographolide Andrographolide Andrographolide->PI3K Inhibits

Caption: Andrographolide inhibits the PI3K/Akt signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cellular responses to cytokines and growth factors. Andrographolide has been shown to inhibit this pathway.[5]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK (Active) JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT (Active) pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Genes Target Gene Expression pSTAT_dimer->Genes Induces Andrographolide Andrographolide Andrographolide->JAK Inhibits

Caption: Andrographolide inhibits the JAK/STAT signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Andrographolide can activate this pathway, leading to the expression of cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_n Nrf2 (Active) Keap1_Nrf2->Nrf2_n Nrf2 Release & Translocation ARE ARE Nrf2_n->ARE Binds Nucleus Nucleus Genes Antioxidant Gene Expression ARE->Genes Induces Andrographolide Andrographolide Andrographolide->Keap1 Inhibits

Caption: Andrographolide activates the Nrf2 antioxidant pathway.

Conclusion

From its origins in traditional medicine to its elucidation as a potent, multi-targeting bioactive compound, andrographolide represents a compelling example of natural product drug discovery. The historical context of its use provides a valuable foundation for its modern scientific investigation. The quantitative data on its efficacy, particularly in cancer cell lines, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to further explore the pharmacological properties of andrographolide. A thorough understanding of its mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB, PI3K/Akt, JAK/STAT, and Nrf2, is critical for the rational design of future clinical trials and the development of novel andrographolide-based therapeutics. Continued research into this remarkable molecule holds significant promise for addressing a range of human diseases.

References

The Metabolic Journey of Andrographolide: A Technical Guide to Its Metabolism and Excretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide, the principal bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities. However, its therapeutic potential is often hampered by its poor oral bioavailability and rapid metabolic clearance. A thorough understanding of its metabolic fate is crucial for the development of andrographolide-based therapeutics with improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the current knowledge on the metabolism and excretion of andrographolide, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Pharmacokinetic Profile of Andrographolide

Andrographolide is characterized by rapid absorption and elimination, with significant inter-species variation in its pharmacokinetic parameters.[1] Its oral bioavailability is generally low, which is attributed to its poor aqueous solubility, extensive first-pass metabolism, and efflux by transporters like P-glycoprotein.[2]

Table 1: Pharmacokinetic Parameters of Andrographolide in Humans
ParameterValueAdministration DetailsReference
Tmax (Time to Maximum Concentration) 1.5 - 2 hoursSingle oral dose of four Kan Jang tablets (equivalent to 20 mg andrographolide)[3]
Cmax (Maximum Plasma Concentration) ~393 ng/mL (~1.12 µM)Single oral dose of four Kan Jang tablets (equivalent to 20 mg andrographolide)[3]
t1/2 (Half-life) 6.6 hoursSingle oral dose of four Kan Jang tablets (equivalent to 20 mg andrographolide)[3]
Mean Residence Time 10.0 hoursSingle oral dose of four Kan Jang tablets (equivalent to 20 mg andrographolide)[3]
Oral Bioavailability 6.3% (optimized)Predicted by a PBPK model[4]
Table 2: Pharmacokinetic Parameters of Andrographolide in Rats
ParameterValueAdministration DetailsReference
Tmax 0.75 ± 0.29 hoursOral administration at 30 mg/kg[5]
Cmax 115.81 ± 17.56 ng/mLOral administration at 30 mg/kg[5]
t1/2 2.45 ± 0.44 hoursOral administration at 30 mg/kg[5]
AUC0–tlast 259.16 ± 32.68 ng·h/mLOral administration at 30 mg/kg[5]
Tmax (intramuscular) 4 hoursIntramuscular administration at 50 mg/kg[6]
Cmax (intramuscular) 3.17 ± 0.06 µg/mLIntramuscular administration at 50 mg/kg[6]
t1/2 (intramuscular) 1.3 ± 0.10 hoursIntramuscular administration at 50 mg/kg[6]
Absolute Bioavailability 2.67%Oral administration[2]

Metabolic Pathways of Andrographolide

The biotransformation of andrographolide is extensive and involves both Phase I and Phase II metabolic reactions, primarily occurring in the liver. These modifications increase the polarity of the molecule, facilitating its excretion.[1][7]

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the andrographolide molecule. The primary Phase I metabolic pathways for andrographolide include:

  • Dehydration: Removal of a water molecule.

  • Deoxygenation: Removal of an oxygen atom.

  • Hydrogenation: Addition of hydrogen atoms.[1][7]

These reactions are catalyzed by cytochrome P450 (CYP) enzymes. In vitro studies have shown that andrographolide can inhibit the activity of CYP2C9 and CYP3A4.[8]

Phase II Metabolism

Phase II metabolism involves the conjugation of andrographolide and its Phase I metabolites with endogenous molecules, significantly increasing their water solubility for excretion. The main Phase II pathways are:

  • Glucuronidation: This is a major metabolic pathway for andrographolide.[9] The UDP-glucuronosyltransferase (UGT) enzyme UGT2B7 has been identified as the primary enzyme responsible for the glucuronidation of andrographolide.[9][10] Glucuronide conjugates are found in both urine and feces.[11][12]

  • Sulfation: Sulfonate and sulfate ester metabolites are major products of andrographolide metabolism.[2][13] 14-deoxy-12(R)-sulfo andrographolide is a significant metabolite identified in rats.[13]

  • Conjugation: Andrographolide can also be conjugated with creatinine, cysteine, and urea.[2][7][13]

The following diagram illustrates the major metabolic pathways of andrographolide.

andrographolide_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Andrographolide Andrographolide Phase1_Metabolites Dehydrated, Deoxygenated, Hydrogenated Metabolites Andrographolide->Phase1_Metabolites CYP450 Enzymes Glucuronide_Conjugates Glucuronide Conjugates Andrographolide->Glucuronide_Conjugates Sulfate_Conjugates Sulfate Conjugates Andrographolide->Sulfate_Conjugates Phase1_Metabolites->Glucuronide_Conjugates UGTs (e.g., UGT2B7) Phase1_Metabolites->Sulfate_Conjugates Sulfotransferases Other_Conjugates Cysteine, Creatinine, Urea Conjugates Phase1_Metabolites->Other_Conjugates Urine Urine Glucuronide_Conjugates->Urine Feces Feces Glucuronide_Conjugates->Feces Sulfate_Conjugates->Urine Other_Conjugates->Urine

Figure 1. Major metabolic pathways of andrographolide.

Excretion of Andrographolide

The metabolites of andrographolide are primarily eliminated from the body through renal and biliary excretion.[11] Urinary excretion accounts for a smaller portion of the total elimination, with one study reporting that about 8.2% of the compound was eliminated through urine within 72 hours.[2][13] The majority of andrographolide and its metabolites are eliminated through metabolic transformation and subsequent excretion in the feces.[2][13] The drug is typically undetectable in the plasma after eight hours of administration.[2][13]

Experimental Protocols

In Vitro Metabolism Studies Using Liver Microsomes

This protocol is a generalized representation based on methodologies described in the literature for studying the in vitro metabolism of andrographolide.[1]

Objective: To identify the metabolites of andrographolide and determine its metabolic stability in liver microsomes from different species (e.g., human, rat, dog).

Materials:

  • Andrographolide

  • Pooled liver microsomes (human, rat, dog)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDP-glucuronic acid (UDPGA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

Procedure:

  • Incubation for Phase I Metabolism:

    • Prepare an incubation mixture containing andrographolide, liver microsomes, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At various time points, withdraw aliquots and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by UPLC-MS/MS to identify and quantify the remaining andrographolide and its Phase I metabolites.

  • Incubation for Phase II Metabolism (Glucuronidation):

    • Prepare an incubation mixture containing andrographolide, liver microsomes, alamethicin (to activate UGTs), and phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding UDPGA.

    • Follow the quenching and analysis steps as described for Phase I metabolism to detect glucuronide conjugates.

Data Analysis:

  • Metabolite identification is achieved by comparing the mass spectra and fragmentation patterns with known standards or based on accurate mass measurements.

  • Metabolic stability is determined by measuring the disappearance of the parent compound over time, from which parameters like in vitro half-life and intrinsic clearance can be calculated.

The following diagram illustrates the general workflow for in vitro metabolism studies.

in_vitro_metabolism_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Incubation Mixture (Andrographolide, Liver Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH or UDPGA) B->C D Incubate at 37°C C->D E Quench Reaction (Add Acetonitrile) D->E F Centrifuge E->F G Analyze Supernatant by UPLC-MS/MS F->G

Figure 2. General workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic Studies in Rats

This protocol is a generalized representation based on methodologies described in pharmacokinetic studies of andrographolide in rats.[5][6]

Objective: To determine the pharmacokinetic parameters of andrographolide in rats following oral or intramuscular administration.

Materials:

  • Andrographolide

  • Wistar or Sprague-Dawley rats

  • Vehicle for drug administration (e.g., 0.5% w/v sodium-carboxymethyl cellulose)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing:

    • Fast the rats overnight before dosing.

    • Administer a single dose of andrographolide orally via gavage or intramuscularly.

  • Blood Sampling:

    • Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract andrographolide from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

    • Quantify the concentration of andrographolide in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC using non-compartmental analysis.

The following diagram illustrates the workflow for in vivo pharmacokinetic studies.

in_vivo_pk_workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis_pk Analysis A Fast Rats Overnight B Administer Andrographolide (Oral or IM) A->B C Collect Blood Samples at Timed Intervals B->C D Separate Plasma by Centrifugation C->D E Extract Andrographolide from Plasma D->E F Quantify by LC-MS/MS E->F G Calculate Pharmacokinetic Parameters F->G

Figure 3. Workflow for in vivo pharmacokinetic studies.

Conclusion

The metabolism of andrographolide is a complex process involving multiple Phase I and Phase II enzymatic reactions, leading to its rapid clearance and low oral bioavailability. The primary metabolic pathways include dehydration, deoxygenation, hydrogenation, glucuronidation, and sulfation. UGT2B7 plays a key role in its glucuronidation. The resulting metabolites are excreted through both urine and feces. A comprehensive understanding of these metabolic and excretory pathways is essential for designing strategies to improve the pharmacokinetic properties of andrographolide, thereby enhancing its therapeutic efficacy. Future research should focus on the development of novel formulations, co-administration with metabolic inhibitors, or the synthesis of more stable and bioavailable andrographolide analogs.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Andrographolide from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a bioactive diterpenoid lactone, is the primary active constituent of Andrographis paniculata, a medicinal plant widely utilized in traditional medicine. Renowned for its anti-inflammatory, antiviral, and hepatoprotective properties, the efficient extraction and purification of andrographolide are paramount for research and the development of standardized herbal formulations and pharmaceuticals.[1][2] This document provides detailed protocols for various extraction and purification methods, a comparative summary of quantitative data, and visual workflows to guide the isolation of high-purity andrographolide.

I. Extraction Methodologies

The selection of an appropriate extraction method is critical as it significantly influences the yield and purity of the extracted andrographolide.[2] Both conventional and modern techniques have been effectively employed. Methanol is recognized as one of the most efficient solvents for andrographolide extraction due to its polarity.[2]

Comparative Summary of Extraction Methods

Extraction MethodSolvent(s)Key ParametersAndrographolide Yield (%)Reference(s)
MacerationMethanol7 days, 10:1 liquid-to-solid ratio1.8[1]
Dichloromethane:Methanol (1:1)24-48 hours, room temperature~2.0 (crude)[3][4]
Soxhlet ExtractionMethanol5-6 hoursNot specified[1]
Ethanol (95%)12 hours, 40°C, 1:15 solid-to-solvent ratio1.55 (mg/g)[5]
Ultrasound-Assisted Extraction (UAE)Methanol30-60 minutes, 25-40°CNot specified[1]
Ethyl acetate:Ethanol (6:4)3 hours, 40°C, 180W5.81[6]
Methanol (62.8%)59 minutes, 62°C, 1:10.5 solid-to-liquid ratio3.28[7]
Microwave-Assisted Extraction (MAE)Chloroform:Methanol (1:1)8 minutes, 450W, 25 mL solvent2.24[8]
Chloroform:Water (150mL:30mL)40 minutes, 210W0.589[9][10][11]
Supercritical Fluid Extraction (SFE)Supercritical CO₂ + 12.5 mol% Ethanol323 K, 15 MPaNot specified[2][12]

II. Detailed Experimental Protocols: Extraction

A. Plant Material Preparation

  • Drying: Air-dry the fresh leaves or aerial parts of A. paniculata in the shade to prevent the degradation of thermolabile compounds.[1] For some protocols, oven-drying at temperatures below 60°C can be used.[2]

  • Grinding: Grind the dried plant material into a coarse powder (approximately 40-80 mesh size) to increase the surface area for efficient extraction.[2]

B. Protocol 1: Maceration (Cold Extraction)

Maceration is a simple technique involving the soaking of plant material in a solvent at room temperature, making it suitable for heat-sensitive compounds.[1]

  • Soaking: Place 10 g of powdered A. paniculata in a sealed flask. Add 100-200 mL of a 1:1 mixture of dichloromethane and methanol (a 1:10 to 1:20 solid-to-liquid ratio is common).[2][3][4]

  • Duration: Seal the flask and let it stand at room temperature for 24-48 hours, with occasional shaking to ensure thorough mixing.[2]

  • Filtration: After the incubation period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.[1] To maximize the yield, the residue can be re-macerated with fresh solvent two more times.[1]

  • Concentration: Combine all the filtrates and concentrate them using a rotary evaporator at 40°C to obtain the crude extract.[1]

C. Protocol 2: Soxhlet Extraction (Hot Extraction)

This method is highly efficient due to the continuous contact of the sample with fresh, hot solvent.[1]

  • Sample Loading: Accurately weigh about 10 g of powdered A. paniculata and place it inside a thimble made of thick filter paper.[1]

  • Apparatus Setup: Place the thimble in a Soxhlet extractor. Add 150-200 mL of methanol to a round-bottom flask attached to the extractor.[1]

  • Extraction: Heat the flask using a heating mantle. The solvent will vaporize, condense, and drip into the thimble. The extraction process should continue for approximately 5-6 hours.[1]

  • Concentration: After extraction, cool the apparatus and concentrate the extract in the flask using a rotary evaporator to yield the crude extract.[1]

D. Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt plant cell walls, which enhances solvent penetration and can reduce extraction time and temperature.[1]

  • Mixture Preparation: Place 10 g of powdered A. paniculata in a flask and add 100 mL of methanol.[1]

  • Sonication: Place the flask in an ultrasonic bath.

  • Conditions: Sonicate the mixture at a controlled temperature (e.g., 25-40°C) for 30-60 minutes.[1]

  • Filtration and Concentration: Following sonication, filter and concentrate the extract as described in the maceration protocol.[1]

E. Protocol 4: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

  • Mixture Preparation: In a suitable vessel, mix 20 g of powdered A. paniculata with 150 mL of chloroform and 30 mL of water.[9][11]

  • Extraction: Place the vessel in a microwave extractor and irradiate at 210 W for 40 minutes.[9][10][11]

  • Filtration and Concentration: After extraction, allow the mixture to cool, then filter and concentrate to obtain the crude extract.

III. Purification Methodologies

Crude extracts of A. paniculata contain a complex mixture of compounds, including chlorophyll, which needs to be removed to isolate pure andrographolide.[1][2]

Comparative Summary of Purification Methods

Purification MethodPurity AchievedYield/RecoveryReference(s)
Cooling Crystallization (Methanol)96%90-96%[13]
Organic Solvent Nanofiltration + Cooling Crystallization95.2%Not specified[5][13]
Repeated Crystallization (Methanol)99.5%Not specified[13]

IV. Detailed Experimental Protocols: Purification

A. Protocol 1: Decolorization with Activated Charcoal

This step is crucial for removing pigments from the crude extract.[2]

  • Dissolution: Dissolve the crude extract in a suitable solvent, such as methanol.[2]

  • Charcoal Treatment: Add activated charcoal to the solution (e.g., 1-5% w/v).[2]

  • Stirring/Heating: Gently heat and stir the mixture for 15-30 minutes.[2]

  • Filtration: Filter the hot solution through a bed of celite or filter paper to remove the charcoal.[2]

  • Concentration: Concentrate the clear, decolorized filtrate using a rotary evaporator.[2]

B. Protocol 2: Column Chromatography

This is a standard method for separating andrographolide from other co-extracted compounds.[1]

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane and pack it into a glass column.[1][2]

  • Sample Loading: Dissolve the crude or decolorized extract in a minimal amount of the initial elution solvent and load it onto the top of the silica gel bed.[1][2]

  • Elution: Elute the column with a gradient solvent system, starting with a non-polar mobile phase and gradually increasing the polarity. A common system starts with 100% toluene, gradually increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, etc.).[2][14]

  • Fraction Collection: Collect the eluate in separate fractions.[1][2]

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing andrographolide. A typical TLC mobile phase is Toluene:Ethyl Acetate:Formic Acid (5:4.5:0.5).[2]

  • Concentration: Combine the pure fractions and evaporate the solvent to obtain purified andrographolide.[1]

C. Protocol 3: Crystallization and Recrystallization

Crystallization is an effective final step to obtain high-purity andrographolide.

  • Supersaturation: Concentrate the decolorized or column-purified extract by evaporation to induce supersaturation.[13]

  • Crystal Formation: Allow the concentrated solution to cool slowly at room temperature, followed by refrigeration to promote crystal formation.[13]

  • Collection: Collect the crystals by filtration.[13]

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., methanol) to remove residual impurities.[13][15]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50°C).[13]

  • Recrystallization (for higher purity): Dissolve the obtained crystals in a minimal amount of hot methanol. Allow the solution to cool slowly to form purer crystals.[13] Repeating this process can yield andrographolide with a purity of up to 99.5%.[13]

V. Quality Control: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the definitive method for the accurate quantification of andrographolide.[1]

Comparative Summary of HPLC Conditions

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference(s)
C18 (4.6 x 150 mm, 5 µm)Methanol:0.1% v/v H₃PO₄ (70:30)1.0223
C18Methanol:Water (65:35)1.5Not specified[16]
C18Methanol:Water (50:50)1.0254[17]
C18Water:Methanol (35:65)0.7Not specified[18]

Protocol: HPLC Quantification of Andrographolide

  • Standard Preparation: Prepare a stock solution of andrographolide reference standard (e.g., 1000 µg/mL) in methanol. Create a series of standard solutions of different concentrations by diluting the stock solution.[19]

  • Sample Preparation:

    • Accurately weigh about 1 g of the finely powdered plant material or extract.

    • Add a known volume of methanol (e.g., 50 mL) and extract using sonication for 30 minutes or by refluxing for 1 hour.

    • Filter the extract and repeat the extraction process twice more on the residue.

    • Combine the filtrates and make up to a known volume (e.g., 100 mL) with the extraction solvent.

    • Filter an aliquot of the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[19]

  • Chromatographic Analysis:

    • Set up the HPLC system with the chosen chromatographic conditions.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Identify the andrographolide peak in the sample chromatogram by comparing its retention time with the standard.

    • Calculate the concentration based on the peak area and the standard calibration curve.[19]

VI. Visualized Workflows

Extraction_Workflow plant_material A. paniculata Plant Material (Dried and Powdered) extraction Extraction (Maceration, Soxhlet, UAE, MAE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Andrographolide Extract concentration->crude_extract

Caption: General workflow for the extraction of andrographolide.

Purification_Workflow crude_extract Crude Extract decolorization Decolorization (Activated Charcoal) crude_extract->decolorization column_chromatography Column Chromatography (Silica Gel) decolorization->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection crystallization Crystallization / Recrystallization fraction_collection->crystallization pure_andrographolide Pure Andrographolide crystallization->pure_andrographolide hplc_analysis HPLC Analysis (Quality Control) pure_andrographolide->hplc_analysis

Caption: Workflow for the purification of andrographolide.

References

Application Notes and Protocols for the Quantification of Andrographolide using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Andrographolide is the principal bioactive diterpenoid lactone isolated from Andrographis paniculata, a medicinal plant widely utilized in traditional medicine for its anti-inflammatory, antiviral, and hepatoprotective properties.[1] Accurate and precise quantification of andrographolide is critical for the quality control, standardization, and pharmacokinetic studies of herbal raw materials, finished products, and biological samples.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accepted technique for routine quality control due to its specificity and reproducibility.[1][2] For applications requiring higher sensitivity and selectivity, such as the analysis of andrographolide in complex biological matrices like plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2][3]

This document provides detailed application notes and experimental protocols for the quantification of andrographolide using both HPLC-UV and LC-MS/MS methods.

Part 1: HPLC Method for Andrographolide Quantification

Application Note

This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of andrographolide in herbal extracts and formulations.[2] The method is simple, precise, and accurate, making it highly suitable for routine quality control and standardization purposes.

Principle

The method involves the chromatographic separation of andrographolide from other components in the sample matrix on a C18 stationary phase.[2] A mobile phase, typically consisting of a mixture of acetonitrile or methanol and water, is used to elute the compounds.[1] Quantification is achieved by detecting the absorbance of andrographolide using a UV detector at its maximum absorption wavelength, commonly around 223 nm.[4][5] The peak area of andrographolide in the sample is compared against a calibration curve constructed from reference standards.

Experimental Protocol: HPLC Method

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[4]

  • Column: A C18 or C8 reversed-phase column is typically used.[1][6] (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[7]

  • Reagents: HPLC grade methanol, acetonitrile, and water.[4] Phosphoric acid or formic acid may be used as a mobile phase modifier.[6][8]

  • Reference Standard: Andrographolide (purity >99%).[4]

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample preparation.[1]

2. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of andrographolide reference standard and dissolve it in a 10 mL volumetric flask with methanol.[1][7]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1 to 200 µg/mL) by serially diluting the stock solution with the mobile phase or methanol.[1][7] These solutions are used to generate a calibration curve.

3. Sample Preparation (Herbal Powder/Extract)

  • Accurately weigh about 1 g of finely powdered plant material or extract into a flask.[1]

  • Add a known volume of methanol (e.g., 50 mL).[1]

  • Extract the sample using sonication for approximately 30 minutes or by refluxing for 1 hour.[1] To ensure complete extraction, this process can be repeated two more times.[1]

  • Combine the filtrates and make up to a known final volume (e.g., 100 mL) with the extraction solvent.[1]

  • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]

4. Chromatographic Analysis

  • Set up the HPLC system with the chosen chromatographic conditions (refer to Table 1).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.[1]

  • Inject a blank (e.g., methanol) to ensure no interfering peaks are present.[1]

  • Inject the working standard solutions in ascending order of concentration to construct the calibration curve.[1]

  • Inject the prepared sample solutions. It is advisable to inject a standard solution periodically to monitor system suitability.[1]

  • Record the peak areas from the chromatograms.[1]

5. Calculation

  • Construct a calibration curve by plotting the peak area of the andrographolide standards against their known concentrations.[1]

  • Determine the concentration of andrographolide in the sample solution using the regression equation from the calibration curve.[1]

  • Calculate the final amount of andrographolide in the original herbal material, accounting for the initial weight and all dilution factors.[1]

Data Presentation: HPLC Methods

Table 1: Comparison of HPLC Chromatographic Conditions for Andrographolide Quantification

Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Reference
C8 (250 x 4.6 mm, 5 µm) Gradient: A: 0.1% Orthophosphoric acid, B: Acetonitrile:Methanol (1:1) 1.0 Not Specified ~10.0 [6]
C18 (Phenomenex) Isocratic: 0.02 M KH2PO4 (pH 3.0):Acetonitrile (50:50 v/v) 1.5 240 ~2.4 [4]
C18 (Phenomenex-Luna, 250 x 4.6 mm, 5 µm) Isocratic: Acetonitrile:Water (30:70 v/v) 1.0 210 ~10.5 [7]
C18 (Inertsil ODS, 150 x 4.6 mm, 5 µm) Isocratic: Methanol:Water (50:50 v/v) 1.0 Not Specified Not Specified [9]
C18 (Cosmosil, 150 x 4.6 mm, 5 µm) Isocratic: Acetonitrile:0.1% Phosphoric acid (40:60 v/v) 1.0 230 ~10.0 [8]
C18 (Poroshell 120 EC, 3.0 x 50 mm, 2.7 µm) Isocratic: Methanol:Water (53:47 v/v) Not Specified 223 ~6.6 [5][10]

| C18 (250 x 4.6 mm) | Isocratic: Methanol:Water (65:35 v/v) | 1.5 | 223 | ~2.87 | |

Table 2: Summary of HPLC Method Validation Parameters for Andrographolide

Parameter Value Reference
Linearity Range 5–15 µg/mL [6]
Correlation Coefficient (r²) 0.9986 [6]
Linearity Range 1–200 µg/mL [7]
LOD / LOQ 4.65 µg/mL / 14.11 µg/mL [7]
Accuracy (% Recovery) 89.6% - 113.2% [7]
Precision (% RSD) 0.82% [7]
Linearity Range 0.1–0.6 mg/mL [8]
Correlation Coefficient (r²) 0.975 [8]
LOD / LOQ 0.102 mg/mL / 0.339 mg/mL [8]
Accuracy (% Recovery) 95.58% - 100.7% [8]
Linearity Range 230–1000 ppm [5][10]
Correlation Coefficient (r²) 0.9992 [5][10]

| LOD / LOQ | 0.013 ppm / 0.041 ppm |[5] |

Part 2: LC-MS/MS Method for Andrographolide Quantification

Application Note

This section details a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of andrographolide, particularly in complex biological matrices such as human plasma.[11] This method is ideal for pharmacokinetic studies, drug metabolism research, and bioanalysis where low detection limits are essential.[3][12]

Principle

The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[2] After chromatographic separation on a C18 column, the analyte is ionized, typically using an Electrospray Ionization (ESI) source.[2] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[12] This technique provides excellent specificity by monitoring a unique precursor-to-product ion transition for andrographolide, minimizing interference from the sample matrix.[12]

Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Materials

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an ESI source.[2]

  • Column: A C18 column (e.g., Kinetex C18 or Agilent ZORBAX XDB-C18).[2][11][13]

  • Reagents: LC-MS grade methanol, acetonitrile, and water. Formic acid or ammonium acetate may be used as mobile phase additives.[14][15]

  • Reference Standard: Andrographolide and a suitable Internal Standard (IS) (e.g., Dehydroandrographolide or Bilobalide).[13][16]

2. Preparation of Solutions

  • Stock Solutions (Andrographolide and IS): Prepare individual stock solutions (e.g., 1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare calibration curve standards by spiking appropriate amounts of andrographolide working solution into blank plasma to achieve a concentration range (e.g., 1.0–500 ng/mL).[11][16]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma.[15]

3. Sample Preparation (Protein Precipitation from Plasma)

  • Thaw frozen plasma samples at room temperature.[12]

  • Pipette a small volume of the plasma sample (e.g., 50 µL) into a microcentrifuge tube.[12]

  • Add the internal standard solution.

  • Add 3-4 volumes of cold methanol or acetonitrile to precipitate proteins.[11][14]

  • Vortex the mixture for several minutes to ensure thorough mixing.[12]

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen, or inject directly.

  • Reconstitute the residue in the mobile phase, and filter or transfer to an LC vial for analysis.[12]

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the appropriate chromatographic and mass spectrometric conditions (refer to Table 3).

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the prepared standards, QCs, and unknown samples.

  • Acquire data in MRM mode, monitoring the specific transitions for andrographolide and the IS.

Data Presentation: LC-MS/MS Methods

Table 3: Comparison of LC-MS/MS Conditions for Andrographolide Quantification

Column Mobile Phase Ionization Mode MRM Transition (m/z) (Precursor → Product) Reference
Kinetex C18 Gradient: Acetonitrile and Water ESI- 349.1 → 287.2 [3][11]
C18 (2 x 30 mm, 5 µm) Gradient: A: 2 mM Ammonium Acetate in Water, B: Acetonitrile:A (80:20) ESI Not Specified [15]
Hanbon C18 Isocratic: Methanol:Water (70:30 v/v) ESI- 331.1 (for [M-H₂O-H]⁻) [16]
Agilent ZORBAX XDB-C18 (50 x 2.1 mm, 3.5 µm) Gradient: Methanol and Water ESI- 348.8 → 286.9 [13]

| C18 | Gradient: Water and Acetonitrile | ESI- | 349.1 → 287.2 |[3] |

Table 4: Summary of LC-MS/MS Method Validation Parameters for Andrographolide

Parameter Value Matrix Reference
Linearity Range 2.50–500 ng/mL Human Plasma [11][17]
LLOQ 2.50 ng/mL Human Plasma [11][17]
Accuracy (% RE) 0.03% to 10.03% Human Plasma [11][17]
Precision (% RSD) 2.05% to 9.67% Human Plasma [11][17]
Recovery 86.54% - 111.56% Human Plasma [11]
Linearity Range 1.0–150.0 ng/mL Human Plasma [16]
LLOQ 1.0 ng/mL Human Plasma [16]
Precision (% RSD) < 7.22% Human Plasma [16]
Linearity Range 0.50–250 ng/mL Dog Plasma [13]
Accuracy 94.8% - 107.1% Dog Plasma [13]
Precision (% RSD) < 14.6% Dog Plasma [13]
Linearity Range 0.06-20 µg/mL (for quantitative analysis of multiple compounds) Herbal Material [18][19]

| LOQ | 0.06 µg/mL | Herbal Material |[18][19] |

Mandatory Visualizations

G General Workflow for Andrographolide Quantification cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Herbal Material or Biological Sample (Plasma) Extraction Extraction (Methanol) or Protein Precipitation Sample->Extraction Filter Filtration / Centrifugation Extraction->Filter HPLC_LCMS HPLC or LC-MS/MS Analysis Filter->HPLC_LCMS Inject Sample Standard Standard Preparation (Calibration Curve) Standard->HPLC_LCMS Data Data Acquisition (Peak Area) HPLC_LCMS->Data Calc Quantification (Using Calibration Curve) Data->Calc Result Final Concentration Report Calc->Result

Caption: General workflow for the quantification of andrographolide.

G Comparison of HPLC and LC-MS/MS for Andrographolide Analysis cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method hplc_principle Principle: UV Absorbance hplc_app Primary Application: Routine Quality Control, Standardization of Extracts hplc_sens Sensitivity: Moderate (µg/mL range) hplc_spec Selectivity: Good (based on retention time) hplc_cost Cost & Complexity: Lower, simpler operation lcms_principle Principle: Mass-to-Charge Ratio (MRM) lcms_app Primary Application: Bioanalysis (Plasma), Pharmacokinetics, Metabolite ID lcms_sens Sensitivity: Very High (ng/mL to pg/mL range) lcms_spec Selectivity: Very High (based on mass transition) lcms_cost Cost & Complexity: Higher, more complex Andrographolide Andrographolide Quantification Andrographolide->hplc_app Andrographolide->lcms_app

Caption: Logical comparison of HPLC and LC-MS/MS techniques.

References

Andrographolide: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of andrographolide, a bioactive diterpenoid lactone isolated from Andrographis paniculata. This document details established protocols for key cell-based assays, summarizes quantitative data on its efficacy in various cell lines, and illustrates the primary signaling pathways modulated by this compound.

Quantitative Data Summary

Andrographolide has demonstrated significant cytotoxic, anti-proliferative, and anti-inflammatory effects across a variety of in vitro models. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line, exposure time, and the assay method used.

Table 1: Cytotoxicity (IC50) of Andrographolide in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer2463.19 ± 0.03[1]
4832.90 ± 0.02[1]
7231.93 ± 0.04[1]
MDA-MB-231Breast Cancer24, 36, 4830[1]
A549Lung Cancer24~20 µg/ml[1]
PC-3Prostate Cancer4826.42[1]
22RV1Prostate Cancer48~15-20[1]
LNCaPProstate Cancer48>25[1]
JurkatT-cell Acute Lymphoblastic Leukemia24~10 µg/mL[1]
2450[1]
MOLT-4T-cell Acute Lymphoblastic Leukemia2411.3[1]
Nalm-6B-cell Acute Lymphoblastic Leukemia2415.9[1]
C8161Malignant Melanoma24, 48~20-40[1]
A375Malignant Melanoma24, 48~20-40[1]
DBTRG-05MGGlioblastoma7213.95[1]
Table 2: Anti-Inflammatory Activity of Andrographolide
AssayCell LineStimulantEffectIC50 Value
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Inhibition~17.4 - 21.9 µM[2][3][4]
TNF-α ReleaseTHP-1 MonocytesLipopolysaccharide (LPS)Inhibition~21.9 µM[3][5]
Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesLPS/IFN-γInhibition8.8 µM[6]
IL-6 SecretionHuman RA Synovial FibroblastsTNF-αDecreased SecretionNot specified[7]
IL-1β SecretionHuman RA Synovial FibroblastsTNF-αDecreased SecretionNot specified[7]
NF-κB DNA BindingHL-60 (neutrophils)PAF and fMLPInhibitionEffective at 5 and 50 µM[7][8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Measurement A Seed cells in 96-well plate B Incubate overnight (cell attachment) A->B C Prepare serial dilutions of Andrographolide B->C D Treat cells with Andrographolide C->D E Incubate for 24-72 hours D->E F Add MTT solution to each well E->F G Incubate for 2-4 hours F->G H Remove medium, add DMSO G->H I Measure absorbance at 570 nm H->I

Caption: General workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.[1] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of andrographolide in complete culture medium. Typical final concentrations range from 5 µM to 100 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of andrographolide. Include a vehicle control (e.g., DMSO, final concentration <0.1%).[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the treatment period, add 10-20 µL of 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the andrographolide concentration.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface using Annexin V and differentiates between early apoptotic, late apoptotic, and necrotic cells using Propidium Iodide (PI).[9]

Workflow Diagram: Apoptosis Assay

Apoptosis_Workflow A Seed and treat cells with Andrographolide B Harvest adherent and floating cells A->B C Wash cells with ice-cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate for 15 min in the dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.[9]

Protocol:

  • Cell Treatment: Seed cells (e.g., 1x10⁶ cells/dish in 60-mm dishes) and treat with various concentrations of andrographolide (e.g., 20, 40, 60 µM) for a specified time (e.g., 48 hours).[9][12]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and collect them by centrifugation.[1]

  • Washing: Wash the collected cells twice with ice-cold PBS.[1]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[9] Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution.[1][9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][9]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the stained cells by flow cytometry within one hour.[13] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

Cell Cycle Analysis

Andrographolide can induce cell cycle arrest, which is analyzed by flow cytometry after staining cellular DNA with a fluorescent dye like propidium iodide.[9]

Protocol:

  • Cell Treatment: Seed cells (e.g., 2.5x10⁵ cells/well in a 6-well plate) and treat with the desired concentration of andrographolide (e.g., 30 µM) for various time points (e.g., 24, 36, 48 hours).[9][14]

  • Cell Harvesting and Fixation: Collect both adherent and floating cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at 4°C.[9][14]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.[9][14]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[9]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant, which is an indicator of NO production by cells like macrophages.[3]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.[9]

  • Pre-treatment: Pre-treat the cells with various concentrations of andrographolide for 1 hour.[9]

  • Stimulation: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) with or without Interferon-gamma (IFN-γ).[4]

  • Incubation: Incubate for a specified period (e.g., 18-24 hours).[9]

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant.[3]

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine in 5% phosphoric acid) to the supernatant.[4]

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 550 nm.[4] The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.[3]

Signaling Pathway Modulation

Andrographolide exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell survival, and proliferation.

Inhibition of NF-κB Signaling Pathway

Andrographolide is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammatory responses.[15][16] It can prevent the phosphorylation of IκBα and p65, and inhibit the DNA binding of NF-κB, thereby reducing the expression of pro-inflammatory genes.[8][15]

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Andro Andrographolide Andro->IKK inhibits Andro->NFkB_nuc inhibits DNA binding DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcribes

Caption: Andrographolide inhibits the NF-κB signaling pathway at multiple points.

Modulation of MAPK and PI3K/Akt Pathways

Andrographolide has also been shown to suppress the PI3K/Akt/mTOR pathway and modulate Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2, JNK, and p38, which are crucial for cell proliferation and survival.[1][15][17] By inhibiting these pathways, andrographolide can induce apoptosis and cell cycle arrest in cancer cells.

MAPK_PI3K_Pathway cluster_signal Upstream Signaling cluster_pathways Signaling Cascades cluster_outcome Cellular Response GF Growth Factors PI3K PI3K GF->PI3K MAPK_cascade MAPK (ERK, JNK, p38) GF->MAPK_cascade Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_cascade->Proliferation Andro Andrographolide Andro->PI3K inhibits Andro->Akt inhibits Andro->MAPK_cascade modulates Andro->Proliferation inhibits Apoptosis Apoptosis Andro->Apoptosis induces

References

Application Notes and Protocols for In Vivo Studies of Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3] Preclinical in vivo studies have demonstrated its potential therapeutic efficacy in a wide range of diseases, including neurodegenerative disorders, liver diseases, inflammatory conditions, cancer, and metabolic syndromes.[1][2][4] This document provides detailed application notes and standardized protocols for developing and utilizing animal models to investigate the in vivo effects of andrographolide. The protocols are compiled from various validated preclinical studies to ensure reproducibility and reliability.

I. Animal Models for Neuroprotective Efficacy Testing

Andrographolide has shown promise in mitigating neuronal damage in models of ischemic stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] Its ability to cross the blood-brain barrier makes it a viable candidate for central nervous system pathologies.[5]

A. Ischemic Stroke Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats

This model is widely used to evaluate the neuroprotective effects of therapeutic agents against focal cerebral ischemia.[6][7]

Experimental Protocol: pMCAO Induction and Andrographolide Administration

  • Animal Preparation:

    • Use male Wistar rats weighing 250-300g.

    • Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneally).

    • Maintain the body temperature at a constant 37°C throughout the surgical procedure using a heating pad.

  • Surgical Procedure (pMCAO):

    • Make a midline incision in the neck to expose the right common carotid artery (CCA).

    • Carefully dissect and isolate the external carotid artery (ECA) and the internal carotid artery (ICA).

    • Ligate the distal end of the ECA and coagulate its branches.

    • Introduce a nylon monofilament (e.g., 4-0) via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Confirm the occlusion by observing a reduction in cerebral blood flow using laser Doppler flowmetry.

  • Andrographolide Administration:

    • Administer andrographolide intraperitoneally (i.p.) at the desired dose (e.g., 0.1 mg/kg) one hour after pMCAO induction.[5][7]

    • The control group should receive an equivalent volume of the vehicle.

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-pMCAO using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).[5][7]

    • Infarct Volume Measurement: Euthanize the animals at 24 hours post-pMCAO, and perfuse the brains with saline followed by 4% paraformaldehyde.

    • Section the brains coronally and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

    • Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and other relevant biomarkers.[5][7]

Quantitative Data Summary: Neuroprotective Effects of Andrographolide

Animal ModelAndrographolide DoseAdministration RouteKey FindingsReference
Rat (pMCAO)0.1 mg/kgi.p.~50% reduction in infarct volume; significant reduction in neurological deficits; decreased TNF-α and IL-1β levels in the ischemic brain.[5][7]

Experimental Workflow: pMCAO Study

pMCAO_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery Animal_Prep Animal Preparation (Wistar Rats, 250-300g) Anesthesia Anesthesia Animal_Prep->Anesthesia pMCAO pMCAO Induction Anesthesia->pMCAO Andro_Admin Andrographolide Admin. (0.1 mg/kg, i.p.) pMCAO->Andro_Admin 1 hour Neuro_Assess Neurological Assessment (24h post-pMCAO) Andro_Admin->Neuro_Assess Euthanasia Euthanasia & Brain Collection Neuro_Assess->Euthanasia Analysis Infarct Volume & Biomarker Analysis Euthanasia->Analysis

Workflow for pMCAO-induced ischemic stroke model.

II. Animal Models for Hepatoprotective Efficacy Testing

Andrographolide has demonstrated significant hepatoprotective effects against various toxins.[8][9][10]

A. Toxin-Induced Hepatotoxicity in Rats

This model uses chemical inducers like galactosamine or paracetamol (acetaminophen) to cause acute liver injury.[8]

Experimental Protocol: Galactosamine/Paracetamol-Induced Hepatotoxicity

  • Animal Preparation:

    • Use male Wistar rats (150-200g).

    • House the animals in standard conditions with free access to food and water.

  • Induction of Hepatotoxicity:

    • Galactosamine Model: Administer a single intraperitoneal (i.p.) injection of galactosamine (800 mg/kg).[8]

    • Paracetamol Model: Administer a single oral (p.o.) dose of paracetamol (3 g/kg).[8]

  • Andrographolide Administration:

    • Pre-treatment (Galactosamine): Administer andrographolide (e.g., 400 mg/kg i.p. or 800 mg/kg p.o.) at 48, 24, and 2 hours before galactosamine administration.[8]

    • Post-treatment (Paracetamol): Administer andrographolide (e.g., 200 mg/kg i.p.) at 1, 4, and 7 hours after paracetamol challenge.[8]

  • Outcome Measures:

    • Serum Biochemical Analysis: Collect blood samples 24 hours after toxin administration to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.[8]

    • Histopathological Examination: Euthanize the animals, collect liver tissues, and fix them in 10% formalin.

    • Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.

Quantitative Data Summary: Hepatoprotective Effects of Andrographolide

Animal ModelToxinAndrographolide DoseAdministration RouteKey FindingsReference
RatGalactosamine400 mg/kg (pre-treatment)i.p.Normalization of serum ALT, AST, ALP, and bilirubin levels.[8]
RatParacetamol200 mg/kg (post-treatment)i.p.Normalization of serum ALT, AST, ALP, and bilirubin levels.[8]
RatANIT100 mg/kg (pre-treatment)IntragastricReduced serum ALT, AST, ALP, GGT, bilirubin, and bile acids.[11]

III. Animal Models for Anti-inflammatory Activity Testing

Andrographolide exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.[7][12][13]

A. Carrageenan-Induced Paw Edema in Mice

This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Preparation:

    • Use ICR mice.

    • Fast the mice for 12 hours before the experiment with free access to water.

  • Andrographolide Administration:

    • Administer andrographolide or its derivatives intraperitoneally at the desired doses (e.g., 4 mg/kg) 30 minutes before carrageenan injection.[6]

  • Induction of Inflammation:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

  • Outcome Measure:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • Calculate the percentage of inhibition of edema.

Quantitative Data Summary: Anti-inflammatory Effects of Andrographolide

Animal ModelInducerAndrographolide DoseAdministration RouteKey FindingsReference
MouseDimethyl benzene150 mg/kgOralSignificant suppression of ear edema.[14][15]
MouseAcetic acid100-150 mg/kgOralReduction in vascular permeability.[14][15]

IV. Animal Models for Anticancer Efficacy Testing

Andrographolide has been shown to inhibit tumor growth by inducing apoptosis and cell cycle arrest in various cancer types.[4][16][17]

A. Xenograft Tumor Model in Mice

This model involves implanting human cancer cells into immunocompromised mice to evaluate the in vivo antitumor activity of compounds.

Experimental Protocol: Xenograft Tumor Model

  • Animal Preparation:

    • Use immunodeficient mice (e.g., nude mice or SCID mice).

    • Maintain the animals in a sterile environment.

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., breast cancer cells like MCF-7) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Andrographolide Administration:

    • Randomize the mice into control and treatment groups.

    • Administer andrographolide via a suitable route (e.g., intraperitoneal injection, 10 mg/kg, three times a week).[6] The control group receives the vehicle.

  • Outcome Measures:

    • Tumor Growth: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Immunohistochemistry: At the end of the study, excise the tumors and analyze for markers of proliferation (e.g., Ki67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).[6]

    • Western Blot/PCR: Analyze tumor lysates for the expression of proteins and genes involved in cancer progression and signaling pathways (e.g., PI3K/Akt, NF-κB).[6][17][18]

Quantitative Data Summary: Anticancer Effects of Andrographolide

Animal ModelCancer Cell LineAndrographolide DoseAdministration RouteKey FindingsReference
Swiss Albino Mice (Hollow fiber assay)MCF-7100 mg/kg-50% cell kill; induction of p27.[4]

V. Animal Models for Antidiabetic Efficacy Testing

Andrographolide has demonstrated potential in managing metabolic disorders like diabetes by improving insulin sensitivity and glucose metabolism.[19][20][21]

A. Streptozotocin (STZ)-Induced Diabetic Model

STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that mimics type 1 or type 2 diabetes depending on the protocol.

Experimental Protocol: High-Fat Diet (HFD)/STZ-Induced Diabetes in Rats

  • Induction of Insulin Resistance:

    • Feed Sprague-Dawley rats a high-fat diet for an extended period (e.g., 8-12 weeks) to induce obesity and insulin resistance.[6][20]

  • Induction of Diabetes:

    • After the HFD period, administer a single low dose of streptozotocin (STZ) intraperitoneally (e.g., 30-50 mg/kg) to induce partial beta-cell damage, mimicking type 2 diabetes.[6][19][20]

    • Confirm diabetes by measuring fasting blood glucose levels (a level ≥ 11.1 mmol/L is typically considered diabetic).[20]

  • Andrographolide Administration:

    • Administer an aqueous extract of Andrographis paniculata (standardized for andrographolide content) or purified andrographolide orally at various doses (e.g., 200 mg/kg of extract or 20-80 mg/kg of andrographolide derivative AL-1).[6][20]

  • Outcome Measures:

    • Blood Glucose Monitoring: Measure fasting and postprandial blood glucose levels regularly.

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT to assess glucose metabolism.[22]

    • Serum Lipid Profile: Measure serum levels of total cholesterol, triglycerides, LDL, and HDL.[20]

    • Insulin Levels and Insulin Resistance: Measure serum insulin levels and calculate the homeostasis model assessment of insulin resistance (HOMA-IR).[20]

    • Histopathology of Pancreas: Examine the morphology of pancreatic islets.[20]

Quantitative Data Summary: Antidiabetic Effects of Andrographolide

Animal ModelAndrographolide/Derivative DoseAdministration RouteKey FindingsReference
HFD/STZ-induced diabetic ratsAL-1 (40 and 80 mg/kg)-Significant hypoglycemic effect; reduced cholesterol, increased HDL; improved insulin sensitivity.[20]
STZ-induced diabetic miceAndrographolide (10 and 20 mg/kg)Intragastric gavageImproved cardiac function (LVEF, FS); reduced blood glucose, increased insulin levels.[19]
High-fructose-fat-fed ratsAndrographolide (1.5 and 4.5 mg/kg)-Dose-dependent decrease in preprandial and postprandial blood glucose.[21]

VI. Key Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its pleiotropic effects by modulating several critical intracellular signaling pathways. A primary target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.[5][7][23]

NF-κB Signaling Pathway Inhibition by Andrographolide

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, etc. IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Andro Andrographolide Andro->IKK inhibits Gene_trans Gene Transcription (TNF-α, IL-1β, iNOS, COX-2) NFkB_nuc->Gene_trans induces PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Andro Andrographolide Andro->PI3K inhibits Andro->Akt inhibits

References

Synthesis of Novel Andrographolide Derivatives for Improved Therapeutic Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel andrographolide derivatives with enhanced therapeutic efficacy. The focus is on derivatives exhibiting superior anticancer, anti-inflammatory, and antiviral properties through the modulation of key signaling pathways.

Andrographolide, a labdane diterpenoid isolated from Andrographis paniculata, is a well-documented bioactive compound with a broad spectrum of pharmacological activities. However, its clinical application is often limited by its poor solubility and bioavailability. To overcome these limitations, researchers have focused on the synthesis of novel andrographolide derivatives with improved physicochemical properties and enhanced biological activities. This document outlines the synthesis of promising derivatives and the protocols to assess their improved efficacy.

Data Presentation: Comparative Efficacy of Andrographolide Derivatives

The following tables summarize the in vitro efficacy of various andrographolide derivatives compared to the parent compound, andrographolide. The data, presented as IC50 (the concentration required to inhibit 50% of the biological activity) or EC50 (the concentration required to elicit 50% of the maximal effect) values, has been compiled from multiple studies to provide a comparative overview.

Table 1: Anticancer Activity of Novel Andrographolide Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast Cancer)HCT116 (Colon Cancer)DU145 (Prostate Cancer)A549 (Lung Cancer)K562 (Leukemia)
Andrographolide 63.19>50>5036-
Indolo[3,2-b] Derivatives
Compound 6l1.851.221.24--
3,19-O-Acetal Derivatives
Compound 3d---6.6-
Compound 3e---5.9-
Thioether Derivatives
Compound 319-9--
Compound 329----
1,2,3-Triazole Derivatives
Compound 12-----
Andrographolide-19-oic acids <31-3---

Table 2: Anti-inflammatory Activity of Andrographolide and its Derivatives

Compound/DerivativeAssayIC50 (µM)Cell Line
Andrographolide PGE2 Inhibition8.8[1][2]RAW264.7
NO Inhibition7.4[2]RAW264.7
TNF-α Inhibition21.9[3]THP-1
IL-6 Inhibition12.2[1]RAW264.7
Andrographolide-Rich Fraction (F2) NO Inhibition- (98.36% inhibition at 100 µg/mL)[4]RAW264.7
Beckmann Rearrangement Derivative (8h) NO Inhibition22.38RAW264.7

Table 3: Antiviral Activity of Novel Andrographolide Derivatives

Compound/DerivativeVirusEC50/IC50/NT50 (µM)Cell Line
Andrographolide DENV221.3 - 22.7[5]HepG2, HeLa
SARS-CoV-20.034 (IC50)Calu-3
14-(8'-quinolyloxy) derivative (ZAD-1) ZIKV<1.3HEK293T/17
DENV<35.2HEK293T/17
19-acetylated 14α-(5',7'-dichloro-8'-quinolyloxy) derivative (17b) ZIKV4.5SNB-19
14β-(8'-quinolyloxy)-3,19-diol derivative (3) ZIKV1.3[6]SNB-19, Vero
Aziridine-functionalized derivative SARS-CoV-22.8[7]-
14β-andrographolide (Compound 6) SARS-CoV-22.1 (NT50)[8]Vero E6
Compound 7 SARS-CoV-23.7 (NT50)[8]Vero E6
3-nitrobenzylidene derivative (23) HIV0.51 (IC50)[8]-

Experimental Protocols

Synthesis Protocols for Novel Andrographolide Derivatives

This section provides detailed methodologies for the synthesis of representative andrographolide derivatives with enhanced efficacy.

  • Materials: Andrographolide, substituted phenylhydrazine hydrochloride, anhydrous ethanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel.

  • Procedure:

    • Prepare a mixture of andrographolide (1 mmol) and a substituted phenylhydrazine hydrochloride (1.2 mmol) in anhydrous ethanol (20 mL).

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.

    • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired indolo[3,2-b]andrographolide derivative.

    • Confirm the structure of the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Materials: Acetonide-protected 14α or 14β analogues of andrographolide, 8-hydroxyquinoline derivatives, triphenylphosphine (Ph₃P), diisopropyl azodicarboxylate (DIAD), methanol (MeOH), water, p-toluenesulfonic acid monohydrate (TsOH·H₂O).

  • Procedure:

    • React the acetonide-protected 14α or 14β analogue of andrographolide with various 8-hydroxyquinoline derivatives under Mitsunobu conditions using Ph₃P and DIAD.

    • Subsequently, deprotect the resulting analogues by hydrolysis using a mixture of MeOH/H₂O (4/1) and TsOH·H₂O at room temperature to yield the final 14-aryloxy andrographolide derivatives.

  • Materials: Andrographolide, 2-(tosyloxy)acetyl chloride, aromatic thiolate.

  • Procedure:

    • React andrographolide with 2-(tosyloxy)acetyl chloride to form the intermediate 2-(tosyloxy)acetate.

    • Conduct a nucleophilic reaction of the intermediate with an aromatic thiolate to form the desired thioether derivative.

Biological Evaluation Protocols

This section details the key experiments for evaluating the efficacy of the synthesized andrographolide derivatives.

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

  • Materials: Cancer cell lines, complete culture medium, andrographolide derivatives, Dimethyl sulfoxide (DMSO), MTT solution (5 mg/mL in PBS), 96-well plates, multichannel pipette, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of the andrographolide derivatives in culture medium. The final DMSO concentration should be less than 0.1%.

    • Remove the medium and add 100 µL of the prepared drug solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

  • Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

  • Materials: RAW 264.7 macrophage cells, complete culture medium, andrographolide derivatives, Lipopolysaccharide (LPS), Griess Reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium nitrite (for standard curve), 96-well plates.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the andrographolide derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a vehicle control group.

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

    • Add 50 µL of Griess Reagent Part A to each well, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite in the samples by interpolating from the sodium nitrite standard curve.

  • Principle: This assay quantifies the infectivity of a lytic virus by the formation of plaques (localized areas of cell death) on a monolayer of host cells. The presence of an antiviral agent inhibits viral replication, leading to a reduction in the number of plaques.

  • Materials: Susceptible host cell line, virus stock, complete growth medium, serum-free medium, andrographolide derivatives, overlay medium (e.g., Avicel or methylcellulose), 4% formaldehyde solution, crystal violet solution, 6-well plates.

  • Procedure:

    • Cell Preparation: Seed host cells into 6-well plates to achieve a confluent monolayer on the day of infection.

    • Virus Titration: Perform serial dilutions of the virus stock and infect the cells to determine the titer in plaque-forming units per milliliter (PFU/mL). Aim for a dilution that produces 50-100 plaques per well.

    • Antiviral Assay: a. Pre-treat confluent cell monolayers with various concentrations of the andrographolide derivatives for 1 hour. b. Infect the cells with the virus at a multiplicity of infection (MOI) that gives 50-100 PFU/well. c. After a 1-hour adsorption period, remove the inoculum and overlay the cells with overlay medium containing the respective concentrations of the derivatives. d. Incubate the plates for 2-3 days, or until plaques are visible. e. Fix the cells with 4% formaldehyde. f. Stain the cells with crystal violet. g. Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction for each concentration of the derivative compared to the virus control. Determine the EC50 value from a dose-response curve.

  • Principle: This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter protein, which can be quantified to measure NF-κB activity.

  • Materials: HEK293 cells stably expressing an NF-κB-luciferase reporter construct, complete growth medium, andrographolide derivatives, TNF-α (or other NF-κB activator), Luciferase Assay Reagent, 96-well white, clear-bottom plates, luminometer.

  • Procedure:

    • Seed the NF-κB reporter cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of the andrographolide derivatives for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • Incubate the plate for 6-24 hours.

    • Add Luciferase Assay Reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.

    • Measure the luminescence using a luminometer.

    • Calculate the inhibition of NF-κB activation by the derivatives.

Signaling Pathways and Mechanisms of Action

Andrographolide and its derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell growth, inflammation, and viral replication.

Anticancer and Anti-inflammatory Signaling Pathways

The anticancer and anti-inflammatory activities of andrographolide derivatives are primarily mediated through the inhibition of the NF-κB and PI3K/Akt signaling pathways, and modulation of the JAK/STAT pathway.

  • NF-κB Pathway: Andrographolide derivatives can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[9] This inhibition can occur through the suppression of IKK activation and IκBα phosphorylation, which prevents the nuclear translocation of NF-κB.[10]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Andrographolide and its derivatives have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby promoting apoptosis in cancer cells.[10][11][12]

  • JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and immune responses. Andrographolide can suppress the activation of the JAK/STAT3 pathway, which is often constitutively active in cancer cells and contributes to their proliferation and survival.[9][13][14][15]

anticancer_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_jak JAK/STAT Pathway andro_node Andrographolide Derivatives IKK IKK andro_node->IKK inhibits Akt Akt andro_node->Akt inhibits JAK JAK andro_node->JAK inhibits STAT3 STAT3 andro_node->STAT3 inhibits pathway_label pathway_label IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus_nfkb Nucleus NFkB->nucleus_nfkb translocates to Pro-inflammatory Genes\n(TNF-α, IL-6, etc.) Pro-inflammatory Genes (TNF-α, IL-6, etc.) nucleus_nfkb->Pro-inflammatory Genes\n(TNF-α, IL-6, etc.) activates PI3K PI3K PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival CytokineReceptor Cytokine Receptor CytokineReceptor->JAK activates JAK->STAT3 phosphorylates nucleus_stat Nucleus STAT3->nucleus_stat translocates to Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) nucleus_stat->Gene Transcription\n(Proliferation, Survival) antiviral_mechanism cluster_workflow Antiviral Experimental Workflow andro_node Andrographolide Derivatives ViralEntry Viral Entry andro_node->ViralEntry inhibits Replication Viral Replication (Protease, Polymerase) andro_node->Replication inhibits ImmuneResponse Host Immune Response andro_node->ImmuneResponse modulates process_node process_node Virus Virus HostCell Host Cell Virus->HostCell attachment HostCell->ViralEntry HostCell->ImmuneResponse ViralEntry->Replication Assembly Viral Assembly & Release Replication->Assembly Progeny Progeny Virus Assembly->Progeny

References

Application Notes: Inducing Apoptosis in Cancer Cell Lines with Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a bicyclic diterpenoid lactone derived from the plant Andrographis paniculata, has garnered significant attention in oncological research for its potent anticancer properties.[1][2] A primary mechanism underlying its therapeutic potential is the induction of programmed cell death, or apoptosis, in a wide array of cancer cell lines.[3][4] Andrographolide has been shown to trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, arrest the cell cycle, and modulate key signaling cascades often dysregulated in cancer.[3][4][5][6]

These application notes provide a comprehensive guide to utilizing andrographolide for apoptosis induction studies. Included are summaries of its cytotoxic effects, detailed protocols for essential cell-based assays, and visual diagrams of the molecular pathways and experimental workflows involved.

Data Presentation: Cytotoxicity and Apoptosis Induction

The efficacy of andrographolide varies across different cancer cell lines and is dependent on concentration and exposure time. The following tables summarize its cytotoxic activity (IC50 values) and its ability to induce apoptosis as reported in various studies.

Table 1: IC50 Values of Andrographolide in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (hours)Reference
GlioblastomaDBTRG-05MG13.9572[7]
Breast CancerMCF-763.1924[8][9]
32.9048[8][9]
31.9372[8][9]
MDA-MB-23165.0024[8][9]
37.5648[8][9]
30.5672[8][9]
Lung AdenocarcinomaA5498.7248[10]
H12993.6948[10]
Lung Squamous CarcinomaSK-MES-110.9948[10]
Murine Lewis Lung CancerLLC5.248[10]
Gastric CarcinomaSGC790138Not Specified[11]
AGS44Not Specified[11]
OsteosarcomaMG-6330.8724[7]
HOS50.8424[7]
SAOS-255.2724[7]
U2OS68.4224[7]
Oral CancerKB106.2 (µg/ml)24[12]
Liver CancerHepG214.0948[13]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across studies.[3]

Table 2: Percentage of Apoptotic Cells Following Andrographolide Treatment

Cell LineCancer TypeConcentration (µM)Time (h)% Apoptotic Cells (Early + Late)Reference
DBTRG-05MGGlioblastoma13.95725.2%[1]
27.97216.5%[1]
KBOral CancerIC50 (106.2 µg/ml)2459.7%[12]
PC-3Prostate Cancer13.2148~50% increase over control[14]

Key Signaling Pathways and Experimental Workflow

Andrographolide's pro-apoptotic activity is mediated through a complex network of signaling pathways. The diagrams below, generated using DOT language, illustrate the key molecular interactions and a typical experimental workflow for investigating these effects.

Andrographolide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway cluster_regulation Upstream Regulation DR4 DR4 Casp8 Caspase-8 DR4->Casp8 Bid Bid Casp8->Bid cleavage Casp3 Caspase-3 Casp8->Casp3 tBid tBid Bid->tBid Bax Bax tBid->Bax activates Mito Mitochondrion CytoC Cytochrome c Mito->CytoC release Bax->Mito translocation Bcl2 Bcl-2 Bcl2->Bax inhibits Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis PARP->Apoptosis Andro Andrographolide Andro->Bax upregulates Andro->Bcl2 downregulates p53 p53 Andro->p53 activates ROS ROS Andro->ROS p53->DR4 upregulates p53->Bax upregulates JNK JNK ROS->JNK JNK->p53

Caption: Andrographolide-induced apoptosis signaling pathways.

Experimental_Workflow cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with Andrographolide (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle protein Protein Expression (e.g., Western Blot) treatment->protein ic50 Determine IC50 viability->ic50 quant_apop Quantify Apoptotic Cells (Early vs. Late) apoptosis->quant_apop phase_dist Analyze Cell Cycle Phase Distribution cell_cycle->phase_dist protein_levels Quantify Protein Levels (Bax, Bcl-2, Caspases) protein->protein_levels conclusion Conclusion: Mechanism of Action ic50->conclusion quant_apop->conclusion phase_dist->conclusion protein_levels->conclusion

Caption: General workflow for assessing andrographolide's pro-apoptotic effects.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments used to evaluate the effects of andrographolide.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Andrographolide (stock solution in DMSO)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[16] Include wells with medium only as a background control.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of andrographolide in culture medium from your stock solution. Carefully aspirate the old medium from the wells and add 100 µL of medium containing the desired concentrations of andrographolide.[15] Include a vehicle control group treated with the same final concentration of DMSO used in the highest drug concentration (typically <0.1%).[15]

  • Treatment Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[16]

  • MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.[15][17]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[15][16]

  • Absorbance Measurement: Place the plate on an orbital shaker for ~15 minutes to ensure complete solubilization. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[3][16]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the andrographolide concentration to determine the IC50 value.[3]

Protocol 2: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane—an early hallmark of apoptosis.[3][15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[7]

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat with andrographolide and a vehicle control for the desired time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like trypsinization or a cell scraper. Combine all cells.[7][18]

  • Cell Washing: Centrifuge the cell suspension (300-400 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7][18]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[7] Gently vortex the tube.

  • Incubation: Incubate the stained cells for 15-20 minutes at room temperature in the dark.[7]

  • Sample Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[7] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

  • Data Interpretation:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.[7]

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[7]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[7]

    • Upper-Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis).[7]

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis, such as the Bcl-2 family (Bcl-2, Bax), caspases (cleaved caspase-3, -8, -9), and p53.[19][20]

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cell pellets with cold PBS and lyse on ice using lysis buffer containing protease inhibitors. Sonicate or vortex briefly and centrifuge at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[21]

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel according to standard procedures to separate proteins by size.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.[22]

References

Application Notes and Protocols for Andrographolide in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid extracted from the plant Andrographis paniculata, has demonstrated significant anti-inflammatory properties across a variety of preclinical research models.[1][2] Its multifaceted mechanism of action, primarily involving the modulation of key inflammatory signaling pathways, makes it a compelling compound for investigation in the development of novel anti-inflammatory therapeutics.[3][4] These application notes provide a comprehensive overview of the use of andrographolide in common in vitro and in vivo anti-inflammatory models, including detailed experimental protocols and a summary of its quantitative effects.

Andrographolide's anti-inflammatory effects are attributed to its ability to interfere with major signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[1][5][6] By inhibiting these pathways, andrographolide effectively reduces the production of pro-inflammatory mediators such as cytokines, chemokines, nitric oxide (NO), and prostaglandins.[7][8]

Data Presentation: Quantitative Effects of Andrographolide

The following tables summarize the quantitative data on the anti-inflammatory effects of andrographolide from various studies.

Table 1: In Vitro Anti-Inflammatory Activity of Andrographolide

Model SystemInflammatory StimulusMeasured ParameterAndrographolide Concentration/IC50ResultReference(s)
RAW264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionIC50: 17.4 ± 1.1 µMDose-dependent inhibition of NO production.[9]
RAW264.7 MacrophagesLipopolysaccharide (LPS)TNF-α ReleaseIC50: 21.9 µMDose-dependent inhibition of TNF-α release.[7]
RAW264.7 MacrophagesLipopolysaccharide (LPS)IL-6 Secretion6.25, 12.5, 25 µg/mLDose-dependent inhibition of IL-6 secretion.[3]
RAW264.7 MacrophagesLipopolysaccharide (LPS)IL-1β Secretion6.25, 12.5, 25 µg/mLDose-dependent inhibition of IL-1β secretion.[3]
HL-60 derived neutrophilsPlatelet-Activating Factor (PAF)NF-κB Luciferase Activity5 and 50 µMInhibition of PAF-induced NF-κB activity.[10]

Table 2: In Vivo Anti-Inflammatory Activity of Andrographolide

Animal ModelInflammatory ModelAndrographolide DosageMeasured OutcomeResultReference(s)
RatsCarrageenan-Induced Paw Edema3, 10, 30, 100 mg/kg, p.o.Paw VolumeDose-dependent reduction in paw edema.[11]
MiceDextran Sulfate Sodium (DSS)-Induced ColitisNot specifiedPro-inflammatory Cytokines (TNF-α, IL-6)Reduction in colonic cytokine levels.[1]
MiceLipopolysaccharide (LPS)-Induced Acute Lung InjuryNot specifiedInflammatory cells in BALFDose-dependent reduction in total cells, neutrophils, and macrophages.[12]
MiceInfluenza A Virus-Induced InflammationNot specifiedSurvival RateIncreased survival rate in treated mice.[5]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of andrographolide on lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Andrographolide

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) assay

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]

  • Andrographolide Preparation: Prepare a stock solution of andrographolide in DMSO. Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

  • Treatment:

    • Remove the old medium from the wells.

    • Add fresh medium containing various concentrations of andrographolide to the cells.

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest andrographolide concentration).

    • Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[8] Include a control group with cells that are not treated with LPS.

  • Incubation: Incubate the plates for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: Collect the cell supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

    • Cytokine Measurement (ELISA): Collect the cell supernatant. Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits following the manufacturer's protocols.[3]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in a rat model using carrageenan and the evaluation of the anti-inflammatory effect of andrographolide.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • Andrographolide

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for andrographolide (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into different groups:

    • Control group (vehicle only)

    • Andrographolide-treated groups (different doses, e.g., 3, 10, 30, 100 mg/kg)[11]

    • Positive control group (e.g., indomethacin)

  • Drug Administration: Administer andrographolide or the vehicle orally (p.o.) to the respective groups 30-60 minutes before carrageenan injection.[6][11]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[13]

  • Measurement of Paw Volume:

    • Measure the initial paw volume of the right hind paw using a plethysmometer before the carrageenan injection (time 0).

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

  • Data Analysis:

    • Calculate the percentage of paw edema for each animal at each time point using the formula:

      • % Edema = [(V_t - V_0) / V_0] * 100

      • Where V_t is the paw volume at time t, and V_0 is the initial paw volume.

    • Compare the percentage of edema in the andrographolide-treated groups with the control group to determine the anti-inflammatory activity.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by andrographolide and a typical experimental workflow for its evaluation.

Andrographolide_Anti_Inflammatory_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model start_invitro Seed RAW264.7 Macrophages pretreatment Pre-treat with Andrographolide start_invitro->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation_invitro Incubate for 24h stimulation->incubation_invitro analysis_invitro Analyze Inflammatory Mediators (NO, TNF-α, IL-6) incubation_invitro->analysis_invitro start_invivo Acclimatize Rats treatment_invivo Administer Andrographolide (p.o.) start_invivo->treatment_invivo induction Induce Paw Edema with Carrageenan treatment_invivo->induction measurement Measure Paw Volume induction->measurement analysis_invivo Calculate and Analyze Edema Inhibition measurement->analysis_invivo

Caption: General experimental workflow for evaluating andrographolide.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Genes activates transcription Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->NFkB inhibits DNA binding MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Genes AP1->Genes activates transcription Andrographolide Andrographolide Andrographolide->p38 inhibits phosphorylation Andrographolide->JNK inhibits phosphorylation Andrographolide->ERK inhibits phosphorylation JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (nucleus) STAT->STAT_dimer dimerizes and translocates Genes Inflammatory Genes STAT_dimer->Genes activates transcription Andrographolide Andrographolide Andrographolide->JAK inhibits phosphorylation Andrographolide->STAT inhibits phosphorylation

References

Application Notes and Protocols for Andrographolide Nanoformulations in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andrographolide, a diterpenoid lactone extracted from Andrographis paniculata, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3] However, its clinical application is often hindered by poor aqueous solubility, low bioavailability, and a short biological half-life.[4][5][6] Nanoformulations offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery to specific cells or tissues.[3][5][6] This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of andrographolide-loaded nanoformulations for targeted drug delivery.

Data Presentation: Comparison of Andrographolide Nanoformulations

The following tables summarize quantitative data from various studies on andrographolide nanoformulations, providing a comparative overview of different preparation methods and their outcomes.

Table 1: Physicochemical Properties of Andrographolide-Loaded PLGA Nanoparticles

FormulationPolymerMethodParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
AGnp (Formulation B)PLGA (50:50)Emulsion Solvent Evaporation173-34.8--[4]
Optimized FormulationPLGA (85:15)Emulsion Solvent Evaporation135 ± 4-11.7 ± 2.42.6 ± 0.6-[5][7]
Ethyl Acetate SolventPLGA (50:50)Emulsion Solvent Evaporation107 - 143-8.1 to -11.41.1 - 2.38.4 - 18.2[8]
Chloroform/Methanol SolventPLGA (50:50)Emulsion Solvent Evaporation112 - 240-10.6 to -23.51.5 - 2.311.5 - 18.2[8]

Table 2: Physicochemical Properties of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs) and Nanosuspensions

Formulation TypeMethodParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Entrapment/Encapsulation Efficiency (%)Reference
AND-SLNsHigh-Pressure Homogenization286.1-20.83.4991.00[9]
AND-SLNMelt-Emulsification and Ultrasonication193.84-22.8-83.70[10][11]
ADG-NSWet Media Milling200 - 500---[12][13]
AND-ALG-POL/NPsWet Medium Grinding180 ± 23-14.4 ± 2.113.17 ± 0.5487.74 ± 0.87[14]

Table 3: In Vitro Efficacy of Andrographolide Nanoformulations

FormulationCell LineAssayIC50 (µM) - Free DrugIC50 (µM) - NanoformulationReference
AGnp (4% PVA)Leishmania promastigotesAntileishmanial Activity16034[4]
Andro NPLM2 breast cancer cellsAcute Viability (48h)27.6816.80[7][8]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of andrographolide nanoformulations.

Protocol 1: Preparation of Andrographolide-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating andrographolide using the single emulsion-solvent evaporation technique.[4][7][8]

Materials:

  • Andrographolide

  • Poly(lactic-co-glycolide) (PLGA) (e.g., 50:50 or 85:15 lactide:glycolide ratio)

  • Polyvinyl alcohol (PVA)

  • Organic solvent (e.g., chloroform, ethyl acetate)

  • Methanol

  • Deionized (DI) water

  • Probe sonicator

  • Magnetic stirrer

  • Ultracentrifuge

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2-4% w/v) in DI water.

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and andrographolide (e.g., 2.5 mg) in a suitable organic solvent system (e.g., 3 mL of chloroform or a mixture of ethyl acetate and methanol).[4][7][8]

  • Emulsification: Add the organic phase to the aqueous PVA solution and immediately sonicate the mixture for a defined period (e.g., 1-5 minutes) at a specific power output (e.g., 18-20 W) in an ice bath to form an oil-in-water (o/w) emulsion.[4][7][8]

  • Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer at room temperature for several hours (e.g., 12-17 hours) to allow the organic solvent to evaporate, leading to the formation of nanoparticles.[4][7]

  • Nanoparticle Recovery: Harvest the formed nanoparticles by ultracentrifugation (e.g., 30,000-45,000 rpm for 25-60 minutes at 4°C).[4][7][15]

  • Washing: Wash the nanoparticle pellet with DI water multiple times (e.g., three times) to remove excess PVA and unencapsulated drug, with ultracentrifugation between each wash.[7][15]

  • Lyophilization and Storage: Resuspend the final nanoparticle pellet in DI water and lyophilize to obtain a dry powder. Store the lyophilized nanoparticles at -20°C for future use.[7][15]

Protocol 2: Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol outlines the preparation of SLNs, which are colloidal carriers composed of biodegradable lipids that are solid at room temperature.[9][15]

Materials:

  • Andrographolide

  • Solid Lipid (e.g., Glycerol monostearate, Compritol 888 ATO)

  • Surfactant (e.g., Poloxamer 407, Span 60)[10][11][15]

  • Deionized (DI) water

  • High-pressure homogenizer

Procedure:

  • Lipid Melt: Heat the solid lipid above its melting point to form a molten lipid phase.

  • Drug Dissolution: Disperse or dissolve the andrographolide in the molten lipid.

  • Aqueous Phase Preparation: Prepare a hot aqueous solution containing the surfactant at the same temperature as the molten lipid.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water emulsion.[15]

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to form a nanoemulsion.[15]

  • Nanoparticle Solidification: Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.[15]

Protocol 3: Characterization of Andrographolide Nanoformulations

A thorough characterization is essential to ensure the quality and predict the in vivo performance of the prepared nanoparticles.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) using a Zetasizer.

  • Procedure: Dilute the nanoparticle suspension in DI water and measure the particle size, PDI, and zeta potential according to the instrument's instructions.

2. Drug Loading and Encapsulation Efficiency:

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Procedure:

    • To determine drug loading, dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., methanol) to extract the encapsulated andrographolide.[7][8]

    • Quantify the amount of andrographolide using a validated HPLC or UV-Vis method.

    • To determine encapsulation efficiency, separate the free, unencapsulated drug from the nanoparticle suspension by ultracentrifugation.

    • Quantify the amount of drug in the supernatant (free drug) and in the nanoparticle pellet (encapsulated drug).

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of encapsulated drug / Total initial mass of drug) x 100

3. Morphology:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure: Prepare samples according to the instrument's protocol to visualize the shape and surface characteristics of the nanoparticles.

4. In Vitro Drug Release:

  • Technique: Dialysis method.

  • Procedure:

    • Disperse a known amount of andrographolide-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4, with a surfactant like Tween 20 to ensure sink conditions).[7]

    • Place the suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.

    • Quantify the concentration of andrographolide in the collected samples using HPLC or UV-Vis spectrophotometry.[7]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to andrographolide nanoformulations.

experimental_workflow prep Nanoformulation Preparation char Physicochemical Characterization prep->char Quality Control invitro In Vitro Studies char->invitro Performance Evaluation sub_char1 Size & Zeta Potential char->sub_char1 sub_char2 Drug Loading & EE% char->sub_char2 sub_char3 Morphology (TEM/SEM) char->sub_char3 invivo In Vivo Studies invitro->invivo Preclinical Validation sub_invitro1 Drug Release invitro->sub_invitro1 sub_invitro2 Cell Viability/Cytotoxicity invitro->sub_invitro2 sub_invitro3 Cellular Uptake invitro->sub_invitro3 data Data Analysis & Interpretation invivo->data sub_invivo1 Pharmacokinetics invivo->sub_invivo1 sub_invivo2 Biodistribution invivo->sub_invivo2 sub_invivo3 Therapeutic Efficacy invivo->sub_invivo3

Caption: Experimental workflow for developing and evaluating andrographolide nanoformulations.

andrographolide_signaling andro Andrographolide Nanoformulation nfkb NF-κB Pathway andro->nfkb Inhibits jak_stat JAK/STAT Pathway andro->jak_stat Inhibits pi3k_akt PI3K/AKT/mTOR Pathway andro->pi3k_akt Inhibits hif1 HIF-1 Pathway andro->hif1 Inhibits inflammation ↓ Inflammation nfkb->inflammation apoptosis ↑ Apoptosis nfkb->apoptosis proliferation ↓ Cell Proliferation jak_stat->proliferation pi3k_akt->apoptosis pi3k_akt->proliferation angiogenesis ↓ Angiogenesis hif1->angiogenesis

Caption: Key signaling pathways modulated by andrographolide in cancer therapy.[1][2][16][17]

Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its therapeutic effects by modulating several key cellular signaling pathways that are often dysregulated in diseases like cancer.[1][2][16] Encapsulation in nanoformulations can enhance the delivery of andrographolide to target cells, thereby potentiating its action on these pathways.

  • NF-κB Pathway: Andrographolide is a known inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway.[1][18] By inhibiting NF-κB, andrographolide can suppress inflammation, inhibit cancer cell proliferation, and induce apoptosis.[16]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer cells. Andrographolide can inhibit the JAK/STAT pathway, leading to reduced cell proliferation and induction of apoptosis.[1][2][17]

  • PI3K/AKT/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Andrographolide has been shown to downregulate this pathway, contributing to its anticancer effects.[2][17]

  • HIF-1 Pathway: Hypoxia-inducible factor-1 (HIF-1) plays a critical role in tumor angiogenesis. Andrographolide can inhibit the HIF-1 signaling pathway, thereby suppressing the formation of new blood vessels that supply tumors.[1][2][16]

By targeting these interconnected pathways, andrographolide-loaded nanoformulations hold significant promise for the development of more effective and targeted therapies for a range of diseases. Further research into optimizing nanoformulation design and exploring combination therapies will continue to advance the clinical potential of this natural compound.

References

Application Notes and Protocols for Andrographolide Antiviral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for evaluating the antiviral properties of andrographolide. This document includes detailed protocols for key in vitro and in vivo assays, structured data tables for quantitative analysis, and diagrams of relevant signaling pathways and experimental workflows.

Introduction: Andrographolide's Antiviral Potential

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory, antiviral, and immunomodulatory effects.[1][2] It has shown promise against a variety of viruses, such as Influenza A (including H1N1, H5N1, and H9N2 subtypes), SARS-CoV-2, Dengue virus (DENV), and Human Immunodeficiency Virus (HIV).[3][4] The antiviral mechanisms of andrographolide are multifaceted, involving the inhibition of viral entry and replication, as well as the modulation of host immune responses crucial for combating viral infections.[5][6]

The primary mechanisms of action include:

  • Direct Antiviral Effects: Andrographolide can interfere with viral proteins essential for the viral life cycle. For example, it has been shown to inhibit the main protease (Mpro) of SARS-CoV-2 and interfere with the hemagglutinin (HA) protein of the influenza virus to block binding to cellular receptors.[3][4]

  • Modulation of Host Signaling Pathways: A key aspect of andrographolide's activity is its ability to suppress pro-inflammatory signaling pathways, such as NF-κB and JAK-STAT, which are often hijacked by viruses to facilitate replication and cause pathology.[3][7] By inhibiting these pathways, andrographolide can reduce the excessive inflammation and "cytokine storm" associated with severe viral infections.[2][3]

These application notes offer a systematic approach to investigating and quantifying the antiviral efficacy of andrographolide.

General Experimental Workflow

A well-structured experimental plan is crucial for evaluating a potential antiviral agent. The workflow should progress from initial in vitro screening for activity and toxicity to more detailed mechanistic studies and finally to in vivo validation in animal models.

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Studies cluster_2 In Vivo Validation A Cytotoxicity Assay (e.g., MTT Assay) Determine CC50 B Antiviral Screening (e.g., Plaque Reduction Assay) Determine EC50 A->B Establish non-toxic concentrations C Calculate Selectivity Index (SI) SI = CC50 / EC50 B->C Quantify antiviral potency D Mechanistic Studies C->D Prioritize for further study E Viral Load Quantification (qRT-PCR) D->E F Viral Protein Expression (Western Blot) D->F G Host Gene Expression (qRT-PCR for Cytokines) D->G H Host Signaling Pathways (Western Blot for p-NF-κB, p-STAT) D->H I Select Animal Model (e.g., Murine Influenza Model) D->I J Prophylactic/Therapeutic Treatment I->J K Evaluate Efficacy: - Survival Rate - Viral Titer (Lungs) - Lung Pathology - Cytokine Levels J->K

Caption: General workflow for andrographolide antiviral evaluation.

Data Presentation: Quantitative Summary

Summarizing quantitative data in a structured format is essential for comparing the efficacy of andrographolide across different viruses and experimental systems.

Table 1: In Vitro Antiviral Activity of Andrographolide

Virus Cell Line Assay Type Parameter Value Reference
SARS-CoV-2 Calu-3 - IC₅₀ 0.034 µM [8]
SARS-CoV-2 - Main Protease (Mpro) Cleavage Assay IC₅₀ 15.05 ± 1.58 µM [3][8]
Dengue Virus (DENV2) C6/36 - Inhibition % 97.23% at 15.62 µg/mL [3]
Dengue Virus (DENV2) HepG2 - EC₅₀ 21.304 µM [3][8]
Dengue Virus (DENV2) HeLa - EC₅₀ 22.739 µM [3][8]
Influenza A (H9N2) - - EC₅₀ 7.2 µM [4]
Influenza A (H5N1) - - EC₅₀ 15.2 µM [4]
Influenza A (H1N1) - - EC₅₀ 11.4 µM [4]

| HIV-1 | - | Cell-free infectivity | IC₅₀ | 0.59 µM |[9] |

Table 2: In Vivo Antiviral Activity of Andrographolide Derivatives

Compound Virus Model Animal Model Dosage Efficacy Reference
AL-1 (derivative) Influenza A (H9N2, H5N1, H1N1) Mice 100-200 mg/kg/day Reduced death rate, prolonged life, reduced lung viral titers [4][10]

| Andrographolide | Influenza A (H1N1) | Mice | - | Increased survival rate, diminished lung pathology, decreased virus loads |[7] |

In Vitro Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay is critical for determining the concentration range of andrographolide that is non-toxic to the host cells, which is necessary for interpreting antiviral data correctly.

  • Objective: To determine the 50% cytotoxic concentration (CC₅₀) of andrographolide.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[11] Viable cells with active metabolism convert MTT into a purple formazan product.

  • Materials:

    • Host cell line appropriate for the virus (e.g., Calu-3, Vero E6, MDCK).

    • 96-well cell culture plates.

    • Andrographolide stock solution (in DMSO).

    • Complete culture medium.

    • MTT solution (5 mg/mL in PBS).[11]

    • DMSO (for formazan solubilization).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10⁴ cells/mL and incubate for 24 hours to allow for attachment.[11]

    • Compound Treatment: Prepare serial dilutions of andrographolide in culture medium. Remove the old medium from the cells and add 100 µL of the andrographolide dilutions. Include a vehicle control (DMSO, final concentration <0.1%) and an untreated cell control.[11]

    • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator, corresponding to the duration of the planned antiviral assay.[11]

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[11]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC₅₀ value is determined by plotting cell viability against the logarithm of the andrographolide concentration and fitting a dose-response curve.

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This is the gold standard assay for quantifying the inhibition of viral replication.

  • Objective: To determine the 50% effective concentration (EC₅₀) of andrographolide.

  • Principle: This assay measures the ability of a compound to reduce the number of infectious virus particles (plaques) in a cell monolayer.

  • Materials:

    • Confluent host cell monolayers in 6-well or 12-well plates.

    • Virus stock with a known titer (PFU/mL).

    • Andrographolide dilutions (at non-toxic concentrations).

    • Overlay medium (e.g., MEM with 1% low-melting-point agarose or methylcellulose).

    • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Procedure:

    • Compound-Virus Incubation: In separate tubes, mix a standard amount of virus (e.g., 100 PFU) with equal volumes of serial dilutions of andrographolide. Include a virus-only control. Incubate for 1 hour at 37°C.

    • Infection: Remove the culture medium from the cell monolayers. Inoculate the cells with the virus-andrographolide mixtures.

    • Adsorption: Incubate for 1-2 hours at 37°C to allow the virus to adsorb to the cells.

    • Overlay: Gently remove the inoculum and add 2-3 mL of overlay medium to each well. The overlay restricts the spread of progeny virus, ensuring that only localized clusters of infected cells (plaques) are formed.

    • Incubation: Incubate the plates at 37°C for 2-5 days, depending on the virus, until visible plaques are formed.

    • Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

    • Plaque Counting: Count the number of plaques in each well.[8]

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC₅₀ is the concentration of andrographolide that reduces the plaque count by 50%.

Protocol 3: Quantitative RT-PCR (qRT-PCR) for Viral Load

This protocol is used to quantify the amount of viral RNA, providing a direct measure of viral replication.

  • Objective: To measure the reduction in viral RNA levels in the presence of andrographolide.

  • Principle: qRT-PCR uses reverse transcription to convert viral RNA into cDNA, followed by PCR to amplify a specific viral gene. The amplification is monitored in real-time using fluorescent probes.

  • Materials:

    • Cells cultured and infected in 24-well or 48-well plates.

    • Andrographolide.

    • RNA extraction kit.

    • qRT-PCR master mix, primers, and probe specific to a target viral gene.

    • qRT-PCR instrument.

  • Procedure:

    • Cell Culture and Treatment: Seed cells and allow them to attach. Treat the cells with various non-toxic concentrations of andrographolide either before (prophylactic), during, or after (therapeutic) viral infection.[12]

    • Incubation: Incubate for a defined period (e.g., 24-48 hours).

    • RNA Extraction: Harvest the cell supernatant or the cells themselves. Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • qRT-PCR Reaction: Set up the qRT-PCR reaction using the extracted RNA, specific primers/probe for the virus, and a one-step qRT-PCR master mix.

    • Data Acquisition: Run the reaction on a real-time PCR instrument.[13]

  • Data Analysis: Generate a standard curve using known quantities of viral RNA transcripts to determine the absolute copy number.[14] Alternatively, use the ΔΔCt method to calculate the relative fold change in viral RNA levels in treated samples compared to the untreated virus control, normalized to a housekeeping gene.

Protocol 4: Western Blot Analysis of Viral and Host Proteins

This technique is used to investigate the effect of andrographolide on the expression of specific viral proteins and the activation state of host signaling pathways.

  • Objective: To detect changes in viral protein levels (e.g., influenza NP, SARS-CoV-2 N protein) and key host signaling proteins (e.g., p-p65 NF-κB, p-STAT3).[15][16]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membrane.

    • Transfer buffer and system.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (specific to viral or host proteins).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Cell Culture and Lysis: Culture, infect, and treat cells as described for qRT-PCR. After incubation, wash the cells with cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • Sample Preparation: Mix 20-50 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]

    • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[17]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After final washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

Andrographolide exerts significant immunomodulatory effects by targeting key inflammatory pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many viruses activate this pathway to promote their replication and trigger a harmful inflammatory response. Andrographolide is a well-documented inhibitor of NF-κB activation.[1]

G cluster_0 Cytoplasm cluster_1 Nucleus Virus Viral PAMPs (e.g., dsRNA) TLR TLR/Receptor Virus->TLR 1. Activation IKK IKK Complex TLR->IKK 1. Activation IkBa IκBα IKK->IkBa 2. Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) IkBa->NFkB 3. Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkBa->IKK Andro Andrographolide Andro->IKK Inhibits Andro->NFkB Inhibits DNA Binding DNA DNA NFkB_nuc->DNA 4. Binds to DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Genes 5. Transcription G cluster_0 Cytoplasm cluster_1 Nucleus Cytokine Cytokine (e.g., IFN, IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT (Inactive) JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Active) pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization & Translocation Andro Andrographolide Andro->JAK Inhibits DNA DNA pSTAT_dimer->DNA 5. Binds to DNA ISGs Interferon-Stimulated Genes (ISGs) Inflammatory Genes DNA->ISGs 6. Transcription

References

Application Notes: Andrographolide as a Tool for Studying Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Andrographolide, a diterpenoid lactone extracted from the plant Andrographis paniculata, has emerged as a promising natural compound for investigating neuroprotective mechanisms.[1][2][3] Its ability to cross the blood-brain barrier allows it to exert its effects within the central nervous system (CNS).[1] The neuroprotective properties of andrographolide are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic activities.[3][4] These multifaceted effects make it a valuable tool for researchers studying the complex pathologies of various neurodegenerative diseases and acute brain injuries.

Key Neuroprotective Mechanisms

Andrographolide's neuroprotective effects are primarily mediated through the modulation of key signaling pathways involved in cellular stress responses, inflammation, and apoptosis.

  • Activation of the Nrf2/HO-1 Pathway: Andrographolide is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] Under conditions of oxidative stress, andrographolide promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus.[6] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1).[6][7] The upregulation of HO-1 and other antioxidant enzymes helps to mitigate oxidative damage, a key contributor to neuronal cell death in many neurological disorders.[5][7]

  • Inhibition of the NF-κB Signaling Pathway: Chronic inflammation is a hallmark of many neurodegenerative diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[2][7][8] Andrographolide has been shown to be a potent inhibitor of the NF-κB pathway.[1][2][8] It can prevent the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation.[9] By inhibiting NF-κB activation, andrographolide suppresses the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, and enzymes like iNOS and COX-2, thus reducing neuroinflammation.[1][8][10][11]

  • Anti-Apoptotic Effects: Andrographolide has demonstrated the ability to protect neurons from apoptosis (programmed cell death).[4][10] It can modulate the expression of key apoptosis-related proteins, such as the Bcl-2 family proteins, and inhibit the activation of caspases, which are the executive enzymes of apoptosis.[2] This anti-apoptotic activity is crucial for preserving neuronal populations in the face of neurotoxic insults.

Applications in Neurological Disease Models

The neuroprotective properties of andrographolide have been investigated in a variety of in vitro and in vivo models of neurological disorders.

  • Ischemic Stroke: In animal models of ischemic stroke, andrographolide has been shown to reduce infarct volume, decrease brain edema, and improve neurological deficits.[1][7][12] These beneficial effects are linked to its ability to suppress microglial activation, reduce the production of pro-inflammatory cytokines, and inhibit oxidative stress.[1][7]

  • Alzheimer's Disease (AD): Studies using AD models have revealed that andrographolide can reduce the aggregation of amyloid-beta (Aβ) peptides, a key pathological feature of AD.[3] It also mitigates Aβ-induced neurotoxicity by inhibiting microglia-mediated neuroinflammation and synaptic dysfunction.[3][13] Furthermore, andrographolide has been shown to improve cognitive function in animal models of AD.[14][15]

  • Parkinson's Disease (PD): In PD models, andrographolide has been found to protect dopaminergic neurons from degeneration.[16][17][18] Its neuroprotective effects in this context are associated with the inhibition of neuroinflammation and the preservation of mitochondrial function.[16][17]

  • Traumatic Brain Injury (TBI): Following TBI, andrographolide treatment has been shown to attenuate neurological deficits, reduce cerebral edema, and decrease neuronal apoptosis.[10] These effects are mediated by the inhibition of microglial activation and the suppression of pro-inflammatory cytokine expression.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of andrographolide.

Table 1: In Vivo Efficacy of Andrographolide in Neurological Disease Models

Disease ModelSpeciesAndrographolide DoseAdministration RouteKey FindingsReference
Permanent Middle Cerebral Artery Occlusion (pMCAO)Rat0.1 mg/kgi.p.~50% reduction in infarct volume[1]
Traumatic Brain Injury (TBI)Rat1 mg/kgi.p.Significant reduction in neurological deficit scores and brain edema[10]
Alzheimer's Disease (APPswe/PS1ΔE9)Mouse2 mg/kg/dayOralImproved spatial memory performance in object location task[15]
Parkinson's Disease (MPTP-induced)Mouse1-4 mg/kgi.p.Attenuated loss of dopaminergic neurons and improved behavioral deficits[16][18]
Spinal Cord Injury (SCI)Rat1 mg/kgi.p.Improved functional recovery and reduced lesion volume[4]

Table 2: In Vitro Effects of Andrographolide on Neuronal Cells

Cell TypeInsultAndrographolide ConcentrationKey FindingsReference
PC12 cellsOxyHb10, 20, 40 μMIncreased cell viability and inhibited apoptosis[5]
Primary cortical neuronsH₂O₂1, 5, 10 μMAttenuated apoptosis, oxidative stress, and inflammation[4]
BV2 microgliaAβ(1-42)1, 5, 10 μMAttenuated release of TNF-α, IL-1β, NO, and PGE2[13]
SH-SY5Y cellsRotenone1, 2.5, 5 μMReduced rotenone-induced cell death[16]
DBTRG-05MG glioblastoma cells-5.31-10.81 μM (IC50)Induced G2/M cell cycle arrest and apoptosis[19]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is used to assess the effect of andrographolide on neuronal cell viability.[20][21]

  • Materials:

    • Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons)

    • 96-well plates

    • Andrographolide

    • Neurotoxic agent (e.g., H₂O₂, Aβ)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS-HCl solution)[22]

    • Plate reader

  • Procedure:

    • Seed neuronal cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and allow them to adhere overnight.[22]

    • Pre-treat the cells with various concentrations of andrographolide for a specified time (e.g., 2 hours).

    • Introduce the neurotoxic agent to induce cell death, and co-incubate with andrographolide for the desired duration (e.g., 24 hours).

    • Remove the culture medium and add 100 µL of fresh medium to each well.[22]

    • Add 10 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.[22]

    • Add 100 µL of the solubilization solution to each well.[22]

    • Incubate the plate at 37°C for 4 hours or overnight in a humidified atmosphere to dissolve the formazan crystals.[21][22]

    • Measure the absorbance at 570 nm using a plate reader, with a reference wavelength of 630 nm.

2. Western Blot Analysis of Nrf2 and NF-κB Pathway Proteins

This protocol is for detecting changes in the expression and activation of proteins in the Nrf2 and NF-κB signaling pathways following andrographolide treatment.

  • Materials:

    • Treated cell or tissue lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NF-κB p65, anti-phospho-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare total protein lysates from treated cells or tissues.

    • Determine the protein concentration of each lysate using a protein assay kit.

    • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

3. Morris Water Maze for Assessing Spatial Learning and Memory in AD Model Mice

The Morris Water Maze (MWM) is a widely used behavioral test to evaluate hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[23][24][25][26]

  • Apparatus:

    • A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C.

    • A hidden platform submerged 1-2 cm below the water surface.

    • Visual cues placed around the room.

    • A video tracking system.

  • Procedure:

    • Acquisition Phase (e.g., 5 days):

      • Mice are trained in four trials per day.

      • For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.

      • The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

      • If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it and allowed to stay for 15-20 seconds.[23]

    • Probe Trial (e.g., Day 6):

      • The platform is removed from the pool.

      • The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).

      • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

Visualizations

Andrographolide_NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK NFkB_complex p50 p65 IkB IKK->NFkB_complex:ikb P p50 p50 p65 p65 IkB IkB Andrographolide Andrographolide Andrographolide->IKK Inhibits p_IkB p-IkB NFkB_complex->p_IkB p50_p65 p50 p65 NFkB_complex->p50_p65 Proteasome Proteasome p_IkB->Proteasome Degradation p50_p65_nuc p50 p65 p50_p65->p50_p65_nuc Translocation DNA DNA p50_p65_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-a, IL-1b) DNA->Pro_inflammatory_Genes Transcription

Caption: Andrographolide inhibits the NF-κB signaling pathway.

Andrographolide_Nrf2_Activation cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1_Nrf2 Keap1 Nrf2 Oxidative Stress->Keap1_Nrf2:keap1 Modification Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Andrographolide Andrographolide Andrographolide->Keap1_Nrf2:keap1 Inhibits Keap1 Keap1_Nrf2->Nrf2 Dissociation Ub Ubiquitin Keap1_Nrf2:nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Andrographolide activates the Nrf2 antioxidant pathway.

Experimental_Workflow_MTT_Assay Start Start Seed_Cells 1. Seed Neuronal Cells in 96-well Plate Start->Seed_Cells Treat_Andro 2. Treat with Andrographolide Seed_Cells->Treat_Andro Add_Toxin 3. Add Neurotoxic Agent Treat_Andro->Add_Toxin Incubate_24h 4. Incubate for 24h Add_Toxin->Incubate_24h Add_MTT 5. Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for assessing neuroprotection using the MTT assay.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of andrographolide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of andrographolide and why is it problematic?

Andrographolide is characterized by its poor aqueous solubility, which is approximately 3.29 ± 0.73 µg/mL at 25°C.[1][2] This low solubility classifies it as a Biopharmaceutical Classification System (BCS) Class II drug, meaning its absorption is limited by its dissolution rate.[3][4][5][6] For researchers, this presents significant hurdles in in vitro and in vivo studies, often leading to precipitation in aqueous-based media like cell culture fluids, which can result in inaccurate and unreliable experimental outcomes.[1]

Q2: What are the primary methods to enhance the aqueous solubility of andrographolide for research purposes?

Several techniques have been effectively employed to increase the aqueous solubility of andrographolide. The most common strategies include:

  • Solid Dispersions: This involves dispersing andrographolide in a hydrophilic polymer matrix. This technique can convert the drug into an amorphous form, which has higher energy and is more easily dissolved.[7][8] Polymers like Soluplus have been shown to increase solubility up to 4.7-fold.[7][9]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like andrographolide, forming inclusion complexes that significantly increase their aqueous solubility.[1][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[12][13][14]

  • Nanoformulations: Reducing the particle size to the nanometer range can enhance the dissolution rate. Methods include the preparation of polymeric nanoparticles (e.g., using PLGA), solid lipid nanoparticles (SLNs), and nanoemulsions.[2][15][16][17]

  • Use of Co-solvents: A mixture of solvents can be used to dissolve andrographolide. For instance, a 1:1 solution of dimethylformamide (DMF) and PBS (pH 7.2) can dissolve andrographolide up to approximately 0.5 mg/mL.[1][18] However, care must be taken to avoid solvent toxicity in cellular assays.[1]

  • Synthesis of Derivatives: Chemical modification of the andrographolide structure can improve its physicochemical properties, including solubility.[19][20]

Q3: My andrographolide is precipitating when I add my DMSO stock solution to the cell culture medium. What can I do?

This is a common issue due to the low solubility of andrographolide in aqueous environments. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most direct solution is to reduce the final working concentration of andrographolide in your experiment.[1]

  • Optimize Dilution: Instead of adding a small volume of a highly concentrated stock directly into the medium, try a serial dilution. First, dilute the stock in a small volume of the medium, mix gently, and then add this intermediate dilution to the final volume.[1]

  • Pre-warm the Medium: Adding the andrographolide stock solution to a pre-warmed medium (37°C) can sometimes prevent it from crashing out.[1]

  • Minimize Final Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible, typically less than 0.5% (v/v), to avoid both solubility issues and cytotoxicity.[1]

  • Use a Solubilizing Formulation: If the above steps are insufficient, consider preparing your andrographolide using one of the solubility enhancement techniques mentioned in Q2, such as forming a complex with cyclodextrin before adding it to your medium.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of Andrographolide Solid Dispersion
  • Possible Cause: Inappropriate polymer selection or an incorrect drug-to-polymer ratio. The chosen polymer may not be optimal for creating an amorphous solid dispersion with andrographolide.[6]

  • Troubleshooting Steps:

    • Screen Different Polymers: Test various hydrophilic polymers such as Soluplus, PVP K30, HPMC, or PEG 6000.[3][7][21]

    • Optimize Drug-to-Polymer Ratio: Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:5) and evaluate their dissolution profiles to find the optimal ratio.[6]

    • Evaluate Different Preparation Methods: The method used to prepare the solid dispersion (e.g., solvent evaporation, spray drying, freeze-drying) can significantly affect the drug's amorphous state.[7][8] Spray drying has been noted as a particularly effective one-step process.[7][9]

Issue 2: Low Encapsulation Efficiency in Nanoparticle Formulation
  • Possible Cause: Poor miscibility of andrographolide and the polymer in the chosen organic solvent, or suboptimal formulation parameters.[6]

  • Troubleshooting Steps:

    • Solvent Selection: Test different organic solvents (e.g., ethyl acetate, acetone, dichloromethane) in which both andrographolide and the polymer (e.g., PLGA) are highly soluble.[6][17]

    • Optimize Formulation Parameters: Systematically vary parameters such as polymer concentration, surfactant concentration, and sonication/homogenization energy and time to determine the optimal conditions for encapsulation.[6]

    • Consider Alternative Methods: If the emulsion solvent evaporation technique yields low efficiency, consider other methods like nanoprecipitation, which may be more suitable for certain drugs.[6]

Data Presentation: Solubility Enhancement of Andrographolide

Table 1: Solubility of Andrographolide in Various Organic Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)~14
Dimethyl sulfoxide (DMSO)~3
Ethanol~0.2
DMF:PBS (pH 7.2) (1:1)~0.5

(Data compiled from product information sheets.)[18]

Table 2: Comparison of Andrographolide Solubility Enhancement Techniques

TechniqueCarrier/SystemFold Increase in SolubilityReference
Solid DispersionSoluplusUp to 4.7[7]
Solid DispersionPEG 6000 (1:1 ratio)~1.4 (from 33.24 to 46.94 µg/mL)[3]
Solid DispersionChitosanUp to 1.75
Inclusion ComplexHydroxypropyl-β-cyclodextrin (HP-β-CD)Significant linear increase with concentration[12][13]
Supercritical Fluids (SEDS)CO2-acetone system~2[22]

Experimental Protocols

Protocol 1: Preparation of Andrographolide-Cyclodextrin Inclusion Complex

This protocol describes the solvent evaporation method for preparing an andrographolide-HP-β-cyclodextrin inclusion complex.[12][13][23]

Materials:

  • Andrographolide powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Purified water

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a calculated amount of andrographolide in a minimal volume of ethanol. In a separate beaker, dissolve the corresponding molar ratio of HP-β-CD in purified water.

  • Mixing: Slowly add the ethanolic andrographolide solution to the aqueous HP-β-CD solution while stirring continuously.

  • Complexation: Continue stirring the mixture for 24-48 hours at room temperature to facilitate the formation of the inclusion complex.

  • Solvent Evaporation: Remove the ethanol from the mixture using a rotary evaporator at approximately 40-50°C.

  • Lyophilization/Drying: The resulting aqueous solution can be freeze-dried (lyophilized) or dried under vacuum to obtain a solid powder of the andrographolide-HP-β-CD inclusion complex.

Protocol 2: Preparation of Andrographolide Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion to enhance andrographolide solubility.[3][5]

Materials:

  • Andrographolide powder

  • Hydrophilic polymer (e.g., PEG 6000, Soluplus, PVP K30)

  • Organic solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolution: Dissolve both the andrographolide and the chosen polymer (e.g., in a 1:1 or 1:2 weight ratio) in a suitable organic solvent like methanol until a clear solution is obtained.

  • Solvent Evaporation: Place the solution in a shallow dish or beaker and keep it in a temperature-controlled environment (e.g., 40°C) until all the solvent has evaporated, leaving a solid mass. A rotary evaporator can also be used for more efficient solvent removal.

  • Pulverization and Sieving: Scrape the resulting solid mass and pulverize it using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture until further use.

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_solubility Solubility Enhancement Method cluster_application Experimental Application weigh Weigh Andrographolide dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve sd Solid Dispersion dissolve->sd Choose Method cd Cyclodextrin Complex dissolve->cd Choose Method nano Nanoformulation dissolve->nano Choose Method dilute Dilute in Aqueous Medium (e.g., Cell Culture Medium) sd->dilute cd->dilute nano->dilute assay Perform In Vitro / In Vivo Assay dilute->assay

Caption: Workflow for preparing and using andrographolide in research.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Andrographolide Precipitates in Aqueous Medium? lower_conc Lower Final Concentration start->lower_conc Yes optimize_dil Optimize Dilution Technique lower_conc->optimize_dil Still Precipitates end_node Precipitation Resolved lower_conc->end_node Resolved prewarm Pre-warm Medium optimize_dil->prewarm Still Precipitates optimize_dil->end_node Resolved use_formulation Use Solubilizing Formulation (e.g., CD-Complex) prewarm->use_formulation Still Precipitates prewarm->end_node Resolved use_formulation->end_node Resolved

Caption: Decision tree for troubleshooting andrographolide precipitation.

nfkb_pathway tnf Inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex tnf->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive Complex in Cytoplasm) nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates to ikb_nfkb->ikb Releases IκBα for Degradation ikb_nfkb->nfkb Releases NF-κB andro Andrographolide andro->ikk Inhibits transcription Transcription of Inflammatory Genes (COX-2, iNOS, Cytokines) nucleus->transcription Initiates

References

enhancing the bioavailability of andrographolide in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of andrographolide in preclinical models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of andrographolide so low?

Andrographolide's clinical application is significantly hampered by its poor oral bioavailability, which is reported to be as low as 2.67%.[1][2] This is attributed to several key factors:

  • Low Aqueous Solubility: Andrographolide is sparingly soluble in water, which limits its dissolution in gastrointestinal fluids, a critical step for absorption.[1][2][3]

  • Extensive First-Pass Metabolism: It undergoes rapid biotransformation, primarily through sulfonation and glucuronidation, in the intestine and liver, leading to the formation of inactive metabolites.[1][4][5][6]

  • P-glycoprotein (P-gp) Efflux: Andrographolide is a substrate for the P-gp efflux pump, which actively transports the compound from intestinal cells back into the intestinal lumen, thereby reducing its net absorption.[1][2][5][6][7]

Q2: My in vivo experiments using a simple andrographolide suspension are showing negligible plasma concentrations. What's going wrong?

This is a common and expected outcome. A simple aqueous suspension of a poorly soluble and metabolically unstable compound like andrographolide will likely result in minimal absorption.[7] The low solubility prevents a sufficient concentration gradient for passive diffusion across the intestinal membrane, and any amount that is absorbed is quickly metabolized or effluxed.

Q3: What are the most common strategies to enhance the oral bioavailability of andrographolide?

Several formulation strategies have been successfully employed to overcome the bioavailability challenges of andrographolide. These include:

  • Lipid-Based Formulations: Encapsulating andrographolide in lipid-based systems can enhance its solubility and absorption. Common examples include:

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable lipids that can protect the drug from degradation and improve its uptake.[1][8][9][10][11]

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions in the GI tract, enhancing drug solubilization and absorption.[2][12][13][14]

  • Polymeric Nanoparticles: Encapsulating andrographolide in polymeric nanoparticles can improve its stability and provide controlled release.

  • Solid Dispersions: Dispersing andrographolide in a hydrophilic carrier matrix at a molecular level can enhance its dissolution rate.[1][7]

  • Co-administration with Bioenhancers: Certain compounds can inhibit metabolic enzymes or efflux pumps, thereby increasing the systemic exposure of andrographolide. Piperine is a well-studied bioenhancer used for this purpose.[4][15][16]

  • Phytosomes: Forming complexes of andrographolide with phospholipids (phytosomes) can improve its absorption and bioavailability.[17][18][19]

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic Data and High Variability Between Subjects

  • Potential Cause: Inconsistent formulation characteristics.

    • Troubleshooting: Ensure that your formulation is homogenous and that key parameters like particle size, drug loading, and entrapment efficiency are consistent across batches. For example, in nanoemulsions, monitor droplet size, and for solid dispersions, ensure uniform particle size.[7]

  • Potential Cause: Food effects.

    • Troubleshooting: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic compounds. It is crucial to standardize the fasting and feeding schedule of the experimental animals.[7] Typically, animals are fasted overnight (12-18 hours) with free access to water before drug administration.[1]

  • Potential Cause: Issues with oral gavage procedure.

    • Troubleshooting: Ensure accurate and consistent administration of the formulation to each animal. Use appropriate gavage needle sizes to minimize stress and potential injury to the animals.[20]

Issue 2: Formulation Fails to Show Significant Improvement in Bioavailability

  • Potential Cause: Suboptimal formulation design.

    • Troubleshooting: Re-evaluate the choice of excipients. For solid dispersions, the carrier should be highly water-soluble. For SMEDDS, the oil, surfactant, and co-surfactant ratios are critical for efficient emulsification.[20] Screen a wider range of polymers, lipids, and surfactants to find an optimal system.

  • Potential Cause: Permeability is the rate-limiting step, not dissolution.

    • Troubleshooting: If improving the dissolution rate alone is not sufficient, consider strategies that also address P-gp efflux. Co-administration with a P-gp inhibitor like piperine or using excipients that have P-gp inhibitory effects (e.g., D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS) can be beneficial.[21]

Quantitative Data Summary

The following tables summarize the pharmacokinetic data from various preclinical studies that aimed to enhance the bioavailability of andrographolide.

Table 1: Pharmacokinetic Parameters of Andrographolide Formulations in Rats

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Animal ModelReference
Andrographolide Suspension50 mg/kg3170 ± 604.013700 ± 470100Wistar Rats[22]
Andrographolide-Loaded SLNs50 mg/kg---241-[8]
Andrographolide Suspension35 mg/kg---100Rabbits[12]
Liquid SMEDDS17.5 mg/kg6-fold > Suspension-15-fold > Suspension-Rabbits[12]
SMEDDS Pellets17.5 mg/kg5-fold > Suspension-13-fold > Suspension-Rabbits[12]

Table 2: Pharmacokinetic Parameters of Andrographolide Formulations in Beagle Dogs

FormulationDose (Andrographolide)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Animal ModelReference
A. paniculata Powder (Control)3 mg/kg---100Beagle Dogs[4][15][16][23][24]
A. paniculata + 50% β-cyclodextrin3 mg/kg---131.01 - 196.05Beagle Dogs[4][15][16][23][24]
A. paniculata + 1% SDS3 mg/kg---131.01 - 196.05Beagle Dogs[4][15][16][23][24]
A. paniculata + 1% SDS + 10% Piperine3 mg/kg---131.01 - 196.05Beagle Dogs[4][15][16][23][24]

Experimental Protocols

1. Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the high-pressure homogenization method.[8]

  • Materials:

    • Andrographolide

    • Solid lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate - GMS)

    • Surfactant (e.g., Lecithin, Tween® 80)

    • Deionized water

  • Equipment:

    • High-pressure homogenizer

    • High-shear mixer (e.g., Ultra-Turrax)

    • Water bath

  • Procedure:

    • Preparation of the Lipid Phase: Melt the solid lipid(s) by heating to about 5-10°C above their melting point. Dissolve the andrographolide in the melted lipid.

    • Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.

    • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear mixer for a few minutes to form a coarse oil-in-water emulsion.

    • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at an optimized pressure and number of cycles.

    • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

2. Preparation of Andrographolide Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol describes the formulation of a liquid SMEDDS.[12]

  • Materials:

    • Andrographolide extract

    • Oil (e.g., Capryol 90)

    • Surfactant (e.g., Cremophor RH 40)

    • Co-surfactant (e.g., Labrasol)

  • Procedure:

    • Accurately weigh the andrographolide extract, oil, surfactant, and co-surfactant in a glass vial.

    • Mix the components thoroughly using a vortex mixer until a clear and homogenous solution is obtained.

    • The formulation can be stored at room temperature.

    • To check the self-emulsifying properties, add a small amount of the SMEDDS formulation to water with gentle agitation and observe the formation of a clear or slightly bluish-white microemulsion.

3. In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in a rat model.[1][25]

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Protocol:

    • Animal Acclimatization and Fasting: Acclimatize the rats to laboratory conditions for at least one week. Fast the animals overnight (12-18 hours) with free access to water before drug administration.[1]

    • Dosing: Divide the rats into groups (e.g., control group receiving andrographolide suspension, and test groups receiving the different formulations). Administer the formulations orally via gavage.

    • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[25]

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Analyze the plasma samples for andrographolide concentration using a validated analytical method, such as HPLC or LC-MS/MS.

    • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo Preclinical Evaluation Formulation Andrographolide Formulation (e.g., SLNs, SMEDDS, Solid Dispersion) Characterization Physicochemical Characterization (Particle Size, Drug Loading, etc.) Formulation->Characterization Dosing Oral Administration to Animal Model (e.g., Rats, Beagle Dogs) Characterization->Dosing Optimized Formulation Sampling Blood Sampling at Predetermined Timepoints Dosing->Sampling Analysis Plasma Concentration Analysis (HPLC, LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

Caption: Workflow for developing and evaluating enhanced bioavailability formulations of andrographolide.

bioavailability_challenges cluster_gut Gastrointestinal Tract AG Andrographolide (Oral Administration) Solubility Low Aqueous Solubility AG->Solubility Dissolution Poor Dissolution Solubility->Dissolution limits Absorption Intestinal Absorption Dissolution->Absorption hinders Metabolism First-Pass Metabolism (Intestinal Wall) Absorption->Metabolism Efflux P-gp Efflux Absorption->Efflux reduces Systemic Systemic Circulation (Low Bioavailability) Absorption->Systemic

Caption: Key challenges limiting the oral bioavailability of andrographolide.

signaling_pathway_influence Andrographolide Andrographolide NFkB NF-κB Pathway Andrographolide->NFkB inhibits PI3K_Akt PI3K/Akt Pathway Andrographolide->PI3K_Akt inhibits Pgp P-glycoprotein (P-gp) Efflux Pump NFkB->Pgp regulates expression of PI3K_Akt->Pgp regulates activity of Bioavailability Increased Bioavailability Pgp->Bioavailability inhibition of efflux leads to Metabolism Metabolizing Enzymes (e.g., UGTs, SULTs) Metabolism->Bioavailability inhibition of metabolism leads to

Caption: Potential influence of signaling pathways on andrographolide bioavailability. Note: Dashed lines indicate putative relationships requiring further investigation.

References

Technical Support Center: Andrographolide Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with andrographolide. The information addresses common stability issues encountered in experimental solutions to ensure the integrity and reproducibility of your results.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability problems with andrographolide in your experiments.

Issue Potential Cause Recommended Solution
Rapid loss of andrographolide in aqueous solution. pH-dependent hydrolysis: Andrographolide is highly unstable in neutral to alkaline conditions (pH > 6) due to the hydrolysis of its diterpene lactone ring.[1]Maintain the pH of your aqueous solution within the optimal range of 3 to 5.[2][3][4] Use an acidic buffer system, such as a citrate buffer, to ensure stable pH.[1]
Inconsistent results between experimental batches. Thermal degradation: Elevated temperatures accelerate the degradation of andrographolide.[5][6] The amorphous form is particularly susceptible to heat-induced degradation compared to the crystalline form.[5][7]Prepare and store andrographolide solutions at low temperatures (e.g., 4°C for short-term, -20°C for long-term stock solutions in organic solvents).[1] Avoid repeated freeze-thaw cycles.
Precipitation of andrographolide in aqueous buffers. Poor aqueous solubility: Andrographolide is poorly soluble in water and aqueous buffers.[8]For aqueous solutions, first dissolve andrographolide in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of your choice.[6][8] Note that aqueous solutions should ideally be prepared fresh and not stored for more than a day.[6][8]
Degradation of andrographolide in cell culture experiments. Physiological pH: Cell culture media is typically buffered around pH 7.4, a condition under which andrographolide degrades rapidly.To improve stability at physiological pH, consider using formulation strategies like cyclodextrin complexation to protect the lactone ring from hydrolysis.[1] Prepare fresh solutions immediately before use.
Discoloration or appearance of unknown peaks in analysis. Photolytic degradation: Exposure to light, particularly UV light, can cause degradation of andrographolide.[2]Store stock and working solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of andrographolide in solutions?

A1: The stability of andrographolide is primarily affected by pH, temperature, and light.[2] Its chemical structure, containing a diterpene lactone ring, is susceptible to degradation under alkaline, high temperature, and light-exposed conditions.[2]

Q2: What is the optimal pH range for storing andrographolide in an aqueous solution?

A2: Andrographolide is most stable in acidic conditions, with an optimal pH range of 3 to 5.[2][3][4] In alkaline environments, its instability increases significantly as the alkalinity becomes stronger.[3]

Q3: How should I prepare a stock solution of andrographolide?

A3: It is recommended to prepare stock solutions in organic solvents where andrographolide has good solubility, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol.[6][8] After dissolving, it is good practice to purge the solution with an inert gas before sealing and storing at -20°C for long-term stability.[8]

Q4: Can I store andrographolide in aqueous buffers for an extended period?

A4: It is not advisable to store aqueous solutions of andrographolide for more than 24 hours due to its susceptibility to hydrolysis and isomerization.[6][8] If an aqueous buffer must be used, it should be prepared fresh for each experiment.[6]

Q5: What are the degradation products of andrographolide under different pH conditions?

A5: Under acidic conditions (e.g., pH 2.0), the major degradation products are isoandrographolide and 8,9-didehydroandrographolide.[2][9][10] In basic conditions (e.g., pH 6.0 and higher), it degrades into 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide.[9][10] These degradation products have been shown to have reduced biological activity.[9]

Quantitative Data Summary

The stability of andrographolide is highly dependent on the pH of the solution. The following tables summarize key quantitative data from various stability studies.

Table 1: Solubility of Andrographolide in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water~0.07425
Ethanol~0.2Not Specified
DMSO~3Not Specified
Dimethylformamide (DMF)~14Not Specified
DMF:PBS (pH 7.2) (1:1)~0.5Not Specified

Data compiled from multiple sources.[8]

Table 2: pH-Dependent Stability of Andrographolide at 25°C

pHDegradation KineticsShelf-life (t₉₀)Rate Constant (k) (per day)
2.0First-Order4.3 years6.5 x 10⁻⁵
6.0First-Order41 days2.5 x 10⁻³
8.0First-Order1.1 days9.9 x 10⁻²

Shelf-life (t₉₀) is the time required for 10% of the drug to degrade. Data from a kinetic study.[9]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general method for assessing the stability of andrographolide under various stress conditions, in accordance with ICH guidelines.[11][12]

  • Preparation of Stock Solution: Prepare a stock solution of andrographolide in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.05 M - 1 N HCl. Incubate at room temperature or an elevated temperature (e.g., 80°C) for a specified period (e.g., 20 minutes to 2 hours). Neutralize the solution before analysis.[5]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.025 M - 1 N NaOH.[5] Incubate at room temperature or an elevated temperature (e.g., 80°C) for a specified period. Neutralize the solution before analysis.[5]

  • Oxidative Degradation: Treat the andrographolide solution with 3% hydrogen peroxide and store at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid andrographolide powder to dry heat in a hot air oven (e.g., 80°C) for a specified period (e.g., 2 hours).[5] Dissolve the sample in a suitable solvent for analysis.[5]

  • Photolytic Degradation: Expose the andrographolide solution to UV light (e.g., 254 nm) for a specified period (e.g., 6 hours).[5]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC or HPTLC.[5]

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a representative method for quantifying andrographolide and its degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: An isocratic mixture of methanol and water (e.g., 65:35 v/v) or a buffered mobile phase such as 0.02 M KH₂PO₄ (pH 3.0) and acetonitrile (50:50 v/v).[6][13]

    • Flow Rate: 1.0 - 1.5 mL/min.[11][13]

    • Detection Wavelength: 223 - 240 nm.[11][13]

    • Injection Volume: 10 - 20 µL.

  • Sample Preparation:

    • Prepare standard solutions of andrographolide in methanol at known concentrations to generate a calibration curve.

    • Prepare sample solutions from stability studies and filter them through a 0.45-µm filter before injection.[6]

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Identify and quantify the andrographolide peak based on its retention time and the calibration curve.

Visualizations

Signaling Pathway

Andrographolide exerts many of its biological effects, including its anti-inflammatory actions, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10]

andrographolide_nfkb_pathway cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb_p50_p65 IκB-α / p50-p65 (Inactive) ikk->ikb_p50_p65 Phosphorylation p_ikb P-IκB-α ikb_p50_p65->p_ikb p50_p65 p50-p65 (Active) proteasome Proteasomal Degradation p_ikb->proteasome proteasome->p50_p65 releases p50_p65_nucleus p50-p65 p50_p65->p50_p65_nucleus Translocation nucleus Nucleus dna DNA (κB site) p50_p65_nucleus->dna Binding gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) dna->gene_transcription andrographolide Andrographolide andrographolide->ikk Inhibits andrographolide->p50_p65_nucleus Inhibits DNA binding

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

Experimental Workflow

A typical workflow for conducting a stability study of andrographolide is outlined below.

stability_workflow start Start: Prepare Andrographolide Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Withdraw Aliquots at Predetermined Time Intervals stress->sampling analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) sampling->analysis data Plot Concentration vs. Time analysis->data kinetics Determine Degradation Kinetics and Calculate Shelf-life (t₉₀) data->kinetics end End: Stability Profile Established kinetics->end

Caption: Workflow for andrographolide stability testing.

References

Technical Support Center: Andrographolide Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of andrographolide in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: Is andrographolide cytotoxic to non-cancerous cell lines?

Yes, while andrographolide exhibits selective cytotoxicity towards cancer cells, it can also induce cytotoxic effects in non-cancerous cell lines, albeit generally at higher concentrations.[1][2][3] For instance, studies have shown that andrographolide treatment did not significantly affect the proliferation of normal breast epithelial cells (MCF-10A) at concentrations that were inhibitory to breast cancer cells.[1] However, other studies have reported cytotoxicity in normal human fibroblast cells (FN1).[4]

Q2: What are the common mechanisms of andrographolide-induced cytotoxicity in non-cancerous cells?

The cytotoxic mechanisms of andrographolide in non-cancerous cells are not as extensively studied as in cancer cells but are believed to involve similar pathways, including:

  • Induction of Apoptosis: Andrographolide can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][5][6][7]

  • Cell Cycle Arrest: It can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cell proliferation.[6][8][9][10]

  • Generation of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and cellular damage.[1][5]

  • Modulation of Signaling Pathways: Andrographolide can affect various signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK pathways, which are involved in cell survival and proliferation.[11][12][13]

Q3: How can I reduce the cytotoxicity of andrographolide in my non-cancerous control cell lines?

Several strategies can be employed to mitigate the off-target cytotoxicity of andrographolide:

  • Nanoparticle-based Drug Delivery Systems: Encapsulating andrographolide in nanoparticles (e.g., polymeric nanoparticles, liposomes, solid lipid nanoparticles) can improve its solubility, bioavailability, and target-tissue distribution, thereby reducing its toxicity to normal cells.[14][15][16][17]

  • Co-administration with Protective Agents: Co-treatment with other compounds can sometimes offer a protective effect. For example, when combined with 2-aminoethyl dihydrogen phosphate (2-AEH2P), andrographolide's cytotoxicity towards normal fibroblast cells was reduced.[4]

  • Structural Modification: Chemical modification of the andrographolide molecule is another approach to enhance its therapeutic index and reduce toxicity.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-cancerous control cell lines.
Possible Cause Troubleshooting Step
High concentration of andrographolide Determine the IC50 value of andrographolide for your specific non-cancerous cell line and use concentrations well below this value for your experiments.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).[18] Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Cell line sensitivity Different cell lines exhibit varying sensitivities to andrographolide. Consider using a less sensitive non-cancerous cell line if appropriate for your experimental model.
Prolonged exposure time Reduce the incubation time of andrographolide with the cells. Cytotoxicity is often time-dependent.[1][2]
Experimental variability Ensure consistent cell seeding density and experimental conditions across all plates and experiments.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause Troubleshooting Step
Poor solubility of andrographolide Andrographolide has low aqueous solubility.[14][15] Ensure it is fully dissolved in the solvent before diluting in the culture medium. Sonication may aid dissolution. Consider using a nano-formulation to improve solubility.
Inaccurate pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
Cell culture inconsistencies Maintain consistent cell passage numbers, confluency, and growth conditions (temperature, CO2, humidity).
Assay interference Some compounds can interfere with the readout of cytotoxicity assays (e.g., colorimetric assays like MTT). Run appropriate controls, such as a compound-only control (no cells), to check for interference.

Quantitative Data Summary

Table 1: IC50 Values of Andrographolide in Various Cell Lines

Cell LineCell TypeIC50 ValueExposure Time (h)Assay
FN1Normal Human Fibroblast8.2 - 10.25 mg/mL24MTT
SVGp12Normal Human Glial>200 µM24WST-1
MCF-10ANormal Breast Epithelial>80% viability at concentrations inhibitory to cancer cellsNot SpecifiedNot Specified
MDA-MB-231Triple-Negative Breast Cancer30.56 - 65 µM24, 48, 72MTT
MCF-7Breast Cancer (ER+)31.93 - 63.19 µM24, 48, 72MTT
DBTRG-05MGGlioblastoma13.95 µM72WST-1
OEC-M1Oral Epidermoid Carcinoma55 µMNot SpecifiedalamarBlue
KBOral Cancer106.2 µg/mLNot SpecifiedMTT
HepG2Hepatoma40.2 µM48Not Specified
PC-3Prostate Cancer26.42 µM48WST-1

Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.[18][19]

Materials:

  • Andrographolide

  • Sterile Dimethyl sulfoxide (DMSO)[19]

  • Selected cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[19]

  • 96-well microplates, sterile[19]

  • Microplate reader[19]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of andrographolide (e.g., ranging from 5 to 100 µM) and a vehicle control (DMSO, final concentration <0.1%).[18]

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[18][20]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the andrographolide concentration.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Materials:

  • Andrographolide-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with varying concentrations of andrographolide for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Visualizations

Andrographolide_Cytotoxicity_Workflow Experimental Workflow for Assessing and Mitigating Andrographolide Cytotoxicity cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategy cluster_mechanism Mechanism of Action cell_culture Cell Culture (Non-cancerous cell line) treatment Andrographolide Treatment (Dose-response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, WST-1) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 Determine IC50 viability_assay->ic50 mitigation_treatment Treatment with Mitigated Andrographolide ic50->mitigation_treatment Inform concentration range formulation Andrographolide Formulation (e.g., Nanoparticles) formulation->mitigation_treatment mitigation_viability Cell Viability Assay mitigation_treatment->mitigation_viability comparison Compare IC50 with Unformulated Andrographolide mitigation_viability->comparison

Caption: Workflow for assessing and mitigating andrographolide cytotoxicity.

Andrographolide_Apoptosis_Pathway Simplified Andrographolide-Induced Apoptosis Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Andrographolide Andrographolide Bax Bax Andrographolide->Bax Upregulates Bcl2 Bcl-2 Andrographolide->Bcl2 Downregulates DR4_DR5 DR4/DR5 Andrographolide->DR4_DR5 Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 DR4_DR5->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Andrographolide-induced apoptosis signaling pathways.

References

Technical Support Center: Scaling Up Andrographolide Synthesis and Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to the challenges in scaling up andrographolide synthesis and production.

Frequently Asked Questions (FAQs)

Topic: Extraction and Purification

Q1: My andrographolide yield from Andrographis paniculata is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common challenge stemming from variations in the plant material and extraction inefficiency. Consider the following factors:

  • Plant Material: The concentration of andrographolide varies significantly based on the plant part (leaves have the highest content), geographical origin, and harvest time.[1] Ensure you are using high-quality, dried leaf material from a reputable source. The andrographolide content in cultivated plants can range from 22.53 mg/g to 30.41 mg/g in normal soil.[2]

  • Extraction Method: Simple maceration can be effective but is often time-consuming.[1] Advanced techniques like Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Accelerated Solvent Extraction (ASE) can significantly improve yield and reduce extraction time.[1][3] ASE, in particular, offers higher yields with lower solvent consumption, making it suitable for larger scales.[1]

  • Process Parameters: Each extraction method has optimal parameters that must be fine-tuned. For UAE, factors like solvent concentration (e.g., 62.8% ethanol), extraction time (e.g., 59 minutes), solid-to-liquid ratio (e.g., 1:10.5), and temperature (e.g., 62°C) are critical.[1] Over-extraction can lead to an increase in impurities.

Q2: The crude extract is a dark green, sticky substance that is difficult to handle. How can I resolve this?

A2: The dark color and stickiness are primarily due to chlorophyll and other pigments co-extracted from the plant material.[1][4] Effective decolorization is a crucial first step in purification.[4]

  • Solvent Washing: Washing the crude extract with a non-polar solvent like toluene can effectively remove a significant amount of chlorophyll.[1]

  • Adsorbents: Activated carbon is commonly used for decolorization. However, it can lead to a significant loss of andrographolide due to adsorption.[1][4] Using a tailor-made activated carbon could be a strategy to mitigate this loss.[4]

  • Filtration Techniques: Organic Solvent Nanofiltration (OSN) has been shown to reduce chlorophyll contamination by approximately 60%.[5]

Q3: I am struggling to achieve high purity (>95%) andrographolide at scale. What are the most effective purification strategies?

A3: Achieving high purity requires a multi-step approach that combines different purification principles.[4]

  • Crystallization: This is the most common and cost-effective method for obtaining high-purity andrographolide.[1] After initial cleanup, dissolving the material in a suitable solvent like hot methanol and allowing it to cool slowly will induce crystallization.[1] Repeated recrystallization is often necessary to reach >95% purity.[1][6] Controlling crystallization conditions is key to managing quality.[4]

  • Chromatography: While effective, traditional column chromatography can be slow and solvent-intensive for large-scale production. Preparative HPLC can achieve high purity (e.g., 85.6%) but may not be cost-effective for bulk manufacturing.[5]

  • Advanced Techniques:

    • Molecularly Imprinted Polymers (MIPs): MIPs can be used as a selective sorbent in a process similar to solid-phase extraction, capable of increasing purity from ~55% to ~95%.[1]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique presents a promising alternative for large-scale purification.[4]

Q4: My final product shows signs of degradation after purification. What could be the cause?

A4: Andrographolide is susceptible to degradation, particularly from heat, pH, and its physical state.

  • Thermal Stability: Avoid excessive temperatures during extraction and solvent evaporation. Drying should be conducted at moderate temperatures (e.g., below 60°C).[7]

  • pH Stability: Andrographolide is most stable in acidic conditions (pH 2.0-4.0) and degrades in basic solutions.[1] Ensure solvents and solutions used during purification are not alkaline.

  • Storage: Store pure, crystalline andrographolide in a cool, dry place, protected from light.[1] Refrigeration is recommended for long-term storage.[1]

Topic: Chemical Synthesis & Biotechnological Production

Q5: We are considering total synthesis of andrographolide. What are the main challenges for scaling up this process?

A5: While total synthesis offers a route independent of plant sources, scaling it up presents significant challenges.

  • Number of Steps: Reported total syntheses, even improved ones, involve numerous steps (e.g., a concise route has 14 steps).[1][8] Each step adds complexity, reduces the overall yield, and increases the cost, making large-scale production economically challenging.[9]

  • Process Safety: Reactions that are manageable at a lab scale, such as those with significant exotherms, can become dangerous at a large scale. A thorough safety assessment is required before scaling up.[10]

  • Reagent Cost: Medicinal chemistry routes often use expensive reagents that are not feasible for bulk manufacturing.[10]

Q6: Is semi-synthesis a more viable option for producing andrographolide derivatives at scale?

A6: Yes, semi-synthesis is generally considered a more viable approach for producing derivatives. Starting from andrographolide extracted from plants, chemists can perform structural modifications to create analogues with potentially improved pharmacological properties.[11][12] This approach avoids the complexity and cost of building the core structure from scratch.

Q7: What are the challenges in scaling up biotechnological production of andrographolide?

A7: Biotechnological methods, such as plant cell or organ cultures, offer a way to produce andrographolide under controlled conditions, overcoming the variability of field-grown plants.[13][14] However, scaling up presents its own set of challenges:

  • Low Yield: In vitro cultures often produce lower amounts of secondary metabolites compared to the parent plant.[15]

  • Culture Optimization: Optimizing culture conditions (media, growth regulators) and using elicitors (e.g., methyl jasmonate, salicylic acid, silver nitrate) are crucial for enhancing production, but this can be a complex and time-consuming process.[15][16]

  • Bioreactor Design: Scaling up from flask cultures to large-scale bioreactors requires careful engineering to ensure proper aeration, mixing, and sterility to maintain cell viability and productivity.

Troubleshooting Guides

Problem: Low Yield During Extraction

Low_Yield_Troubleshooting

Caption: Troubleshooting workflow for diagnosing and resolving low andrographolide yield.

Problem: Difficulty in Crystallization

Issue: No crystals are forming, even after the solution has cooled.

  • Possible Cause: The solution is not sufficiently supersaturated, or nucleation has not been initiated.[17]

  • Solution:

    • Increase Concentration: Try evaporating a portion of the solvent to increase the concentration of andrographolide, then cool the solution again.[17]

    • Induce Nucleation: If the solution remains clear, scratch the inside of the flask at the solution's surface with a glass rod. Alternatively, add a "seed crystal" from a previous successful batch to initiate crystallization.[17]

Issue: The compound is "oiling out" instead of forming crystals.

  • Possible Cause: This occurs when the compound separates from the solution above its melting point, often due to high impurity levels or excessive saturation causing rapid precipitation at a high temperature.[17]

  • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent to slightly decrease saturation. Allow the solution to cool much more slowly, perhaps by insulating the flask, to encourage orderly crystal growth.[17]

Issue: The final crystal yield is very low.

  • Possible Cause: A significant amount of andrographolide remains dissolved in the mother liquor. This can happen if too much solvent was used or if the solution was not cooled to a low enough temperature.[17]

  • Solution:

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporating some solvent and cool it again to recover more product.

    • Optimize Solvent Volume: In subsequent batches, carefully reduce the initial amount of solvent to the minimum required to dissolve the compound when hot.

    • Extend Cooling: Use an ice bath to lower the final temperature and maximize precipitation.[17]

Data Summary Tables

Table 1: Comparison of Andrographolide Extraction Methods

Extraction MethodTypical SolventKey ParametersReported Yield/PurityAdvantagesDisadvantages
MacerationDichloromethane:Methanol (1:1)Room temp, 24-48h, occasional agitationVariableSimple, scalableTime-consuming, lower efficiency[1][7]
Soxhlet ExtractionMethanolReflux temperature, 3-5 hoursHigh extraction efficiencyExhaustive extractionSolvent and energy intensive[2][7]
Ultrasonic-Assisted (UAE)62.8% Ethanol62°C, 59 min, 1:10.5 solid:liquidHigh YieldReduced time, improved efficiencyParameter optimization is critical[1]
Accelerated Solvent (ASE)Ethanol/MethanolHigh pressure, elevated tempHigh YieldFast, low solvent use, high efficiencyHigh initial equipment cost[1][3]

Table 2: Performance of Purification Techniques

Purification TechniquePrinciplePurity AchievedScale-up SuitabilityKey Considerations
RecrystallizationDifferential Solubility>95% with repeats[6]HighCost-effective, requires careful control of cooling rate and supersaturation.[1][4]
Organic Solvent NanofiltrationMolecular Size ExclusionReduces chlorophyll by ~60%[5]ModerateGood for initial cleanup/decolorization before final polishing.
Preparative HPLCAdsorption Chromatography~85.6%[5]LowHigh purity but low throughput and high cost for bulk production.[5]
Molecularly Imprinted PolymersSelective Adsorption~95% from 55% crude[1]ModerateHigh selectivity, potential for reusable sorbents.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Andrographolide
  • Objective: To extract andrographolide from Andrographis paniculata leaf powder with improved efficiency.

  • Materials: Dried, powdered leaves of A. paniculata, 62.8% (v/v) ethanol in water, ultrasonic bath with temperature control, filtration apparatus.

  • Methodology:

    • Weigh 10 g of powdered leaf material.

    • Add 105 mL of 62.8% ethanol (a solid-to-liquid ratio of 1:10.5).[1]

    • Place the mixture in an ultrasonic bath and set the temperature to 62°C.[1]

    • Sonicate for 59 minutes.[1]

    • After sonication, filter the mixture to separate the plant debris from the liquid extract.

    • The extraction process can be repeated on the residue to maximize yield.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Purification of Andrographolide by Recrystallization
  • Objective: To purify crude andrographolide extract to obtain a colorless crystalline product.

  • Materials: Crude andrographolide extract, toluene, methanol, activated charcoal (optional), filtration apparatus, refrigerator.

  • Methodology:

    • Decolorization (Step 1): Take the dark green crude extract and wash it with toluene to remove chlorophyll. Filter to separate the solid material.[1]

    • Decolorization (Step 2 - Optional): Dissolve the washed extract in a minimal amount of hot methanol. Add a small quantity of activated charcoal, stir for 15-30 minutes, and perform a hot filtration to remove the charcoal.[6][7]

    • Crystallization: Concentrate the clear, decolorized filtrate by heating until the solution becomes saturated.

    • Cooling: Cover the container and allow it to cool slowly to room temperature. Then, transfer it to a refrigerator (4°C) to maximize crystal formation.

    • Collection: Collect the formed crystals by filtration.

    • Washing: Wash the crystals with a small amount of cold methanol to remove residual impurities.

    • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50°C).[18]

    • Repeat the recrystallization process (steps 3-7) if higher purity is required.[1]

Protocol 3: HPLC Quantification of Andrographolide
  • Objective: To accurately determine the concentration of andrographolide in an extract or purified sample.

  • Materials: Pure andrographolide standard, methanol (HPLC grade), sample for analysis, 0.45 µm syringe filters, HPLC system with UV detector.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of pure andrographolide standard in methanol. Create a series of standard solutions of known concentrations (e.g., 5 to 200 µg/mL) by serial dilution.[1]

    • Sample Preparation: Accurately weigh the extract or sample, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection. Dilute as necessary to fall within the concentration range of the standard curve.[1]

    • Chromatographic Conditions: Set up the HPLC system with a suitable C18 column and a mobile phase (e.g., methanol:water gradient). Set the UV detector to the appropriate wavelength (e.g., 254 nm).[16]

    • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solution.

    • Quantification: Identify the andrographolide peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration in the sample based on the peak area and the standard calibration curve.[7]

Visualizations

Extraction_Purification_Workflow

Caption: Generalized workflow for the extraction and purification of andrographolide.

Andrographolide_NFkB_Pathway

Caption: Simplified diagram of andrographolide's inhibition of the NF-κB pathway.

References

troubleshooting inconsistent results in andrographolide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Andrographolide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in andrographolide experiments. Here you will find detailed guides and frequently asked questions to help you achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to inconsistent andrographolide yields during extraction?

A1: Inconsistent yields often stem from variability in the plant material, extraction solvent, temperature, and duration. The choice of solvent is critical; methanol and ethanol are commonly used, but hydroalcoholic solutions (e.g., 75% ethanol) can enhance extraction efficiency.[1] A solid-to-liquid ratio of 1:10 to 1:20 (g/mL) is a good starting point to ensure complete extraction.[1] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[1][2]

Q2: My andrographolide samples are degrading. What are the key stability concerns?

A2: Andrographolide is susceptible to degradation under certain conditions. The main factors are pH, temperature, and light.[3] It is most stable in acidic conditions (optimal pH 3-5) and unstable in alkaline solutions.[2][3] Crystalline andrographolide is significantly more stable than its amorphous form, showing minimal degradation even at 70°C over three months.[3][4] For long-term storage, it is crucial to keep the compound in a crystalline state at low temperatures and protected from light.[4][5]

Q3: I'm observing high variability in my cell-based assay results. What could be the cause?

A3: High variability in cell-based assays can be due to several factors. Andrographolide's poor aqueous solubility can lead to inconsistent concentrations in your cell culture media.[2] The IC50 values of andrographolide can vary significantly between different cell lines. For example, the IC50 for MDA-MB-231 breast cancer cells has been reported to be significantly lower than for MCF-10A normal mammary epithelial cells.[6] It is also important to consider that the anti-inflammatory and cytotoxic effects of andrographolide are often concentration-dependent.[7][8]

Q4: Why is the oral bioavailability of andrographolide low and variable in my animal studies?

A4: The low and variable oral bioavailability of andrographolide is a well-documented issue, primarily attributed to its poor aqueous solubility, extensive first-pass metabolism in the liver, and efflux by transporters like P-glycoprotein.[9] To improve bioavailability, various formulation strategies have been developed, including solid dispersions, polymeric nanoparticles, and lipid-based nanocarriers like Self-Microemulsifying Drug Delivery Systems (SMEDDS).[9]

Troubleshooting Guides

Guide 1: Inconsistent HPLC Quantification of Andrographolide

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying andrographolide. However, various issues can lead to inconsistent results.

Problem: Drifting Retention Times

Potential Cause Recommended Solution
Poor Temperature Control Use a column oven to maintain a stable temperature.[10]
Incorrect Mobile Phase Composition Prepare fresh mobile phase daily and ensure proper mixing, especially for gradient elution.[10][11]
Inadequate Column Equilibration Increase the column equilibration time between runs to ensure the column is fully conditioned with the initial mobile phase.[10]

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Secondary Interactions with Column Peak tailing can be caused by interactions with active sites on the column. Consider using a different column or adding a competing base to the mobile phase.[12]
Sample Overload Peak fronting is often a sign of injecting too much sample. Reduce the injection volume or sample concentration.[12]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of andrographolide and its interaction with the stationary phase. Ensure the pH is controlled and appropriate for your column.[13]
Guide 2: Low Yield and Purity in Andrographolide Extraction

Achieving high yield and purity is a common challenge in the extraction of andrographolide from Andrographis paniculata.

Problem: Low Extraction Yield

Potential Cause Recommended Solution
Inappropriate Solvent While methanol may give a high total extract yield, it can also extract numerous impurities. Consider solvents like ethanol or ethyl acetate for better selectivity.[1]
Insufficient Extraction Time/Temperature Optimize the extraction time and temperature for your chosen method. For maceration, allow at least 24-72 hours.[1] For Soxhlet extraction, ensure a sufficient number of cycles.
Incorrect Solid-to-Liquid Ratio A low solvent volume may lead to incomplete extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL).[1]

Problem: Low Purity of Extracted Andrographolide

Potential Cause Recommended Solution
Co-extraction of Chlorophyll The dark green color of the crude extract is due to chlorophyll. Use activated charcoal for decolorization, but be aware that this can also lead to some loss of andrographolide.[1][14]
Presence of Other Diterpenoids and Flavonoids Purification steps such as crystallization or column chromatography are necessary to separate andrographolide from other co-extracted compounds.[14][15]
Degradation During Extraction High temperatures during extraction can lead to the degradation of andrographolide.[4] Use temperature-controlled methods where possible.

Experimental Protocols

Protocol 1: Maceration Extraction of Andrographolide

This protocol provides a standard method for the small-scale extraction of andrographolide.

  • Preparation of Plant Material: Grind the dried leaves of Andrographis paniculata to a fine powder (e.g., 80 mesh size).[16]

  • Extraction: Weigh 10 g of the dried powder and place it in a conical flask. Add 100 mL of 75% ethanol for a 1:10 solid-to-liquid ratio.[1]

  • Maceration: Seal the flask and place it on an orbital shaker at room temperature for 24 hours. Alternatively, let it stand for 72 hours with intermittent shaking.[1]

  • Filtration: Filter the mixture through a muslin cloth followed by Whatman No. 1 filter paper to remove solid plant material.[1]

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Drying: Dry the resulting extract in a vacuum oven at 40°C until a constant weight is achieved.[1]

Protocol 2: HPLC Quantification of Andrographolide

This protocol outlines a general method for the quantification of andrographolide using reverse-phase HPLC.

  • Chromatographic System: Use an HPLC system equipped with a C18 column (e.g., Phenomenex-Luna RP-C18).[17]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water. A ratio of 30:70 (v/v) has been shown to provide good separation.[17]

  • Flow Rate and Detection: Set the flow rate to 1.0 mL/min and the UV detection wavelength to 210 nm.[17]

  • Standard Preparation: Prepare a stock solution of pure andrographolide in methanol. Create a series of standard solutions by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.[17]

  • Sample Preparation: Dissolve the andrographolide extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.[7]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the andrographolide standards. Use the regression equation to calculate the concentration of andrographolide in the sample.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_application Application plant_material Dried A. paniculata Powder extraction Solvent Extraction (e.g., 75% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Crystallization) crude_extract->purification pure_andrographolide Pure Andrographolide purification->pure_andrographolide hplc_prep Sample Preparation (Dissolve & Filter) pure_andrographolide->hplc_prep cell_assay Cell-Based Assays pure_andrographolide->cell_assay animal_study Animal Studies pure_andrographolide->animal_study hplc HPLC Analysis hplc_prep->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: A general experimental workflow for andrographolide research.

signaling_pathway Andrographolide Andrographolide ROS Increased Reactive Oxygen Species (ROS) Andrographolide->ROS Apoptosis Apoptosis Andrographolide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) Andrographolide->Cell_Cycle_Arrest Cell_Membrane Compromised Cell Integrity ROS->Cell_Membrane Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Key signaling pathways affected by andrographolide.

References

overcoming limitations of andrographolide in clinical translation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Andrographolide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenges associated with the clinical translation of andrographolide. Here you will find troubleshooting guides for common experimental issues and a list of frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your research with andrographolide, complete with data tables and detailed experimental protocols.

Issue 1: Poor Aqueous Solubility Leading to Inconsistent In Vitro Results

Andrographolide's low aqueous solubility is a primary obstacle in experimental settings, often causing precipitation in culture media and leading to unreliable data.[1][2][3]

Troubleshooting Steps:

  • Problem: Compound precipitates when added to aqueous buffer or cell culture medium.

    • Solution 1: Optimize Stock Solution Dilution. Minimize the final concentration of the organic solvent (e.g., DMSO) in the medium to less than 0.5% (v/v).[1] Instead of a single large dilution, perform a serial dilution.

    • Solution 2: Utilize a Solubilizing Agent. Incorporate co-solvents or cyclodextrins to enhance the solubility of andrographolide in your aqueous solution.[1]

  • Problem: Inconsistent results between experimental batches.

    • Solution: Prepare Fresh Solutions. Due to potential stability issues in aqueous solutions, it is best practice to prepare fresh andrographolide solutions for each experiment.

Table 1: Solubility of Andrographolide in Various Solvents

SolventSolubility (µg/mL)Temperature (°C)
Water3.29 ± 0.7325
Water35 - 18120 - 90
Ethanol~200Not Specified
DMSO~3000Not Specified
Dimethylformamide (DMF)~14000Not Specified
DMF:PBS (pH 7.2) (1:1)~500Not Specified

Data compiled from multiple sources.[1][2][3]

Table 2: Enhancement of Andrographolide Solubility through Formulation

Formulation TechniqueCarrier/ExcipientFold Increase in Solubility
Solid DispersionPEG 6000 (1:1 ratio)~1.4
CocrystalSalicylic Acid2

Data compiled from multiple sources.[4][5]

Experimental Protocol: Preparation of Andrographolide-Loaded Polymeric Nanoparticles

This protocol describes the single emulsion-solvent evaporation technique to encapsulate andrographolide within PLGA nanoparticles, a common method to improve its solubility and bioavailability.[1][6]

Materials:

  • Andrographolide

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous solution with a surfactant (e.g., polyvinyl alcohol (PVA))

  • Deionized water

  • Magnetic stirrer

  • Sonicator

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of andrographolide and PLGA in the chosen organic solvent.

  • Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the surfactant (e.g., 1-5% w/v PVA) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating at high energy to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Place the emulsion on a magnetic stirrer for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for storage.

Workflow for Nanoparticle Formulation to Enhance Andrographolide Solubility

G cluster_workflow Experimental Workflow: Nanoparticle Formulation prep_organic Prepare Organic Phase (Andrographolide + PLGA in Ethyl Acetate) emulsification Emulsification (Sonication) prep_organic->emulsification prep_aqueous Prepare Aqueous Phase (PVA in Deionized Water) prep_aqueous->emulsification evaporation Solvent Evaporation (Magnetic Stirring) emulsification->evaporation collection Nanoparticle Collection (Centrifugation & Lyophilization) evaporation->collection

Caption: Workflow for Andrographolide Nanoparticle Formulation.

Issue 2: Low Oral Bioavailability in Preclinical Animal Studies

The clinical application of andrographolide is significantly hindered by its poor oral bioavailability, which is attributed to its low aqueous solubility, extensive first-pass metabolism, and efflux by P-glycoprotein.[7][8][9] The absolute bioavailability has been reported to be as low as 2.67%.[7][8]

Troubleshooting Steps:

  • Problem: Low systemic exposure (low AUC and Cmax) after oral administration.

    • Solution 1: Nanoformulations. Encapsulating andrographolide in nanocarriers like nanoparticles, nanoemulsions, or solid lipid nanoparticles (SLNs) can protect it from degradation, improve absorption, and increase bioavailability.[2][10][11]

    • Solution 2: Solid Dispersions. Creating solid dispersions with hydrophilic carriers can enhance the dissolution rate and, consequently, the oral absorption of andrographolide.

    • Solution 3: Co-administration with Bioenhancers. Piperine, a known bioenhancer, can be co-administered to improve the systemic exposure of andrographolide.[12]

Table 3: Improvement in Oral Bioavailability of Andrographolide with Different Formulations

Formulation StrategyKey ComponentsAnimal ModelFold Increase in Bioavailability
pH-sensitive NanoparticlesEudragit® EPO, Pluronic® F-68Wistar albino rats2.2
Nanoemulsion--5.94
Self-Microemulsifying Drug Delivery System (SMEDDS)--13-15
MicroemulsionFat-soluble and water-soluble constituents-6.3
Solid Lipid Nanoparticles (SLNs)--2.5

Data compiled from multiple sources.[2][10][13][14]

Experimental Protocol: Preparation of Andrographolide Solid Lipid Nanoparticles (SLNs)

This protocol outlines the high-pressure homogenization method for preparing SLNs to enhance the oral bioavailability of andrographolide.[7]

Materials:

  • Andrographolide

  • Solid lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate)

  • Surfactant (e.g., Lecithin, Tween® 80)

  • Deionized water

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the andrographolide in the melted lipid.

  • Preparation of the Aqueous Phase: Heat the deionized water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase and homogenize using a high-shear mixer for a few minutes to form a coarse pre-emulsion.

  • Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization for several cycles at an optimized pressure.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low clinical translation of andrographolide despite its promising pharmacological activities?

A1: The primary limitations hindering the clinical translation of andrographolide are its:

  • Poor aqueous solubility: This limits its dissolution in gastrointestinal fluids, a crucial step for absorption.[2][7]

  • Low oral bioavailability: This is a consequence of its poor solubility, extensive first-pass metabolism (primarily through sulfonation and glucuronidation), and efflux by the P-glycoprotein (P-gp) transporter.[7][8][15]

  • Chemical instability: The α,β-unsaturated γ-lactone ring in andrographolide's structure is susceptible to hydrolysis, especially in neutral to alkaline conditions, leading to a loss of biological activity.[16]

  • Rapid metabolism and clearance: Andrographolide is quickly metabolized and eliminated from the body, resulting in a short half-life.[7][15]

Logical Relationship between Andrographolide's Limitations and Formulation Solutions

G cluster_limitations Limitations of Andrographolide cluster_solutions Formulation Strategies solubility Poor Aqueous Solubility nano Nanoformulations (Nanoparticles, Nanoemulsions, SLNs) solubility->nano improves solid_disp Solid Dispersions solubility->solid_disp improves cocrystals Cocrystals solubility->cocrystals improves bioavailability Low Oral Bioavailability bioavailability->nano enhances bioavailability->solid_disp enhances instability Chemical Instability instability->cocrystals improves prodrugs Prodrugs/ Derivatives instability->prodrugs improves metabolism Rapid Metabolism & Clearance metabolism->nano protects from metabolism->prodrugs modifies

Caption: Overcoming Andrographolide's Limitations with Formulation Strategies.

Q2: How can the stability of andrographolide in aqueous solutions be improved for experimental purposes?

A2: Andrographolide is most stable in acidic conditions (pH 3.0-5.0).[16] To improve stability in aqueous solutions:

  • Control the pH: Use an acidic buffer system (e.g., citrate buffer) to maintain a pH in the optimal range.[16]

  • Reduce Storage Temperature: Store aqueous solutions at refrigerated temperatures (e.g., 4°C) to slow down degradation kinetics. For long-term storage, prepare stock solutions in organic solvents like DMSO and store at -20°C.[16]

  • Protect from Light: Store solutions in amber vials or otherwise protect them from light to prevent potential photolytic degradation.[16]

  • Use Cyclodextrins: For experiments requiring physiological pH (~7.4), cyclodextrin complexation can be employed to protect the labile lactone ring from hydrolysis.[16]

Q3: What are the key signaling pathways modulated by andrographolide that are relevant to its therapeutic effects?

A3: Andrographolide exerts its anti-inflammatory and anti-cancer effects by modulating several critical signaling pathways, including:

  • NF-κB (Nuclear Factor-kappa B) Pathway: This is a primary target. Andrographolide inhibits the activation of NF-κB, a key regulator of the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines.[17][18]

  • JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) Pathway: It can inhibit the phosphorylation of JAKs and STATs, which are crucial for cytokine signaling.[17]

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: Modulation of this pathway is also implicated in its anti-inflammatory and anti-cancer activities.[17]

Inhibitory Effect of Andrographolide on Pro-inflammatory Signaling Pathways

G cytokine Pro-inflammatory Cytokines receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak pi3k PI3K receptor->pi3k stat STAT jak->stat nfkb NF-κB stat->nfkb akt Akt pi3k->akt akt->nfkb inflammation Inflammatory Response nfkb->inflammation andro Andrographolide andro->jak inhibits andro->pi3k inhibits andro->nfkb inhibits

Caption: Andrographolide's Modulation of Inflammatory Pathways.

Q4: Are there any known drug-drug interactions with andrographolide that I should be aware of in my study design?

A4: Yes, andrographolide has the potential for significant drug-drug interactions. It can inhibit or induce cytochrome P450 (CYP) enzymes, which are responsible for metabolizing many conventional drugs.[15] Caution is advised when co-administering andrographolide with drugs metabolized by CYP1A2 and CYP2C9.[15] It is recommended to perform in vitro CYP inhibition assays to assess the potential for drug interactions with your specific compound of interest.

Q5: What are some of the adverse effects of andrographolide reported in clinical trials?

A5: While generally considered safe, especially in herbal preparations, some adverse effects have been reported. Mild to moderate gastrointestinal issues and skin reactions are the most common.[15] However, injectable forms of andrographolide derivatives have been associated with more severe adverse reactions, including anaphylaxis.[15] High doses have also raised concerns about potential hepatotoxicity and reproductive toxicity in preclinical studies.[15]

References

Navigating Andrographolide's Specificity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Guiyang, China - Researchers and drug development professionals working with andrographolide, a promising natural compound with a broad spectrum of pharmacological activities, now have access to a dedicated technical support center. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of off-target effects, aiming to enhance experimental reproducibility and therapeutic specificity.

Andrographolide's therapeutic potential is often hampered by its interaction with multiple signaling pathways, leading to unintended cellular responses.[1] This guide provides researchers with strategies to mitigate these effects through advanced drug delivery systems and chemical modifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of andrographolide?

A1: Andrographolide is known to interact with several key signaling pathways, which can result in off-target effects. These include the Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), Phosphatidylinositol-3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] While modulation of these pathways is often linked to its therapeutic benefits, it can also lead to unintended cellular activities.[1] Clinical studies on andrographolide derivatives have reported adverse reactions such as gastrointestinal disorders and skin issues.[1]

Q2: How can I improve the specificity of andrographolide in my experiments?

A2: Two primary strategies can enhance the specificity of andrographolide and minimize off-target effects: utilizing advanced drug delivery systems and employing chemical modification.[1]

  • Advanced Drug Delivery Systems: Encapsulating andrographolide within nanocarriers can improve its delivery to target tissues and cells. This approach reduces systemic exposure and minimizes interactions with unintended targets.[1] Various nanoformulations, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and micelles, have been developed to enhance bioavailability and targeted delivery.[3][4]

  • Chemical Modification: Synthesizing and utilizing derivatives of andrographolide can lead to improved selectivity and reduced toxicity.[5][6][7] Structure-activity relationship (SAR) studies help in identifying modifications that enhance the desired therapeutic effect while minimizing off-target interactions.[8][9]

Q3: What are the main challenges related to andrographolide's physicochemical properties?

A3: The primary challenges with andrographolide are its poor aqueous solubility and low bioavailability, which can lead to inconsistent results in both in vitro and in vivo models.[3][5][6][10] These properties also contribute to a short plasma half-life.[11][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citations
High cytotoxicity in non-target cells Off-target effects due to interactions with multiple signaling pathways.1. Utilize a targeted drug delivery system like ligand-conjugated nanoparticles to increase accumulation in target cells. 2. Switch to a chemically modified andrographolide derivative with a better selectivity profile.[1][5][6]
Inconsistent or poor bioavailability in in vivo models 1. Poor aqueous solubility of andrographolide. 2. First-pass metabolism and P-glycoprotein efflux.1. Formulate andrographolide in a drug delivery system like solid lipid nanoparticles (SLNs) or polymeric nanoparticles to enhance oral bioavailability. 2. Explore alternative administration routes that bypass first-pass metabolism, if applicable to the experimental design.[1][3]
Unexpected modulation of signaling pathways Andrographolide's promiscuous nature, affecting pathways like NF-κB, PI3K/Akt, and MAPK.1. Perform pathway analysis to confirm if the effect is directly from andrographolide. 2. Use a more specific andrographolide derivative if available. 3. Employ a targeted drug delivery system to limit the compound's distribution.[1]

Experimental Protocols

Protocol 1: Preparation of Andrographolide-Loaded PLGA Nanoparticles

This protocol is based on the emulsion solvent evaporation method.[1][13]

  • Organic Phase Preparation: Dissolve a specific amount of andrographolide and Poly(lactic-co-glycolic acid) (PLGA) in an organic solvent like ethyl acetate.[1][13]

  • Emulsification: Add the organic phase to an aqueous phase containing a surfactant (e.g., polyvinyl alcohol) and sonicate the mixture over an ice bath to form an oil-in-water emulsion.[1]

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.[1]

  • Nanoparticle Collection: Harvest the formed nanoparticles by ultracentrifugation.[1]

  • Washing: Wash the collected nanoparticles with deionized water and re-centrifuge to remove excess surfactant and unencapsulated drug.[1]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of andrographolide and its formulations.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of andrographolide or its nanoformulation for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control.[1]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of Andrographolide Formulations

FormulationParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Citation
Andrographolide-loaded SLN 193.84-22.883.70-[11]
Andrographolide-loaded PLGA Nanoparticles 135 ± 4-11.7 ± 2.4-2.6 ± 0.6[10][13]

Table 2: In Vitro Cytotoxicity of Andrographolide and its Formulations

Cell LineCompound/FormulationIC50 ValueCitation
HepG2 (Liver Cancer) Andrographolide-Phytosome4.02 ± 0.14 µM[2]
A549 (Lung Cancer) Paclitaxel15.9 nM[14]
A549 (Lung Cancer) Paclitaxel + 10 µM Andrographolide7.4 nM[14]
A549 (Lung Cancer) Paclitaxel + 20 µM Andrographolide1.1 nM[14]
A549 (Lung Cancer) Paclitaxel + 30 µM Andrographolide0.5 nM[14]

Visualizing Pathways and Processes

andrographolide_off_target_pathways cluster_pathways Signaling Pathways cluster_effects Cellular Effects andro Andrographolide NFkB NF-κB andro->NFkB JAK_STAT JAK/STAT andro->JAK_STAT PI3K_Akt_mTOR PI3K/Akt/mTOR andro->PI3K_Akt_mTOR Wnt_beta_catenin Wnt/β-catenin andro->Wnt_beta_catenin MAPK MAPK andro->MAPK inflammation Inflammation NFkB->inflammation regulates proliferation Proliferation JAK_STAT->proliferation regulates apoptosis Apoptosis PI3K_Akt_mTOR->apoptosis regulates PI3K_Akt_mTOR->proliferation regulates Wnt_beta_catenin->proliferation regulates MAPK->apoptosis regulates MAPK->proliferation regulates angiogenesis Angiogenesis experimental_workflow_nanoparticles cluster_formulation Nanoparticle Formulation cluster_evaluation Evaluation organic_phase 1. Prepare Organic Phase (Andrographolide + Polymer) emulsification 2. Emulsification (Add to aqueous phase and sonicate) organic_phase->emulsification evaporation 3. Solvent Evaporation emulsification->evaporation collection 4. Nanoparticle Collection (Ultracentrifugation) evaporation->collection washing 5. Washing collection->washing characterization Physicochemical Characterization (Size, Zeta Potential, EE%) washing->characterization in_vitro In Vitro Cytotoxicity Assay (e.g., MTT) characterization->in_vitro in_vivo In Vivo Bioavailability Studies in_vitro->in_vivo logical_relationship_strategies cluster_s1_details Examples cluster_s2_details Examples cluster_s3_details Examples problem Problem: Andrographolide Off-Target Effects & Low Bioavailability strategy1 Strategy 1: Advanced Drug Delivery Systems problem->strategy1 strategy2 Strategy 2: Chemical Modification problem->strategy2 strategy3 Strategy 3: Combination Therapy problem->strategy3 s1_1 Nanoparticles (PLGA, SLN) strategy1->s1_1 s1_2 Micelles strategy1->s1_2 s1_3 Liposomes strategy1->s1_3 s2_1 Esterification strategy2->s2_1 s2_2 Amide Derivatives strategy2->s2_2 s2_3 Michael Addition strategy2->s2_3 s3_1 With Chemotherapeutics (e.g., Paclitaxel) strategy3->s3_1 s3_2 With Antifungals (e.g., Amphotericin B) strategy3->s3_2 outcome Desired Outcome: Increased Specificity, Reduced Toxicity, & Improved Therapeutic Efficacy s1_1->outcome s1_2->outcome s1_3->outcome s2_1->outcome s2_2->outcome s2_3->outcome s3_1->outcome s3_2->outcome

References

Technical Support Center: Purification of Synthesized Andrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of their synthesized andrographolide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of andrographolide derivatives?

A1: Common impurities can be broadly categorized as:

  • Starting Materials: Unreacted andrographolide or other initial reagents.

  • Byproducts: Compounds formed from side reactions during the synthesis.

  • Reagents and Solvents: Residual catalysts, coupling agents, or solvents used in the reaction.

  • Degradation Products: Andrographolide and its derivatives can be unstable under certain conditions, leading to degradation. For instance, andrographolide is unstable in alkaline conditions and its stability is optimal between pH 3-5.[1]

Q2: What is the recommended first step in purifying a crude synthetic reaction mixture of an andrographolide derivative?

A2: An initial workup to remove bulk impurities is recommended. This typically involves an aqueous wash to remove water-soluble reagents and byproducts. If the derivative is sufficiently crystalline, direct crystallization from the crude mixture might be attempted. For many derivatives, a preliminary purification by column chromatography is a standard and effective approach.

Q3: How do I choose the right solvent system for crystallization?

A3: The ideal solvent for crystallization is one in which your derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. Methanol is a commonly used solvent for the crystallization of andrographolide.[2] A slow cooling process is generally recommended as it favors the formation of larger, purer crystals.[3]

Q4: My purified andrographolide derivative has a greenish or yellowish tint. How can I remove these color impurities?

A4: A greenish tint is often due to residual chlorophyll if the starting andrographolide was plant-derived. A yellowish tint can indicate the presence of other impurities. Treatment with activated charcoal is a common method for removing such pigments.[3][4] However, it's crucial to use a minimal amount of charcoal and limit the contact time to avoid significant loss of your product through adsorption.[3]

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying the purity of andrographolide and its derivatives.[4] Other useful techniques include:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point of pure andrographolide is approximately 228-230°C.[4][5]

  • Spectroscopic Methods: IR, NMR, and Mass Spectrometry can confirm the structure of the derivative and identify any impurities.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Product Loss During Extraction/Workup: The derivative may have partial solubility in the aqueous phase.Minimize the volume of aqueous washes. Perform back-extraction of the aqueous layers with an appropriate organic solvent.
Product Adsorption: Significant loss of product on silica gel during column chromatography or on activated charcoal during decolorization.For column chromatography, try a different stationary phase like alumina. For decolorization, reduce the amount of activated charcoal and the treatment time.[3]
Inefficient Crystallization: Poor recovery of crystals from the mother liquor.Optimize the crystallization solvent and cooling rate. A slower cooling process can improve crystal recovery.[3] Consider cooling to 4°C to maximize precipitation.[4]
Co-elution of Impurities in Column Chromatography Inappropriate Solvent System: The mobile phase may not have the right polarity to separate the derivative from a closely related impurity.Use a shallower solvent gradient or switch to an isocratic elution. Test different solvent systems using Thin Layer Chromatography (TLC) first to find the optimal separation conditions. A typical TLC mobile phase for andrographolide is Toluene:Ethyl Acetate:Formic Acid (5:4.5:0.5).[4]
Oily Product Instead of Crystals Presence of Impurities: Impurities can inhibit crystal formation.Re-purify the oil using column chromatography. Ensure all residual solvents are removed under high vacuum.
Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent for the derivative.Try a different solvent system, or use an anti-solvent precipitation technique.
Product Degradation During Purification pH Instability: Exposure to acidic or basic conditions during workup or chromatography.Andrographolide is most stable at a pH of 3-5.[1] Neutralize any acidic or basic reagents before purification. Use buffered aqueous solutions if necessary.
Thermal Instability: Exposure to high temperatures during solvent evaporation.Use a rotary evaporator at a reduced pressure and moderate temperature to remove solvents. Crystalline andrographolide is more stable to heat than its amorphous form.[6][7]

Quantitative Data Summary

Table 1: Purity of Andrographolide Achieved by Different Purification Methods

Purification Method Purity Achieved Reference
Preparative HPLC85.6%[5]
Cooling Crystallizationup to 95.2%[5]
Repeated Crystallization95-99%[4]
Multi-step (Solvent Extraction, Column Chromatography, Supercritical Fluid Anti-Solvent Crystallization)>99%[8]
Molecularly Imprinted Polymer (MIP) Purificationfrom 55.37% to 94.94%[9]

Table 2: Stability of Andrographolide at Different pH Values

pH Reaction Kinetics Half-life Degradation Rate Constant (k) Reference
2.0First-Order4.3 years6.5 x 10⁻⁵ per day[6]
4.0First-OrderStable, no degradation detected at 70°C over 7 daysNot Applicable[6]
6.0First-Order41 days2.5 x 10⁻³ per day[6]
8.0First-Order1.1 days9.9 x 10⁻² per day[6]

Experimental Protocols

Protocol 1: Decolorization using Activated Charcoal

  • Dissolve the crude or partially purified andrographolide derivative in a suitable solvent (e.g., methanol) with gentle heating.[4]

  • Add a small amount of activated charcoal (typically 1-2% w/w of the solute).

  • Stir the mixture at a slightly elevated temperature for 15-30 minutes.[4]

  • Filter the hot solution through a pad of celite or filter paper to remove the charcoal.

  • Rinse the filter cake with a small amount of the hot solvent to recover any adsorbed product.

  • Concentrate the filtrate using a rotary evaporator.[4]

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.[4]

  • Sample Loading: Dissolve the crude derivative in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and dry it. Carefully load the dried sample onto the top of the packed column.[4]

  • Elution: Start with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect the eluate in separate fractions.[4]

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure derivative.[4]

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[4]

Protocol 3: Recrystallization

  • Dissolve the impure derivative in a minimum amount of a suitable hot solvent (e.g., methanol).

  • If the solution is colored, perform decolorization with activated charcoal (see Protocol 1).

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • For improved crystal formation, place the solution in a refrigerator at 4°C.[4]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove residual impurities.[4]

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50°C).[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Synthesized Andrographolide Derivative workup Aqueous Workup crude_product->workup column_chromatography Column Chromatography workup->column_chromatography Primary Purification decolorization Decolorization (Activated Charcoal) crystallization Crystallization / Recrystallization decolorization->crystallization column_chromatography->decolorization Optional column_chromatography->crystallization purity_check Purity Assessment (HPLC, MP, NMR) crystallization->purity_check purity_check->column_chromatography Re-purify pure_product Pure Derivative (>95%) purity_check->pure_product Meets Purity Criteria

Caption: General workflow for the purification of synthesized andrographolide derivatives.

troubleshooting_workflow cluster_options Troubleshooting Options start Low Purity after Initial Purification check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities option1 Re-crystallization (Different Solvent System) check_impurities->option1 Crystalline Impurities option2 Column Chromatography (Modified Mobile Phase) check_impurities->option2 Closely Eluting Impurities option3 Preparative HPLC check_impurities->option3 Difficult to Separate Impurities end_node High Purity Product option1->end_node option2->end_node option3->end_node

Caption: Logical workflow for troubleshooting low purity of andrographolide derivatives.

stability_factors cluster_factors Key Factors Affecting Stability andro Andrographolide Derivative Stability ph pH (Stable at pH 3-5) andro->ph temp Temperature (Degrades at high temp) andro->temp form Physical Form (Crystalline > Amorphous) andro->form solvent Solvent (More stable in Chloroform) andro->solvent

References

Validation & Comparative

A Comparative Analysis of Andrographolide Versus Other Natural Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of andrographolide against other well-researched natural compounds: curcumin, resveratrol, and quercetin. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for potential therapeutic development.

Overview of Anti-inflammatory Mechanisms

Inflammation is a complex biological response involving various signaling pathways. A key pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Andrographolide, curcumin, resveratrol, and quercetin have all been shown to exert their anti-inflammatory effects by modulating these key pathways.[1][2][3][4]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative look at the anti-inflammatory efficacy of the four natural compounds.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Nitric oxide is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity. The half-maximal inhibitory concentration (IC50) values for NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines are presented below.

CompoundCell LineIC50 (µM)Reference
AndrographolideRAW 264.717.4 ± 1.1[3]
AndrographolideMouse Peritoneal7.9[2]
CurcuminRat Primary Microglia3.7[4]
CurcuminRAW 264.711.0 ± 0.59[5]
ResveratrolRAW 264.7~5-10[6][7]
QuercetinRAW 264.7Not explicitly stated, but significant inhibition at 9.5–39 µg/mL[8]

Note: Experimental conditions such as LPS concentration and incubation time may vary between studies, affecting direct comparability.

Table 2: In Vitro Inhibition of NF-κB Activation

The inhibition of NF-κB activation is a crucial mechanism for anti-inflammatory compounds. The IC50 values from luciferase reporter assays, which measure the transcriptional activity of NF-κB, are compared below.

CompoundCell LineIC50 (µM)Reference
AndrographolideELAM9-RAW264.7 (GFP reporter)Not explicitly stated, but potent inhibition shown[9]
CurcuminRAW 264.7 (luciferase reporter)18[10]
ResveratrolNot explicitly stated, but dose-dependent suppression observed[11]
QuercetinH460 (lung cancer cells)Effective inhibition at micromolar concentrations[12]

Note: The specific reporter system and cell type can influence the measured IC50 values.

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation. The table below shows the dose-dependent inhibition of paw edema by the four compounds.

CompoundAnimal ModelDose (mg/kg, p.o.)Paw Edema Inhibition (%)Reference
AndrographolideRat3 - 100Dose-dependent reduction[3]
CurcuminRat25 - 10030.43 - 34.88
CurcuminRat200 - 40032.61 - 58.97
ResveratrolMouse20Significant reduction[5]
QuercetinRat20Significant reduction[13]

Note: "p.o." refers to oral administration. The time point of measurement and the method of calculating inhibition may differ between studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

LPS-Induced Nitric Oxide Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with bacterial lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compound (Andrographolide, Curcumin, Resveratrol, or Quercetin) and the cells are pre-incubated for 1-2 hours.

  • Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) for 24 hours.

Nitric Oxide Quantification (Griess Assay):

  • After the 24-hour incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

  • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added to each well and incubated for another 10 minutes at room temperature, protected from light.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory effect of compounds on acute inflammation.

Animal Handling and Dosing:

  • Male Wistar or Sprague-Dawley rats (180-220 g) are used for the experiment. The animals are fasted overnight with free access to water before the experiment.

  • The test compounds (Andrographolide, Curcumin, Resveratrol, or Quercetin) are administered orally (p.o.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg, p.o.).

Induction and Measurement of Edema:

  • One hour after the administration of the test compounds, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured immediately before the carrageenan injection (V0) and at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage increase in paw volume is calculated using the formula: ((Vt - V0) / V0) * 100, where Vt is the paw volume at a specific time point.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of NF-κB, providing a direct measure of its activation or inhibition.

Cell Culture, Transfection, and Treatment:

  • HEK293T or other suitable cells are cultured in DMEM with 10% FBS.

  • Cells are seeded in 96-well plates and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization, using a suitable transfection reagent.

  • After 24 hours of transfection, the medium is replaced with fresh medium containing different concentrations of the test compounds.

  • The cells are pre-incubated for 1-2 hours, followed by stimulation with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

Luciferase Activity Measurement:

  • After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

  • The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The percentage inhibition of NF-κB activity is calculated relative to the stimulated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimuli cluster_receptor Receptors cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_output Inflammatory Mediators cluster_inhibitors Natural Compounds LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK MAPK Pathway TLR4->MAPK IKK IKK TNFR->IKK MAPK->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene Pro-inflammatory Gene Expression NFkB_nucleus->Gene Transcription Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines iNOS iNOS -> NO Gene->iNOS COX2 COX-2 -> Prostaglandins Gene->COX2 Andro Andrographolide Andro->IKK Cur Curcumin Cur->NFkB Res Resveratrol Res->MAPK Quer Quercetin Quer->NFkB_nucleus

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) and points of inhibition by natural compounds.

experimental_workflow cluster_invitro In Vitro Assays cluster_no Nitric Oxide Inhibition Assay cluster_nfkb NF-κB Luciferase Assay cluster_invivo In Vivo Assay cluster_edema Carrageenan-Induced Paw Edema seed_cells_no Seed Macrophages treat_no Treat with Compound + LPS seed_cells_no->treat_no incubate_no Incubate 24h treat_no->incubate_no griess Griess Assay incubate_no->griess measure_no Measure Absorbance griess->measure_no seed_cells_nfkb Seed Cells transfect Transfect with Reporter seed_cells_nfkb->transfect treat_nfkb Treat with Compound + Stimulus transfect->treat_nfkb incubate_nfkb Incubate 6-8h treat_nfkb->incubate_nfkb lyse Lyse Cells incubate_nfkb->lyse luciferase Measure Luciferase Activity lyse->luciferase dose_animal Administer Compound inject_carrageenan Inject Carrageenan dose_animal->inject_carrageenan measure_edema Measure Paw Volume inject_carrageenan->measure_edema

Caption: Simplified workflows for key in vitro and in vivo anti-inflammatory assays.

Conclusion

Andrographolide, curcumin, resveratrol, and quercetin all demonstrate significant anti-inflammatory properties through their modulation of key signaling pathways like NF-κB and MAPK. The quantitative data presented in this guide highlights their potential as therapeutic agents. While curcumin and andrographolide appear to have more robust data available regarding their IC50 values for in vitro inflammatory markers, resveratrol and quercetin also show potent in vivo efficacy. The choice of compound for further drug development would depend on a variety of factors including potency in specific inflammatory models, pharmacokinetic profiles, and safety. The experimental protocols and pathway diagrams provided herein serve as a resource for researchers to design and interpret further comparative studies in the field of natural anti-inflammatory drug discovery.

References

Andrographolide: A Potent Anticancer Agent in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has emerged as a promising natural compound with significant anticancer properties. Extensive preclinical research utilizing xenograft models has demonstrated its ability to inhibit tumor growth, induce programmed cell death (apoptosis), and modulate key signaling pathways across a spectrum of cancer types. This guide provides a comprehensive comparison of the anticancer efficacy of andrographolide in various xenograft models, supported by experimental data and detailed protocols to aid in the evaluation and design of future studies.

Comparative Efficacy of Andrographolide Across Xenograft Models

The antitumor activity of andrographolide has been validated in numerous xenograft studies. The following tables summarize the quantitative outcomes of andrographolide treatment in prostate, breast, colon, and lung cancer xenograft models.

Prostate Cancer
Cell LineXenograft ModelTreatment ProtocolKey Quantitative Outcomes
22RV1 Orthotopic10 mg/kg Andrographolide, intraperitoneal injection, 3 times/week for 4 weeks.Decreased tumor volume by three times compared to the control group.[1][2]
PC3 Subcutaneous5 mg/kg or 10 mg/kg Andrographolide, intraperitoneal injection, daily for 25 days.Significant reduction in tumor volume and weight at both doses.
DU145 Subcutaneous4 mg/kg Andrographolide, intraperitoneal injection, every other day for 3 weeks.Delayed tumor growth and significantly reduced tumor volume.[3]
Breast Cancer
Cell Line/ModelXenograft ModelTreatment ProtocolKey Quantitative Outcomes
MCF7 Subcutaneous150 mg/kg/day Andrographolide, oral gavage, for 16 days.Significant reduction in tumor volume and weight.[1]
MDA-MB-231 Subcutaneous50 mg/kg Andrographolide, intraperitoneal injection, every other day for 4 weeks.Significant inhibition of tumor growth.
MMTV-PyMT TransgenicAndrographolide administered in diet.Reduction in tumor volume and weight compared to the DMSO control.[1]
Colon Cancer
Cell LineXenograft ModelTreatment ProtocolKey Quantitative Outcomes
HCT116 Subcutaneous10 mg/kg Andrographolide, oral gavage, daily in combination with 5-Fluorouracil.Synergistically enhanced the antitumor effect of 5-FU.
SW620 Subcutaneous20 mg/kg Andrographolide, intraperitoneal injection, 3 times/week for 3 weeks.Suppressed tumor growth.
HT-29 SubcutaneousAGS-30 (Andrographolide derivative), dose not specified.Significantly suppressed tumor growth.[4]
Lung Cancer
Cell Line/ModelXenograft ModelTreatment ProtocolKey Quantitative Outcomes
H1975 SubcutaneousNot specified.Suppressed tumor growth, with better efficacy at higher concentrations.[5]
Lewis Lung Carcinoma SyngeneicNot specified.Suppressed tumor growth and prolonged survival time.[5]
hVEGF-A165 Transgenic TransgenicNot specified.Decreased tumor formation.[6]

Key Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its anticancer effects by targeting multiple signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling_Pathways cluster_0 Andrographolide cluster_1 Signaling Pathways cluster_2 Cellular Processes Andrographolide Andrographolide NFkB NF-κB Andrographolide->NFkB Inhibits JAK_STAT JAK/STAT Andrographolide->JAK_STAT Inhibits PI3K_AKT PI3K/AKT/mTOR Andrographolide->PI3K_AKT Inhibits Wnt Wnt/β-catenin Andrographolide->Wnt Inhibits MAPK MAPK Andrographolide->MAPK Inhibits Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibits Angiogenesis Angiogenesis NFkB->Angiogenesis Metastasis Metastasis NFkB->Metastasis JAK_STAT->Proliferation PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibits PI3K_AKT->Angiogenesis Wnt->Proliferation MAPK->Proliferation

Caption: Andrographolide inhibits key signaling pathways to suppress cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for establishing and evaluating the effects of andrographolide in xenograft models.

Prostate Cancer Orthotopic Xenograft Model
  • Animal Model: Severe Combined Immunodeficient (SCID) mice.[1]

  • Cell Line: 22RV1 human prostate cancer cells.[1]

  • Cell Implantation: 2.5 x 10^5 22RV1 cells are suspended in a mixture of PBS and collagen I and injected directly into the anterior prostate lobes of the SCID mice.[2]

  • Treatment Regimen: One week after cell injection, mice are treated with either a vehicle control or 10 mg/kg of andrographolide.[1][2] The administration is done via intraperitoneal injection, three times per week, for a duration of four weeks.[1][2]

  • Efficacy Evaluation: Tumor volume is measured periodically using calipers. At the end of the study, tumors are excised, weighed, and subjected to histological and immunohistochemical analyses to assess cell proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Breast Cancer Subcutaneous Xenograft Model
  • Animal Model: Five-week-old female BALB/c athymic nude mice.[1]

  • Cell Line: MCF7 human breast cancer cells.[1]

  • Cell Implantation: 1 x 10^7 MCF7 cells, mixed with Matrigel in a 1:1 ratio, are injected into the right flank of each mouse.[1]

  • Treatment Regimen: Four days post-injection, mice are randomized into groups and administered a vehicle control (e.g., 20% HPBCD), andrographolide (150 mg/kg per day), a standard therapy (e.g., fulvestrant), or a combination.[1] Treatment is administered via oral gavage and continues for 16 days.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., MCF7, 22RV1) start->cell_culture xenograft Xenograft Implantation (Subcutaneous or Orthotopic) cell_culture->xenograft animal_model Animal Model Preparation (e.g., Nude Mice) animal_model->xenograft randomization Tumor Growth & Animal Randomization xenograft->randomization treatment Treatment Administration (Andrographolide vs. Control) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint analysis Histology, IHC, Western Blot endpoint->analysis end End analysis->end

Caption: General workflow for xenograft model studies.

Conclusion

The collective evidence from xenograft model studies strongly supports the anticancer efficacy of andrographolide against a variety of malignancies. Its ability to significantly inhibit tumor growth and modulate critical oncogenic signaling pathways highlights its potential as a standalone or adjunct therapeutic agent. The data and protocols presented in this guide offer a valuable resource for researchers to build upon these promising preclinical findings and further explore the clinical translation of andrographolide in oncology.

References

A Comparative Guide to the Bioactivity of Andrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a labdane diterpenoid extracted from the Andrographis paniculata plant, has garnered significant attention for its wide array of pharmacological activities. However, its clinical application is often hampered by poor solubility and bioavailability. This has led to the synthesis of numerous derivatives aimed at enhancing its therapeutic potential. This guide provides an objective comparison of the bioactivity of various andrographolide derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

Comparative Bioactivity Data

The therapeutic efficacy of andrographolide derivatives has been extensively studied across several domains, primarily focusing on their anticancer, anti-inflammatory, and antiviral properties. The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the potency of different derivatives.

Anticancer Activity

The cytotoxic effects of andrographolide derivatives against various cancer cell lines are a key area of investigation. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Derivative Name/ModificationCancer Cell LineIC50 (µM)Reference
Andrographolide HCT-116 (Colon)>10[1]
A549 (Lung)3.5[1]
PC-3 (Prostate)5.9[1]
3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide HCT-116 (Colon)0.85[1]
3,19-benzylidene acetal derivative A549 (Lung)6.6[1]
Methyl sulfonyl derivative (4a) NCI-H187 (Small Lung Cancer)Potent[2]
Ethyl sulfonyl derivative (4b) K562 (Leukemia)Potent[2]
Andrographolide-19-oic acids HCT-116 (Colon) & MCF-7 (Breast)1-3[1]

Note: "Potent" indicates that the study reported significant activity without specifying the exact IC50 value.

Anti-inflammatory Activity

The anti-inflammatory potential of andrographolide derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Derivative Name/ModificationCell LineBioassayIC50 (µM)Reference
Andrographolide RAW 264.7 (Macrophage)NO Inhibition21.9[3]
14-deoxy-11,12-didehydroandrographolide RAW 264.7 (Macrophage)NO Inhibition94.12 ± 4.79[4]
Neoandrographolide RAW 264.7 (Macrophage)NO Inhibition>100[4]
Andrograpanin RAW 264.7 (Macrophage)NO Inhibition>100[4]
Antiviral Activity

The antiviral efficacy of these derivatives is assessed against a variety of viruses, with the half-maximal effective concentration (EC50) and IC50 being key metrics.

Derivative Name/ModificationVirusCell LineEC50/IC50 (µM)Selectivity Index (SI)Reference
Andrographolide DENV-2HepG221.304 (EC50)-[5]
DENV-2HeLa22.739 (EC50)-[5]
HIVMT249.0 µg/mL (EC50)-[5]
SARS-CoV-2Calu-30.034 (IC50)1707[5]
14-deoxy-11,12-didehydroandrographolide Influenza A (IAV)A5495 ± 1 µg/mL (IC50)-[5]
IAVMDCK38 ± 1 µg/mL (IC50)-[5]
HIVMT256.8 µg/mL (EC50)-[5]
14-α-lipoyl andrographolide (AL-1) IAV (H9N2)MDCK8.4 (EC50)-[5]
IAV (H5N1)MDCK15.2 (EC50)-[5]
IAV (H1N1)MDCK7.2 (EC50)-[5]
14-aryloxy analogue DENVHEK293T/1722.6 (EC50)6.6[6]
ZIKVA54927.9 (EC50)9.8[6]
3-nitrobenzylidene derivative HIV-0.51 (IC50)-[6]
2,6-dichloro-nicotinoyl ester derivative HIV--12,474[6]
Aza-andrographolide derivative (4y) HCoV-229EMRC510.1 (EC50)>9.9[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the bioactivity of andrographolide derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the andrographolide derivatives and incubate for a specified period (e.g., 72 hours).[8]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[8][9]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8][9]

Anti-inflammatory Assessment: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.

Procedure:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-incubate the cells with different concentrations of the andrographolide derivatives for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.[10]

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.[10]

  • Griess Reaction:

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[10]

    • Alternatively, a two-step process can be used: add 50 µL of 1% sulfanilamide, incubate for 5-10 minutes, then add 50 µL of 0.1% NED.[11]

  • Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.[10][11]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10][11] The quantity of nitrite is determined from a sodium nitrite standard curve.[10]

Antiviral Assessment: Plaque Reduction Assay

The plaque reduction assay is the standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture by 50% (IC50).

Procedure:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.[12][13]

  • Virus Titration: Perform serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (typically 50-100 per well).[12]

  • Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the andrographolide derivative for 1 hour. Subsequently, infect the cells with the virus at the predetermined multiplicity of infection (MOI).[12]

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.[12]

  • Overlay Application: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the derivative. This restricts the spread of the virus to adjacent cells.[12][13]

  • Incubation: Incubate the plates for 2-3 days, or until plaques are visible.[12]

  • Plaque Visualization:

    • Fix the cells with a formaldehyde solution.[12]

    • Remove the overlay and stain the cells with a solution like crystal violet.[12]

  • Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the derivative that reduces the plaque number by 50% compared to the virus control.

Signaling Pathways and Mechanisms of Action

Andrographolide and its derivatives exert their diverse biological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anticancer Signaling Pathways

The anticancer activity of andrographolide derivatives is often attributed to their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling cascades.

anticancer_pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Andrographolide Andrographolide IKK IKK Andrographolide->IKK PI3K PI3K Andrographolide->PI3K IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Proliferation Proliferation NFkB_nucleus->Proliferation promotes Angiogenesis Angiogenesis NFkB_nucleus->Angiogenesis promotes Anti_apoptosis Anti-apoptosis NFkB_nucleus->Anti_apoptosis promotes Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth mTOR->Cell_Growth promotes Survival Survival mTOR->Survival promotes

Caption: Inhibition of NF-κB and PI3K/Akt/mTOR pathways by andrographolide derivatives.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects are largely mediated by the inhibition of the NF-κB pathway, which is a central regulator of inflammatory responses.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_genes activates transcription Andrographolide Andrographolide Andrographolide->IKK

Caption: Andrographolide derivatives inhibit the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

A systematic workflow is essential for the efficient screening and evaluation of novel andrographolide derivatives.

experimental_workflow cluster_synthesis Derivative Generation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis & Purification of Andrographolide Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (Griess Assay) Characterization->Anti_inflammatory Antiviral Antiviral Screening (Plaque Reduction Assay) Characterization->Antiviral IC50_EC50 IC50/EC50 Determination Cytotoxicity->IC50_EC50 Anti_inflammatory->IC50_EC50 Antiviral->IC50_EC50 SAR Structure-Activity Relationship (SAR) Analysis IC50_EC50->SAR Lead_selection Lead Compound Selection SAR->Lead_selection

Caption: A typical experimental workflow for the evaluation of andrographolide derivatives.

References

Andrographolide: A Comparative Guide to Clinical Efficacy and Systematic Reviews

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of andrographolide's performance across various therapeutic areas, supported by data from clinical trials and systematic reviews. Andrographolide, a labdane diterpenoid from Andrographis paniculata, has been investigated for its anti-inflammatory, antiviral, and anti-cancer properties.[1][2] This document synthesizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate informed research and development decisions.

Efficacy in Upper Respiratory Tract Infections (URTIs)

Systematic reviews and meta-analyses consistently support the use of Andrographis paniculata, standardized for andrographolide, for the symptomatic treatment of uncomplicated URTIs.[3][4][5] The evidence indicates superiority over placebo in reducing the severity and duration of symptoms like cough and sore throat.[3][4]

Quantitative Data Summary: URTIs
Study/Review Comparison Outcome Measure Result 95% Confidence Interval (CI) p-value Citations
Poolsup N, et al. (2004)Andrographis vs. PlaceboSymptom Severity Score (Mean Difference)10.85 points lower with Andrographis[10.36, 11.34]<0.0001[3][6]
Hu XY, et al. (2017)A. paniculata vs. PlaceboCough Improvement (Standardized Mean Difference)-0.39[-0.67, -0.10]<0.05[3][4]
Hu XY, et al. (2017)A. paniculata vs. PlaceboSore Throat Improvement (Standardized Mean Difference)-1.13[-1.37, -0.89]<0.05[3][4]
Cáceres DD, et al. (1997)Andrographis vs. PlaceboTotal Recovery67.5% (Andrographis) vs. 36% (Placebo)Not Reported<0.05[3]
Thamlikitkul V, et al. (1991)Andrographis (6g/day) vs. Paracetamol (3.9g/day)Eradication of Sore Throat & Fever (Day 3)29.7% (Andrographis) vs. 30.6% (Paracetamol)No Significant Difference>0.05[6][7]
Key Experimental Protocol: RCT in Uncomplicated URTIs
  • Objective: To evaluate the efficacy of a standardized Andrographis paniculata extract compared to placebo in reducing symptoms of uncomplicated URTIs.[7]

  • Study Design: A randomized, double-blind, placebo-controlled trial.[7]

  • Participants: Adult patients (n=158) diagnosed with the common cold, with symptoms appearing within 72 hours of enrollment.[7]

  • Intervention: Patients received either a standardized extract of A. paniculata (equivalent to 60 mg andrographolide per day) or a placebo for five days.[7]

  • Primary Outcome Measures: Assessment of symptom severity for nasal discharge, sore throat, fatigue, and sleep disturbance, measured on a defined scale.[7]

  • Results: The treatment group showed a significantly greater improvement in all symptoms by day four compared to the placebo group (p < 0.01).[7]

Associated Signaling Pathway: NF-κB Inhibition

Andrographolide's efficacy in inflammatory conditions like URTIs is largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8] NF-κB is a primary regulator of the inflammatory response. By blocking this pathway, andrographolide reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby alleviating inflammatory symptoms.[8][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Viruses, Bacteria) IKK IKK Complex ProInflammatory_Stimuli->IKK Activates IkB IκBα (Degraded) IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB_IkB->IkB Dissociates NFkB_IkB->NFkB Dissociates DNA DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Transcription->Cytokines Andrographolide Andrographolide Andrographolide->IKK Inhibits Andrographolide->NFkB Inhibits Translocation

Caption: Andrographolide inhibits the NF-κB inflammatory pathway.

Efficacy in COVID-19

Andrographolide has been investigated as a potential treatment for mild to moderate COVID-19 due to its anti-inflammatory and antiviral properties.[10] Clinical trials have shown mixed but promising results, particularly in symptom reduction and modulation of inflammatory markers.

Quantitative Data Summary: COVID-19
Study/Review Design Participants (n) Intervention Comparison Key Outcomes & Results Citations
Siripongboonsitti S, et al. (2021)RCT57A. paniculata extract (APE) (180 mg andrographolide/day) for 5 daysPlaceboPneumonia occurrence: 0% in APE group vs. 10.7% in placebo group (p=0.039).[11]
Prasoppokakorn T, et al. (2024)RCT82Andrographolide + FavipiravirFavipiravir aloneSignificant reduction in cough on day 7 (30.2% vs. 56.4%, p=0.017) and day 14 (9.3% vs. 17.9%, p=0.025).[12][13]
Prasoppokakorn T, et al. (2024)RCT82Andrographolide + FavipiravirFavipiravir aloneSignificantly lower CRP (5.8 vs. 18.4 mg/L, p=0.019) and IL-6 (2.0 vs. 21.8 pg/mL, p=0.001) on day 7.[12][13]
Zhang et al. (2021)Systematic Review & Meta-analysis660Single-herb AP productsAntivirals or Supportive CareNo significant improvements in fever resolution (RR 1.12) or cough resolution (RR 0.98).[10]
Key Experimental Protocol: RCT in Mild COVID-19
  • Objective: To determine the additional effect and safety of andrographolide in mild COVID-19 patients already treated with favipiravir.[12][13]

  • Study Design: A multicenter, open-labeled, randomized controlled trial conducted from October 2021 to February 2022.[12][13]

  • Participants: 82 patients with mild COVID-19.[12][13]

  • Intervention: Patients were randomized to receive either a combination of andrographolide and favipiravir (n=43) or favipiravir monotherapy (n=39).[12][13]

  • Primary & Secondary Outcome Measures: The primary outcome was the rate of severe pneumonia. Secondary outcomes included symptom improvement and levels of inflammatory biomarkers (CRP, IL-6) on days 7 and 14.[12][13]

  • Results: While no patients developed severe pneumonia, the combination therapy group showed a significant reduction in cough and lower levels of CRP and IL-6 at day 7 compared to the favipiravir-only group.[12][13]

RCT_Workflow Screening Patient Screening (e.g., Mild COVID-19 Diagnosis) Consent Informed Consent Screening->Consent Randomization Randomization (1:1) Consent->Randomization GroupA Group A: Andrographolide + Standard Care Randomization->GroupA GroupB Group B: Placebo / Standard Care Randomization->GroupB Treatment Treatment Period (e.g., 5-14 Days) GroupA->Treatment GroupB->Treatment FollowUp1 Follow-up & Data Collection (e.g., Day 7) Treatment->FollowUp1 FollowUp2 Follow-up & Data Collection (e.g., Day 14) FollowUp1->FollowUp2 Analysis Data Analysis (Primary & Secondary Outcomes) FollowUp1->Analysis FollowUp2->Analysis

Caption: Generalized workflow of a randomized controlled trial.

Efficacy in Cancer

The anti-cancer properties of andrographolide have been demonstrated in numerous preclinical models, with investigations into its effects on cell cycle arrest, apoptosis, and key signaling pathways.[1][14] While clinical data is still emerging, andrographolide has entered clinical trials for some cancer types.[15]

Preclinical and Clinical Study Summary: Cancer
Cancer Type Study Type Key Findings Citations
Colorectal CancerIn vitroInduces cell-cycle arrest and apoptosis.[14][16]
Colorectal CancerClinical TrialA trial (NCT01993472) has tested andrographolide's efficacy alone and in combination with capecitabine.[15]
Pancreatic CancerIn vivo (Mice)Reduced tumor volume in xenograft models.[15]
OsteosarcomaIn vitroInduces apoptosis via the ROS/JNK pathway.[1][16]
GlioblastomaIn vitroInduces G2/M cell cycle arrest and apoptosis via the ERK1/2 /c-Myc/p53 signaling pathway.[1]
Esophageal CancerClinical TrialA prospective cohort study (NCT04196075) is evaluating its effect on palliative management.[17]
Associated Signaling Pathway: JAK/STAT Inhibition

Andrographolide has been shown to modulate the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is often deregulated in cancer.[15] It can inhibit the phosphorylation of JAK1, JAK2, and STAT3, preventing STAT3 from moving into the nucleus to activate genes involved in cell proliferation and survival.[15]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates pSTAT p-STAT3 Dimer p-STAT3 Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene (Proliferation, Survival) Andrographolide Andrographolide Andrographolide->JAK Inhibits Phosphorylation

Caption: Andrographolide inhibits the JAK/STAT signaling pathway.

Efficacy in Metabolic Syndrome

Preclinical evidence suggests that andrographolide and its derivatives may have a beneficial role in managing components of metabolic syndrome, including diabetes, hyperlipidemia, and obesity.[18][19][20] The effects are primarily demonstrated in animal models.

Data Summary from Preclinical Studies: Metabolic Syndrome
Component Model Intervention Key Outcomes & Results Citations
Hyperlipidemia High-fat diet mice/ratsAndrographolide & NeoandrographolideDose-dependent reduction in LDL-C, Triglycerides (TGs), and Total Cholesterol (TC).[18]
Hyperlipidemia RodentsSynthetic andrographolide derivativesSignificant reduction in TG, TC, and LDL-C; increase in HDL-C.[18]
Diabetes Streptozotocin-induced diabetic ratsAndrographolideDose-dependent reduction in plasma glucose; increased glucose transporter (GLUT4) expression in skeletal muscle.[21]
Obesity / Diabesity Fructose-fed & high-fat diet ratsA. paniculata extract (standardized)Dose-dependent reduction in body weight, plasma glucose, insulin, TC, and TGs. Efficacy at 200 mg/kg/day was comparable to Atorvastatin.[22]
Key Experimental Protocol: Rat Obesity Model
  • Objective: To investigate the metabolic effects of a standardized Andrographis paniculata extract in rat models of diabesity.[22]

  • Study Design: Controlled animal study using fructose-fed and high-fat diet-fed rats.[22]

  • Intervention: Daily oral administration of A. paniculata extract (50, 100, and 200 mg/kg/day) for ten days.[22]

  • Comparison: A standard anti-hyperlipidemic drug, Atorvastatin (10 mg/kg/day).[22]

  • Outcome Measures: Changes in body weight, plasma glucose, insulin, total cholesterol, triglycerides, and LDL-cholesterol levels.[22]

  • Results: The extract produced significant, dose-dependent improvements in all measured metabolic parameters, with the highest dose showing efficacy comparable to Atorvastatin.[22]

References

Andrographolide vs. Standard-of-Care: A Head-to-Head Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of andrographolide, a bioactive compound from the plant Andrographis paniculata, against established standard-of-care drugs. We will delve into its performance in treating upper respiratory tract infections, inflammatory conditions, and its potential in oncology, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Upper Respiratory Tract Infections (URTIs)

Andrographolide has been clinically evaluated for its efficacy in alleviating symptoms of uncomplicated URTIs, with some studies comparing it directly to the standard-of-care analgesic and antipyretic, paracetamol (acetaminophen).

Data Presentation: Andrographolide vs. Paracetamol for Pharyngotonsillitis
Outcome MeasureAndrographolide (6 g/day )Paracetamol (3.9 g/day )Andrographolide (3 g/day )Citation
Fever Relief (Day 3) 68.1% of patients67.3% of patients26.1% of patients[1]
Sore Throat Relief (Day 3) 29.7% of patients30.6% of patients8.7% of patients[1]
Clinical Efficacy (Day 7) No significant difference between groupsNo significant difference between groupsNo significant difference between groups[1]

Note: The study concluded that high-dose Andrographis paniculata was as effective as paracetamol in providing relief from fever and sore throat by day 3.

Experimental Protocols: Clinical Trial for Pharyngotonsillitis

Study Design: A randomized, double-blind study was conducted with 152 adult patients diagnosed with pharyngotonsillitis.[1]

Inclusion Criteria: Adult patients with a diagnosis of pharyngotonsillitis.

Treatment Groups:

  • High-Dose Andrographolide: 6 g/day of Andrographis paniculata

  • Low-Dose Andrographolide: 3 g/day of Andrographis paniculata

  • Paracetamol: 3.9 g/day

Duration: 7 days.

Outcome Measures: The primary outcomes were the relief of fever and sore throat, assessed at day 3 and day 7 of treatment.

Workflow of a Randomized Controlled Trial for URTIs

URTI_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis s1 Patients with URTI Symptoms s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 rand Randomization s3->rand tg1 Andrographolide Group rand->tg1 tg2 Standard-of-Care Group (e.g., Paracetamol) rand->tg2 tg3 Placebo Group rand->tg3 f1 Symptom Severity Assessment (e.g., VAS scores) tg1->f1 f2 Adverse Event Monitoring tg1->f2 tg2->f1 tg2->f2 tg3->f1 tg3->f2 f3 Data Analysis f1->f3 f2->f3 Andrographolide_Pathway cluster_andro Andrographolide's Mechanism cluster_nucleus Nucleus Andro Andrographolide IKK IKK Andro->IKK Inhibits JAK JAK1/2 Andro->JAK Inhibits NFkB_p50_p65_IkB NF-κB (p50/p65) - IκB IKK->NFkB_p50_p65_IkB Phosphorylates IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_p50_p65 IκB degradation Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene Inflammation Inflammation Gene->Inflammation NSAID_Pathway cluster_nsaid NSAID Mechanism NSAIDs NSAIDs COX1_2 COX-1 & COX-2 NSAIDs->COX1_2 Inhibit Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 AA->COX1_2 PGs Prostaglandins COX1_2->PGs Inflammation, Pain, Fever Inflammation, Pain, Fever PGs->Inflammation, Pain, Fever Cancer_Screening_Workflow cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis c1 Cancer Cell Line Seeding (96-well plate) c2 Incubation c1->c2 t1 Addition of Andrographolide or Standard Chemotherapy (various concentrations) c2->t1 t2 Incubation (24, 48, or 72h) t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate a1->a2 a3 Add Solubilizing Agent a2->a3 a4 Measure Absorbance a3->a4 d1 Calculate Cell Viability a4->d1 d2 Determine IC50 Values d1->d2

References

Assessing the Reproducibility of Published Andrographolide Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the existing scientific literature on andrographolide, the principal bioactive component of Andrographis paniculata, reveals both promising therapeutic potential and significant challenges in the reproducibility of published findings. This guide provides a comparative overview of quantitative data from various studies, details common experimental protocols to highlight potential sources of variability, and visualizes key signaling pathways and workflows to aid researchers, scientists, and drug development professionals in designing robust and reproducible experiments.

The therapeutic efficacy of andrographolide in areas such as inflammation, cancer, and respiratory infections has been a subject of intense research. However, a closer examination of the literature reveals inconsistencies in reported quantitative data, such as IC50 values, which can be attributed to a variety of factors. These include differences in the source and purity of andrographolide, variations in experimental protocols, and the inherent biological variability of the systems under investigation. This guide aims to provide a clear and objective comparison of published data to assist researchers in navigating the complexities of andrographolide research and in developing standardized methodologies to enhance the reproducibility of future studies.

Data Presentation: A Comparative Look at Andrographolide's Bioactivity

The following tables summarize the quantitative data on the anti-cancer and anti-inflammatory activities of andrographolide from various studies. It is crucial to note that direct comparison of these values should be approached with caution due to the diverse experimental conditions employed in each study.

Table 1: Comparative Anti-Cancer Activity of Andrographolide (IC50 Values in µM)
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
MCF-7 Breast Cancer63.19 ± 0.0324
32.90 ± 0.0248
31.93 ± 0.0472
MDA-MB-231 Breast Cancer65.00 ± 0.0224
37.56 ± 0.0348
30.56 ± 0.0372
KB Oral Cancer106 ± 1Not Specified
CACO-2 Colorectal Cancer32.46 (as a fraction)Not Specified
Ramos Lymphoma2048
Granta Lymphoma4048
HF-1 Lymphoma1548
SUDHL4 Lymphoma3048

Note: The IC50 values can vary significantly based on the assay used (e.g., MTT, XTT), cell density, and passage number of the cell line.

Table 2: Comparative Anti-inflammatory Activity of Andrographolide
AssayCell/Model SystemIC50 (µM)StimulantReference
Nitric Oxide (NO) Production RAW 264.7 Macrophages6.4 - 36.7LPS
RAW 264.7 Macrophages13.1 - 39.5poly(I:C)
RAW 264.7 Macrophages16.3 - 43.7pam3CSK
Prostaglandin E2 (PGE2) Production RAW 264.7 Macrophages8.8LPS
TNF-α Release LPS-stimulated Macrophages21.9LPS
LPS-stimulated RAW 264.7 Cells23.3LPS
IFN-γ Release LPS-stimulated RAW 264.7 Cells31.4LPS
IL-1β Release LPS-stimulated RAW 264.7 Cells18.1LPS

Note: The type of stimulant used to induce an inflammatory response and the specific endpoint measured can significantly impact the observed IC50 values.

Experimental Protocols: Highlighting Methodological Variations

The reproducibility of experimental results is critically dependent on the detailed and accurate reporting of methodologies. Below are detailed protocols for key experiments cited in andrographolide research, with an emphasis on parameters that can introduce variability.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. Variability source: Cell density and passage number can affect cellular metabolism and drug sensitivity.

  • Compound Treatment: Treat cells with a serial dilution of andrographolide (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) must be included. Variability source: The final concentration of the vehicle and the exposure time are critical parameters.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Variability source: Incubation time with MTT can influence the amount of formazan produced.

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Quantification of Andrographolide: High-Performance Liquid Chromatography (HPLC)

Accurate quantification of andrographolide in extracts or formulations is essential for dose-dependent studies.

Protocol:

  • Standard Preparation: Prepare a stock solution of pure andrographolide in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a standard curve.

  • Sample Preparation:

    • Extraction from Plant Material: Macerate or sonicate a known weight of dried plant material with a suitable solvent (e.g., methanol, ethanol). The choice of solvent and extraction method significantly impacts the yield.

    • Filtration: Filter the extract through a 0.22 or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of solvents, commonly acetonitrile and water or methanol and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 223-230 nm.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Quantification: Determine the concentration of andrographolide in the samples by comparing the peak area with the standard curve.

In Vivo Anti-Inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used. Variability source: The species, strain, age, and weight of the animals can influence the inflammatory response.

  • Compound Administration: Administer andrographolide (e.g., 10-100 mg/kg) or vehicle orally or via intraperitoneal injection one hour before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To further clarify the complex mechanisms and processes involved in andrographolide research, the following diagrams have been generated using Graphviz.

andrographolide_signaling_pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK PI3K PI3K Inflammatory Stimuli->PI3K IκBα Phosphorylation IκBα Phosphorylation IKK->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Translocation NF-κB (p65/p50) Translocation IκBα Degradation->NF-κB (p65/p50) Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB (p65/p50) Translocation->Pro-inflammatory Gene Expression MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) AP-1 Activation AP-1 Activation MAPK (ERK, JNK, p38)->AP-1 Activation AP-1 Activation->Pro-inflammatory Gene Expression Akt Phosphorylation Akt Phosphorylation PI3K->Akt Phosphorylation mTOR Activation mTOR Activation Akt Phosphorylation->mTOR Activation Cell Growth & Proliferation Cell Growth & Proliferation mTOR Activation->Cell Growth & Proliferation Andrographolide Andrographolide Andrographolide->IKK Inhibition Andrographolide->MAPK (ERK, JNK, p38) Inhibition Andrographolide->Akt Phosphorylation Inhibition

Caption: Key signaling pathways modulated by andrographolide.

experimental_workflow_andrographolide cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Start Start Plant Material (Andrographis paniculata) Plant Material (Andrographis paniculata) Start->Plant Material (Andrographis paniculata) End End Extraction Extraction Plant Material (Andrographis paniculata)->Extraction Quantification (HPLC) Quantification (HPLC) Extraction->Quantification (HPLC) In Vitro Studies In Vitro Studies Quantification (HPLC)->In Vitro Studies In Vivo Studies In Vivo Studies Quantification (HPLC)->In Vivo Studies Cell Culture Cell Culture In Vitro Studies->Cell Culture Animal Model Selection Animal Model Selection In Vivo Studies->Animal Model Selection Data Analysis & Interpretation Data Analysis & Interpretation Data Analysis & Interpretation->End Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (e.g., NO, Cytokine) Anti-inflammatory Assay (e.g., NO, Cytokine) Cell Culture->Anti-inflammatory Assay (e.g., NO, Cytokine) Cytotoxicity Assay (MTT)->Data Analysis & Interpretation Anti-inflammatory Assay (e.g., NO, Cytokine)->Data Analysis & Interpretation Dose-Response Study Dose-Response Study Animal Model Selection->Dose-Response Study Efficacy & Toxicity Evaluation Efficacy & Toxicity Evaluation Dose-Response Study->Efficacy & Toxicity Evaluation Efficacy & Toxicity Evaluation->Data Analysis & Interpretation

Validating In Silico Predictions of Andrographolide's Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer activity.[1][2][3][4] The identification of its molecular targets is crucial for understanding its mechanism of action and for the development of novel therapeutics. In recent years, in silico approaches such as network pharmacology and molecular docking have become instrumental in predicting the potential protein targets of andrographolide.[2][5][6][7] However, experimental validation remains the gold standard to confirm these computational hypotheses. This guide provides a comparative overview of the experimental validation of in silico predicted targets of andrographolide, presenting supporting data and detailed methodologies.

Comparison of In Silico Predicted and Experimentally Validated Targets

Computational studies have predicted a wide array of molecular targets for andrographolide. Subsequent experimental validations have confirmed its interaction with several key proteins involved in inflammation and cancer signaling pathways. Below is a summary of these findings.

Predicted TargetIn Silico MethodExperimental Validation MethodKey FindingsReference
NF-κB (p65 subunit) Network Pharmacology, Molecular DockingELISA-based Transcription Factor Activity Assay, Western BlotAndrographolide inhibits the nuclear translocation of the p65 subunit of NF-κB, a central mediator of inflammation.[1][1][8]
MMP9 Molecular DockingNot specified in detail in the provided text, but implied through network pharmacology validation.Molecular docking suggested a high binding affinity between andrographolide and MMP9.[2][2]
JAK2 Molecular DockingNot specified in detail in the provided text, but implied through network pharmacology validation.Andrographolide was predicted to form hydrogen bonds with the JAK2 protein.[2][2]
PRKCA Molecular DockingNot specified in detail in the provided text, but implied through network pharmacology validation.Molecular docking analysis indicated that andrographolide forms hydrogen bonds with PRKCA.[2][2]
Survivin Molecular DockingCytotoxicity Assay (in human Breast Cancer Stem Cells)In silico docking showed high affinity. In vitro assays confirmed a significant cytotoxic effect of andrographolide on human Breast Cancer Stem Cells (BCSCs).[9][9]
Bcl-xL Molecular Docking, Molecular Dynamics SimulationsNot specified in detail in the provided text, but implied through computational analysis.Andrographolide and its derivatives exhibit stable and strong interactions with the Bcl-xL protein, suggesting a role in apoptosis induction.[10][10]
TNF-α Network Pharmacology, Molecular DockingNot specified in detail in the provided text, but implied through network pharmacology validation.Andrographolide is predicted to target TNF-α, a key cytokine in the inflammatory response.[11][12][11][12]
IL-6 Network Pharmacology, Molecular DockingNot specified in detail in the provided text, but implied through network pharmacology validation.Andrographolide has been shown to suppress tumor growth by inhibiting the expression of IL-6.[12][13][12][13]
Caspase-3 Molecular DockingNot specified in detail in the provided text, but implied through computational analysis.Molecular docking studies showed that caspase-3 has a good binding affinity with andrographolide, suggesting it can increase caspase-3 activity in colorectal cancer cells.[14][14]
VEGFR-2 Molecular DockingNot specified in detail in the provided text, but implied through computational analysis.Andrographolide is suggested to inhibit angiogenesis by binding to VEGFR-2.[15][14][15]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the protocols for key experiments used to validate the in silico predicted targets of andrographolide.

ELISA-based Transcription Factor Activity Assay (for NF-κB Activation)

This assay measures the activation of transcription factors, such as NF-κB, by quantifying their binding to specific DNA consensus sequences.

Methodology: [1]

  • Nuclear Extract Preparation: Isolate nuclear extracts from cells (e.g., peripheral blood mononuclear cells or tissue biopsies) that have been treated with andrographolide or a control.

  • Assay Procedure:

    • Add the prepared nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

    • Incubate to allow the active NF-κB in the nuclear extract to bind to the oligonucleotide.

    • Add a primary antibody specific for the p65 subunit of NF-κB, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Wash the wells between each step to remove unbound components.

    • Add a chromogenic substrate (e.g., TMB) and incubate in the dark.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • The intensity of the color is proportional to the amount of activated NF-κB p65 bound to the plate.

Molecular Docking

Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (e.g., andrographolide) to a target protein.

Methodology: [2]

  • Ligand and Protein Preparation:

    • Obtain the 3D structure of andrographolide from a database like PubChem.

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the ligand and protein structures by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.

  • Docking Simulation:

    • Define the binding site (grid box) on the target protein.

    • Run the docking simulation using software like AutoDock Vina to predict the binding poses and calculate the binding affinity (docking score).

  • Analysis:

    • Analyze the docking results to identify the best binding pose and the interactions (e.g., hydrogen bonds) between the ligand and the protein.

MTT Assay (for Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Methodology: [16]

  • Cell Culture and Treatment:

    • Seed cells (e.g., an oral cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of andrographolide and a control (e.g., paclitaxel) for a specified period (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can greatly enhance understanding.

G cluster_0 In Silico Target Prediction cluster_1 Experimental Validation cluster_2 Outcome in_silico In Silico Methods (Network Pharmacology, Molecular Docking) predicted_targets Predicted Protein Targets in_silico->predicted_targets experimental_assays Experimental Assays (ELISA, MTT, Flow Cytometry, etc.) predicted_targets->experimental_assays Hypothesis Testing validated_targets Validated Targets experimental_assays->validated_targets mechanism Elucidation of Mechanism of Action validated_targets->mechanism

General workflow for validating in silico predictions.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes activates Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->NFkB_nucleus inhibits G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival, Proliferation, Angiogenesis Akt->Cell_Survival Andrographolide Andrographolide Andrographolide->PI3K inhibits Andrographolide->Akt inhibits

References

A Comparative Guide to Cross-Validated Analytical Methods for Andrographolide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Andrographolide, a bioactive diterpenoid lactone derived from the Andrographis paniculata plant, is recognized for its extensive pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[1][2] The accurate and precise quantification of andrographolide is critical for the quality control of herbal raw materials, standardization of extracts, and for conducting pharmacokinetic studies.[1] This guide offers a comprehensive comparison of commonly employed analytical methods for andrographolide quantification, supported by published validation data.

The choice of an analytical method depends on various factors such as the sample matrix, required sensitivity, and the specific analytical objective.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique known for its robustness.[1] For high-throughput screening, High-Performance Thin-Layer Chromatography (HPTLC) presents a cost-effective option.[1] When higher sensitivity and selectivity are necessary, especially in complex biological matrices like plasma or tissues, Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[1][3]

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the key performance parameters for various analytical methods used in the quantification of andrographolide, based on data from several validation studies.

Table 1: Liquid Chromatography Methods

MethodLinearity Ranger² / rLODLOQAccuracy (% Recovery / %RE)Precision (%RSD)Sample MatrixCitations
HPLC-UV 10 - 140 µg/mL0.9990.128 µg/mL0.323 µg/mL97.83 - 99.67%< 2%Nanoformulation[4][5]
0.6 - 2.4 µg/mL0.9992Not SpecifiedNot Specified93.55 - 106.22%< 3.20%Rabbit Plasma[6][7]
0.1 - 0.6 mg/mL0.9750.102 mg/mL0.339 mg/mL95.58 - 100.7%1.42%Herbal Extracts[4]
UPLC-PDA 7.8 - 250.0 µg/mL0.99990.068 µg/mL0.205 µg/mL< ±15% RE< ±15%A. paniculata Leaves[4][8][9]
LC-MS/MS 3.91 - 1000 ng/mL0.9956Not Specified3.91 ng/mL89.33 - 108.44%1.74 - 8.72% (between-run)Rat Plasma & Tissues[3][4]
2.5 - 500 ng/mL> 0.995Not Specified1 - 2.5 ng/mLNot Specified< 10.24%Human Plasma[4]
RRLC-TOF/MS Not Specified> 0.99950.02 - 0.06 µg/mL0.06 - 0.2 µg/mL96.7 - 104.5%< 4.2%A. paniculata[4][10]

Table 2: Thin-Layer Chromatography Methods

MethodLinearity Ranger² / rLODLOQAccuracy (% Recovery)Precision (%RSD)Sample MatrixCitations
HPTLC 138.0 - 460.0 ng/spot0.9989.6 ng/spot28.8 ng/spot98.0 - 100.5%1.0 - 1.4%Raw Material & Tablets[11]
100 - 2000 ng/mL0.9977Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNanoformulation[12][13]
500 - 3000 ng/spot0.99631.5 ng95.48 ngNot SpecifiedNot SpecifiedHerbal Formulation[14]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following are representative protocols for the quantification of andrographolide using common analytical techniques.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is utilized.[1]

  • Column: A Reverse Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[4]

  • Mobile Phase: An isocratic mobile phase of Methanol and Water in a 65:35 v/v ratio is often employed.[4] Alternatively, a buffer like 0.02 M potassium dihydrogen orthophosphate (pH 3.0) and acetonitrile (50:50 v/v) can be used.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection is performed at a wavelength between 226 nm and 240 nm.[4][5]

  • Sample Preparation: A known quantity of the plant material or extract is dissolved in a suitable solvent like methanol, sonicated to ensure complete dissolution, and then filtered through a 0.45 µm membrane filter prior to injection.[1]

2. Ultra-Performance Liquid Chromatography (UPLC-PDA)

  • Chromatographic System: A UPLC system equipped with a Photodiode Array (PDA) detector is used, which allows for faster analysis times compared to conventional HPLC.[8]

  • Column: A sub-2 µm particle size column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm), is employed.[1]

  • Mobile Phase: A gradient elution is typically used, consisting of a mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.[8]

  • Flow Rate: A common flow rate is approximately 0.3 mL/min.[8]

  • Detection: The PDA detector allows for scanning across a range of wavelengths, with 230 nm being a suitable wavelength for quantifying andrographolide.[1][9]

3. High-Performance Thin-Layer Chromatography (HPTLC)

  • Chromatographic System: An HPTLC system with an automated sample applicator and a TLC scanner is used for analysis.[11][12]

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are used.[12][13]

  • Mobile Phase: A common mobile phase composition is a mixture of chloroform and methanol (90:10, v/v) or chloroform, methanol, and formic acid (9:0.5:0.5, v/v/v).[11][13]

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator to ensure precision.[1]

  • Detection: Quantification is achieved by scanning the developed plate with a densitometer at a wavelength of 228 nm or 254 nm.[11][12]

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer is required.[3]

  • Column: A C18 column (e.g., 2 x 30 mm, 5 µm) is often used for separation.[3][4]

  • Mobile Phase: Gradient elution with 2 mM ammonium acetate in water (A) and a mixture of acetonitrile and solvent A (80:20, v/v) (B) is a representative mobile phase.[3][4]

  • Flow Rate: A typical flow rate for this method is 0.8 mL/min.[3][4]

  • Ionization and Detection: Electrospray ionization (ESI) in negative mode is common, with quantification performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]

  • Sample Preparation: For biological samples like plasma or tissue homogenates, a protein precipitation step using ice-cold acetonitrile (often containing an internal standard) is performed.[3][4]

Mandatory Visualization: Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the cross-validation of analytical methods.

Analytical Method Cross-Validation Workflow cluster_prep 1. Sample Handling cluster_analysis 2. Analytical Methods cluster_validation 3. Method Validation (ICH Guidelines) cluster_selection 4. Method Selection RawMaterial Raw Material or Formulation Extraction Extraction of Andrographolide RawMaterial->Extraction Filtration Filtration / Purification Extraction->Filtration HPLC HPLC Analysis HPTLC HPTLC Analysis UPLC UPLC Analysis LCMS LC-MS Analysis Validation Validation Parameters HPLC->Validation HPTLC->Validation UPLC->Validation LCMS->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness DataComparison Statistical Data Comparison Validation->DataComparison Selection Selection of Optimal Method DataComparison->Selection

References

The Promise of Nanotechnology: Enhancing Andrographolide's Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

Andrographolide, a potent bioactive compound extracted from the Andrographis paniculata plant, has demonstrated a wide array of therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties. However, its clinical utility is significantly hampered by poor aqueous solubility and low oral bioavailability, leading to suboptimal absorption and rapid elimination from the body.[1][2][3] To overcome these limitations, researchers are increasingly turning to nanoformulations, designing sophisticated delivery systems that enhance the pharmacokinetic properties of this promising natural product.

This guide provides a comparative analysis of the pharmacokinetics of free andrographolide versus its advanced nanoformulations. By examining key experimental data, we aim to offer researchers and drug development professionals a clear overview of how nanotechnology can unlock the full therapeutic potential of andrographolide.

Comparative Pharmacokinetic Parameters

Nanoformulations such as solid lipid nanoparticles (SLNs), nanoemulsions (NEs), and liposomes have been shown to dramatically improve the oral bioavailability of andrographolide. These carriers protect the molecule from degradation in the gastrointestinal tract, increase its solubility, and enhance its permeation across biological membranes.[4][5][6] The data presented below, derived from various preclinical studies, quantitatively demonstrates these enhancements.

FormulationAnimal ModelDoseCmax (Maximum Concentration)AUC (Area Under the Curve)Relative Bioavailability (%)Reference
Andrographolide Suspension Rat25 mg/kg37.64 ± 4.17 ng/mL251.64 ± 31.25 ng·h/mL100% (Reference)[7]
AG/HPCD/PC Complex Nanoemulsion (AHPC-NE) Rat25 mg/kg191.66 ± 19.24 ng/mL1385.64 ± 152.47 ng·h/mL550.71%[7]
Andrographolide Suspension Rat40 mg/kg410 ± 110 ng/mL1150 ± 210 ng·h/mL100% (Reference)[4]
Andrographolide Nanoemulsion (AG-NE) Rat40 mg/kg1320 ± 230 ng/mL6830 ± 1150 ng·h/mL594.3%[4]
Andrographolide Suspension RatN/ACmax/dose increased 3.7-fold with SLNsAUC/dose increased 3.0-fold with SLNs~300%[8]
Andrographolide-loaded SLNs RatN/A[8]
Plain Andrographolide RatN/AN/AAUC enhanced 1.56-fold with MCS-AGL156%[6]
Mannosylated Chitosan-coated Nanoliposomes (MCS-AGL) RatN/A[6]

Table 1: Comparison of key pharmacokinetic parameters of free andrographolide and its nanoformulations following oral administration in rats. The data clearly indicates a significant increase in both maximum plasma concentration (Cmax) and total drug exposure (AUC) for the nanoformulations, resulting in a substantial enhancement of relative bioavailability.

Key Experimental Protocols

The following methodologies are representative of the key experiments conducted to generate the comparative pharmacokinetic data cited in this guide.

Preparation of Andrographolide-Loaded Nanoemulsion (AG-NE)

A high-pressure homogenization technique is commonly employed for preparing nanoemulsions.[4]

  • Solubility Screening: The solubility of andrographolide is first determined in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Formulation: An optimized formulation may consist of α-tocopherol (oil), ethanol, Cremophor EL (surfactant), and water.[4]

  • Homogenization: The coarse emulsion is prepared by mixing the components and then subjected to high-pressure homogenization for a specified number of cycles to reduce the droplet size to the nanometer range.

  • Characterization: The resulting nanoemulsion is characterized for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology is often confirmed using transmission electron microscopy (TEM).[4]

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines the typical procedure for evaluating the pharmacokinetic profile of andrographolide formulations in a preclinical model.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are acclimatized to laboratory conditions and fasted overnight (12-18 hours) before the experiment, with free access to water.[4][9]

  • Dosing: Rats are divided into groups. The control group receives a suspension of free andrographolide, while test groups receive the nanoformulation. Administration is performed via oral gavage at a predetermined dose.[4][10]

  • Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected at specific time points. A typical schedule might be 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.[11] Blood is often collected from the subclavian or tail vein into heparinized tubes.[9][12]

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 2000 x g for 10-15 minutes) to separate the plasma, which is then stored at -20°C or lower until analysis.[9]

  • Analytical Method: The concentration of andrographolide in the plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax (time to reach Cmax), AUC, and elimination half-life (t½).

Experimental and Logical Workflow Diagrams

To visualize the process of comparing these formulations, the following diagrams illustrate the typical experimental workflow.

G cluster_prep Formulation Preparation cluster_animal In-Vivo Study cluster_analysis Bioanalysis & Data Processing cluster_result Outcome Free_AG Free Andrographolide (Suspension) Dosing Oral Gavage (Rat Model) Free_AG->Dosing Nano_AG Andrographolide Nanoformulation Nano_AG->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Quant Drug Quantification (HPLC / LC-MS) Plasma->Quant PK_Analysis Pharmacokinetic Analysis Quant->PK_Analysis Comparison Comparative PK Profile (Cmax, AUC, Bioavailability) PK_Analysis->Comparison

Caption: Workflow for a comparative pharmacokinetic study.

The diagram above outlines the key stages in a typical preclinical study designed to compare the pharmacokinetic profiles of a free drug and its nanoformulation, from preparation to final data analysis.

References

Andrographolide: A Meta-Analysis of Its Efficacy in Infectious and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical effectiveness of andrographolide, the primary bioactive constituent of Andrographis paniculata, for specific diseases. It objectively compares its performance with alternatives and is supported by experimental data to inform research and drug development efforts.

Executive Summary

Andrographolide has been extensively studied for its therapeutic properties, with the most robust evidence lying in its efficacy for the symptomatic treatment of acute upper respiratory tract infections (URTIs). Multiple meta-analyses of randomized controlled trials (RCTs) have demonstrated its superiority over placebo in reducing the severity and duration of URTI symptoms. Its mechanism of action is primarily attributed to its anti-inflammatory and immunomodulatory effects. For other conditions, such as ulcerative colitis, the research is still emerging, with promising preclinical and initial clinical data. This guide will delve into the quantitative evidence, experimental methodologies, and underlying signaling pathways related to andrographolide's therapeutic applications.

Upper Respiratory Tract Infections (URTIs)

Andrographolide is a popular alternative medicine for the common cold and other uncomplicated URTIs. A significant body of evidence from systematic reviews and meta-analyses supports its use for alleviating symptoms.

Quantitative Data Summary

The following tables summarize the quantitative data from meta-analyses of RCTs evaluating the efficacy of andrographolide-containing preparations for URTIs.

Table 1: Efficacy of Andrographolide for URTI Symptoms vs. Placebo

Meta-Analysis / Systematic ReviewOutcome MeasuredNo. of Patients (in analysis)Result (Standardized Mean Difference - SMD)95% Confidence Interval (CI)
Hu et al. (2017)Cough Improvement596-0.39-0.67 to -0.10
Hu et al. (2017)Sore Throat Improvement314-1.13-1.37 to -0.89
Poolsup et al. (2004)Symptom Severity Score43310.85 points difference in favor of A. paniculata10.36 to 11.34

Table 2: Comparison of Andrographolide with Other Treatments for Pharyngotonsillitis

StudyComparisonOutcome MeasuredResult
Thamlikitkul et al. (1991)A. paniculata (6g/day) vs. Paracetamol (3.9g/day)Eradication of fever and sore throat at day 3High dose A. paniculata was as effective as paracetamol.[1]
Experimental Protocols

The clinical trials included in these meta-analyses generally followed a randomized, double-blind, placebo-controlled design. Below is a summary of a typical experimental protocol.

A. paniculata for Uncomplicated Upper Respiratory Tract Infection

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]

  • Participants: Adult patients (typically 18-60 years old) with symptoms of uncomplicated URTIs, such as cough, sore throat, runny nose, and fever, with symptom onset within 36-72 hours.[1][2]

  • Inclusion Criteria: Patients with a diagnosis of acute nonspecific URTI based on clinical symptoms.

  • Exclusion Criteria: Patients with suspected bacterial infections requiring antibiotics, severe symptoms, or other underlying respiratory conditions.

  • Intervention:

    • Treatment Group: Oral administration of a standardized extract of Andrographis paniculata. Dosages varied across studies, with andrographolide content ranging from 48 mg to 360 mg per day, typically divided into multiple doses.[3] For instance, one trial used capsules containing 60 mg of andrographolide given three times daily for four days.[2][4]

    • Control Group: Placebo capsules identical in appearance, taste, and smell to the active treatment.

  • Outcome Measures:

    • Primary Outcome: Change in a composite symptom severity score from baseline. Symptoms were often rated on a visual analog scale or a Likert scale.[1]

    • Secondary Outcomes: Duration of symptoms, time to symptom resolution, number of sick leave days, and incidence of adverse events.[1]

  • Statistical Analysis: The mean difference or standardized mean difference in symptom scores between the treatment and placebo groups was calculated. Data from multiple trials were pooled using meta-analysis techniques.

Ulcerative Colitis

The application of andrographolide in ulcerative colitis is an emerging area of research. Preclinical studies and early-phase clinical trials have shown promising anti-inflammatory effects in the gastrointestinal tract.

Quantitative Data Summary

The data for ulcerative colitis is primarily from individual RCTs rather than large-scale meta-analyses.

Table 3: Efficacy of Andrographolide Extract (HMPL-004) for Active Ulcerative Colitis

StudyInterventionNo. of PatientsClinical Response at Week 8Clinical Remission at Week 8
Sandborn et al. (2013)[5][6]HMPL-004 (1,800 mg/day)7460% (P=0.0183 vs. placebo)38% (P=0.1011 vs. placebo)
Placebo7540%25%
Tang et al. (2011)[7][8]HMPL-004 (1,200 mg/day)6076% (non-inferior to mesalazine)21%
Mesalazine (4,500 mg/day)6082%16%
Experimental Protocols

Clinical trials investigating andrographolide for ulcerative colitis have employed rigorous methodologies to assess its efficacy and safety.

Andrographis paniculata Extract (HMPL-004) for Active Ulcerative Colitis

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[5][6]

  • Participants: Adult patients with a confirmed diagnosis of mild-to-moderately active ulcerative colitis (Mayo Score of 4-10).[5][6]

  • Inclusion Criteria: Patients with an endoscopic subscore of at least 1, who were either on a stable dose of mesalamine or no medical therapy.[6]

  • Intervention:

    • Treatment Groups: Oral administration of A. paniculata extract (HMPL-004) at doses of 1,200 mg/day or 1,800 mg/day for 8 weeks.[5][6]

    • Control Group: Placebo.[5][6]

  • Outcome Measures:

    • Primary Outcome: Clinical response at week 8, defined as a decrease from baseline in the Mayo score of ≥3 points and ≥30%, with a decrease in the rectal bleeding subscore of ≥1 or an absolute rectal bleeding subscore of 0 or 1.

    • Secondary Outcome: Clinical remission at week 8, defined as a Mayo score of ≤2 with no individual subscore >1.

  • Statistical Analysis: Comparison of the proportion of patients achieving clinical response and remission in the treatment and placebo groups.

Signaling Pathways and Mechanisms of Action

Andrographolide exerts its therapeutic effects by modulating multiple signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Pathways

NF-κB Signaling Pathway: Andrographolide is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response. By inhibiting NF-κB, andrographolide reduces the expression of pro-inflammatory cytokines and mediators.

NF-κB Signaling Pathway Inhibition by Andrographolide

JAK/STAT Signaling Pathway: Andrographolide can also inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine signaling and cellular responses to inflammation.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Andrographolide Andrographolide Andrographolide->JAK Inhibits DNA DNA STAT Dimer->DNA Translocates Gene\nTranscription Gene Transcription DNA->Gene\nTranscription

JAK/STAT Signaling Pathway Inhibition by Andrographolide
Antioxidant Pathway

Nrf2/HO-1 Signaling Pathway: In the context of ulcerative colitis, andrographolide has been shown to exert protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a critical role in the antioxidant response.[9]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Andrographolide Andrographolide Andrographolide->Keap1 Inhibits ARE ARE Nrf2_n->ARE Binds to HO-1 Gene HO-1 Gene ARE->HO-1 Gene Activates Antioxidant\nResponse Antioxidant Response HO-1 Gene->Antioxidant\nResponse

Nrf2/HO-1 Pathway Activation by Andrographolide

Experimental Workflow

The evidence presented in this guide is derived from systematic reviews and meta-analyses of randomized controlled trials. The general workflow for conducting such a study is outlined below.

Meta_Analysis_Workflow Define Research Question Define Research Question Develop Search Strategy Develop Search Strategy Define Research Question->Develop Search Strategy Database Search Database Search Develop Search Strategy->Database Search Study Selection Study Selection Database Search->Study Selection Data Extraction Data Extraction Study Selection->Data Extraction Quality Assessment Quality Assessment Data Extraction->Quality Assessment Data Synthesis & Meta-Analysis Data Synthesis & Meta-Analysis Quality Assessment->Data Synthesis & Meta-Analysis Interpretation of Results Interpretation of Results Data Synthesis & Meta-Analysis->Interpretation of Results Publication Publication Interpretation of Results->Publication

Generalized Workflow for a Systematic Review and Meta-Analysis

Conclusion

The meta-analytical evidence strongly supports the efficacy of andrographolide in the symptomatic treatment of acute upper respiratory tract infections. Its multi-target anti-inflammatory and immunomodulatory activities provide a solid mechanistic basis for its clinical effects. For ulcerative colitis, while the evidence is still in its early stages, the initial clinical trial results are encouraging and warrant further large-scale investigation. Andrographolide represents a promising natural compound for the development of novel therapies for infectious and inflammatory diseases. Future research should focus on high-quality, large-scale RCTs with standardized andrographolide extracts to further delineate its clinical utility and mechanisms of action.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Andrographin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Andrographin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a compound containing the bioactive diterpenoid lactone andrographolide, which is known for its anti-inflammatory and other pharmacological properties.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. While some forms of Andrographis paniculata extract may be considered non-toxic, Andrographolide itself can be hazardous.[4][5] Always observe general safe laboratory practices.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[6][7]

  • Eye Protection: Safety goggles or glasses are mandatory to prevent eye contact.[6][7]

  • Lab Coat: A lab coat should be worn to protect from contamination.[7]

  • Respiratory Protection: If dust is present, respiratory protection may be necessary.[6]

General Handling:

  • Work in a well-ventilated area, such as a fume hood, especially when handling powders, to avoid inhalation.[6][7]

  • Avoid generating dust during handling and cleanup.[6][7]

  • Wash hands thoroughly after handling the compound.[7]

Quantitative Data for Safe Handling

The following table summarizes key quantitative data for Andrographolide, which is essential for making informed decisions regarding safety and handling procedures.

PropertyValue
Molecular Formula C₂₀H₃₀O₅
Molecular Weight 350.5 g/mol [4]
Solubility in Ethanol Approximately 0.2 mg/ml
Solubility in DMSO Approximately 3 mg/ml
Solubility in Dimethylformamide (DMF) Approximately 14 mg/ml
Solubility in DMF:PBS (pH 7.2) (1:1) Approximately 0.5 mg/ml[4]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be carried out in compliance with all applicable local, state, and federal regulations.[6]

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers.

  • Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[6] Do not mix it with other waste.

  • Whenever possible, leave the chemical in its original, properly labeled container.[6]

Step 2: Container Management

  • Ensure waste containers are suitable, properly labeled with the contents ("this compound Waste"), and kept tightly closed to prevent leaks or spills.[6]

  • Handle uncleaned or empty containers as you would the product itself.[6] Contaminated packaging should be disposed of as unused product.[6]

Step 3: Disposal of Unused this compound

  • Unused this compound should be offered to a licensed, professional waste disposal company.[6]

  • Alternatively, consult your institution's Environmental Health and Safety (EHS) office or the State Land Waste Management Authority for approved disposal methods, which may include incineration at an approved facility.[6]

  • Do not dispose of this compound with household garbage or allow it to enter the sewage system.[6]

Step 4: Decontamination and Disposal of Contaminated Materials

  • Labware:

    • Rinse contaminated glassware and equipment with a suitable solvent in which Andrographolide is soluble, such as ethanol, DMSO, or DMF.[7]

    • Collect the rinsate as chemical waste in a designated, leak-proof, and clearly labeled container.[7]

    • After the initial solvent rinse, wash the labware with soap and water.[7]

  • Spills:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[6]

    • Prevent the spill from spreading or entering drains by using a non-reactive absorbent material like sand, earth, or vermiculite.[6]

    • Place all cleanup materials into the designated waste container.

  • Personal Protective Equipment (PPE):

    • Dispose of contaminated gloves and other disposable items in a designated, closed container in accordance with applicable laws and good laboratory practices.[6]

Step 5: Documentation

  • Complete all required waste disposal forms or manifests as per your institution's policy.[7]

This compound Disposal Workflow

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Identify & Segregate Waste (Unused Product, Contaminated Items) ppe->segregate containerize 3. Securely Containerize & Label Waste segregate->containerize disposal_choice Disposal Path containerize->disposal_choice unused_product 4a. Unused this compound disposal_choice->unused_product Unused Product contaminated_materials 4b. Contaminated Materials (Labware, PPE, Spill Cleanup) disposal_choice->contaminated_materials Contaminated Materials professional_disposal 5a. Transfer to Licensed Waste Disposal Company unused_product->professional_disposal documentation 7. Complete Waste Disposal Documentation professional_disposal->documentation decontaminate 5b. Decontaminate Labware (Collect Rinsate as Waste) contaminated_materials->decontaminate dispose_solids 6b. Dispose of Solid Contaminated Items in Labeled Waste Container decontaminate->dispose_solids dispose_solids->documentation end End: Proper Disposal Complete documentation->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Andrographin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Andrographin and its primary bioactive component, Andrographolide. The following procedures for personal protective equipment (PPE), handling, spill containment, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound or Andrographolide, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesNitrile or other suitable impervious gloves should be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
Eye Protection Safety glasses with side shields or gogglesGoggles are recommended when there is a risk of splashing or dust generation.
Skin and Body Protection Laboratory coatA standard lab coat is sufficient for general handling.
Protective clothingFor tasks with a higher risk of exposure, such as cleaning up large spills, additional protective clothing may be necessary.
Respiratory Protection Dust mask (e.g., N95) or respiratorRequired when handling the powdered form of the compound or when dust generation is likely. A fume hood should be utilized for procedures that may generate significant dust.

Quantitative Safety Data

Currently, no official Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs), Recommended Exposure Limits (RELs), or Threshold Limit Values (TLVs), have been established for Andrographolide by major regulatory bodies like OSHA or ACGIH.[1] However, toxicity studies provide some data on the acute toxicity of Andrographolide.

CompoundTest AnimalRoute of AdministrationLD50 / TDLOReference
AndrographolideMouseIntraperitoneal11,460 mg/kg (LD50)[1]
AndrographolideMouseOral50 ml/kg (TDLO)[1]

LD50: Lethal Dose, 50% - the dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.

Standard Handling and Storage Protocol

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Consult Safety Data Sheet (SDS) b Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) a->b c Work in a well-ventilated area (Fume hood for dust-generating procedures) b->c d Avoid direct contact with skin, eyes, and clothing c->d e Prevent formation of dust and aerosols d->e f Do not eat, drink, or smoke in the work area e->f g Wash hands thoroughly after handling f->g h Store in a tightly sealed container in a cool, dry place g->h

Caption: Standard workflow for handling this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

cluster_initial Initial Response cluster_cleanup Cleanup cluster_final Final Steps a Evacuate and secure the area b Don appropriate PPE (Gloves, Goggles, Respirator if necessary) a->b c For solid spills, carefully sweep or vacuum up the material b->c d Avoid generating dust c->d e Place spilled material into a suitable, labeled, and closed container for disposal d->e f Clean the affected area with a suitable solvent, followed by soap and water e->f g Place all cleanup materials into the designated waste container f->g h Decontaminate and launder all protective clothing and equipment before reuse g->h

Caption: Workflow for managing an this compound spill.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

cluster_collection Waste Collection cluster_disposal Disposal a Identify all waste containing this compound (Unused product, contaminated materials, empty containers) b Segregate this compound waste from other chemical waste a->b c Collect waste in suitable, properly labeled, and tightly closed containers b->c d Offer to a licensed, professional waste disposal company c->d e Alternatively, consult your institution's Environmental Health and Safety (EHS) office for approved disposal methods c->e f Do not dispose of with household garbage or allow to enter the sewage system

Caption: Proper disposal plan for this compound waste.

Experimental Protocols Cited

The safety and handling information provided in this guide is based on standard laboratory practices and information from safety data sheets. Specific experimental protocols for toxicity testing of Andrographolide generally follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Example of an Acute Oral Toxicity Study Protocol (Based on OECD Guideline 423):

  • Animal Selection: Healthy, young adult rodents (e.g., mice or rats) are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.

  • Dosing: A single dose of Andrographolide is administered orally to the animals. For example, a study might use a dose of 2000 mg/kg body weight.

  • Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals (e.g., 30, 60, 120 minutes, 4 and 24 hours, and then daily for 14 days).

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy, and any pathological changes are recorded.

  • Data Analysis: The number of animals that died or showed signs of toxicity is recorded, and the LD50 is estimated.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.